molecular formula C8H13NO3 B172440 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one CAS No. 172090-55-0

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Cat. No.: B172440
CAS No.: 172090-55-0
M. Wt: 171.19 g/mol
InChI Key: CVWBIIGVZBJDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxa-9-azaspiro[4.6]undecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-1-2-8(3-4-9-7)11-5-6-12-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWBIIGVZBJDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443341
Record name 1,4-dioxa-8-azaspiro[4.6]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172090-55-0
Record name 1,4-dioxa-8-azaspiro[4.6]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one: A Novel Spirocyclic Lactam

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data for 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is available in the public domain. This guide provides predicted properties and proposes a hypothetical synthetic route and potential biological activities based on structurally related compounds.

Introduction

This compound is a spirocyclic organic compound featuring a unique architecture that combines a dioxane ring and a caprolactam ring sharing a single carbon atom. Spirocyclic frameworks are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of both a lactam, a common pharmacophore, and a dioxane moiety suggests that this molecule may possess interesting biological properties and serve as a valuable scaffold for the development of novel therapeutics.

Chemical and Physical Properties

While experimental data is scarce, computational models provide predicted properties for this compound. These properties offer a preliminary understanding of the molecule's characteristics.

PropertyPredicted Value
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Monoisotopic Mass 171.089543 Da
XLogP3 -0.6
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bond Count 0
Topological Polar Surface Area 55.1 Ų
Heavy Atom Count 12
Complexity 197

Data sourced from PubChem.[1]

Hypothetical Synthesis

A plausible synthetic route to this compound can be envisioned through a multi-step process starting from commercially available materials. A potential approach involves the formation of the spirocyclic core via a key cyclization step. One such strategy could be a Schmidt rearrangement or a Beckmann rearrangement of a suitable spirocyclic precursor.

A hypothetical retrosynthetic analysis is presented below:

Retrosynthesis target This compound precursor1 Spiro[4.6]undecane derivative target->precursor1 Lactam formation precursor2 Caprolactam precursor precursor1->precursor2 Spirocyclization precursor3 Dioxane precursor precursor1->precursor3

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis could involve the following key steps:

  • Ketalization: Protection of a ketone in a suitable cycloheptane derivative with ethylene glycol to form the 1,4-dioxaspiro moiety.

  • Functional Group Interconversion: Conversion of a functional group on the cycloheptane ring to a group amenable to ring expansion or cyclization, such as an oxime or an azide.

  • Rearrangement/Cyclization: A key step such as a Beckmann rearrangement of an oxime or a Schmidt reaction with an azide to form the seven-membered lactam ring.

This hypothetical protocol outlines the synthesis of this compound from 1,4-dioxaspiro[4.6]undecan-8-one.

Step 1: Synthesis of 1,4-Dioxaspiro[4.6]undecan-8-one oxime

  • To a solution of 1,4-dioxaspiro[4.6]undecan-8-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Beckmann Rearrangement to this compound

  • Dissolve the purified 1,4-dioxaspiro[4.6]undecan-8-one oxime (1 equivalent) in a suitable solvent such as polyphosphoric acid (PPA) or treat with an acid catalyst like sulfuric acid or phosphorus pentachloride in an inert solvent.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude lactam by recrystallization or column chromatography.

Synthesis_Workflow start 1,4-Dioxaspiro[4.6]undecan-8-one step1 Oxime Formation (NH2OH·HCl, NaOAc, EtOH, reflux) start->step1 intermediate 1,4-Dioxaspiro[4.6]undecan-8-one oxime step1->intermediate step2 Beckmann Rearrangement (PPA or H2SO4, heat) intermediate->step2 product This compound step2->product purification Purification (Chromatography/Recrystallization) product->purification

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the structural motifs present in the molecule, namely the spirocyclic lactam, suggest potential for various pharmacological activities based on analogous compounds.

Many spirocyclic compounds, including those with lactam moieties, have demonstrated potent anticancer activity. For instance, spirooxindoles are known to exhibit antiproliferative effects through various mechanisms, including the inhibition of p53-MDM2 interaction and tubulin polymerization. A series of oxa/azaspiro[1][2]trienones were synthesized and shown to induce apoptosis in cancer cell lines through mitochondrial disruption.[3] These compounds were found to up-regulate p53 and Bax while down-regulating Bcl-2, leading to cell cycle arrest and apoptosis.[3]

A hypothetical signaling pathway for the potential anticancer activity of this compound is depicted below.

Anticancer_Pathway cluster_cell Cancer Cell Compound 1,4-Dioxa-8-azaspiro[4.6] undecan-9-one Target Putative Intracellular Target (e.g., MDM2, Tubulin) Compound->Target p53 p53 activation Target->p53 Bcl2 Bcl-2 down-regulation Target->Bcl2 Bax Bax up-regulation p53->Bax Mitochondrion Mitochondrial Membrane Depolarization Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical apoptosis-inducing pathway for this compound.

The rigid conformation of spirocyclic lactams makes them attractive candidates for enzyme inhibitors. The lactam ring can mimic a peptide bond and interact with the active sites of proteases or other enzymes. Depending on the substitution pattern, derivatives of this scaffold could be explored as inhibitors of enzymes such as caspases, cathepsins, or beta-lactamases.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule. The in-silico data and analogies to related compounds suggest it could be a valuable building block in medicinal chemistry. Future research should focus on the successful synthesis and characterization of this compound. Subsequent screening for biological activities, particularly in the areas of oncology and enzyme inhibition, would be crucial to unlock its therapeutic potential. The development of a robust synthetic route will be the first critical step in enabling these investigations and exploring the structure-activity relationships of this novel spirocyclic lactam scaffold.

References

An In-Depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is a unique heterocyclic compound featuring a spirocyclic system that incorporates both a 1,4-dioxane ring and a caprolactam moiety. This distinct architecture makes it an intriguing building block for medicinal chemistry and materials science. The presence of a lactam, a cyclic amide, offers a site for chemical modification and potential hydrogen bonding interactions with biological targets. The ethylene glycol ketal protects a ketone functionality within the seven-membered ring, which can be deprotected under acidic conditions to reveal a reactive carbonyl group. This technical guide provides a comprehensive overview of the available structural data, physicochemical properties, and potential applications of this compound, drawing insights from related structures to highlight its potential in research and development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. The data is compiled from computational predictions and available chemical databases.

Table 1: Structural and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[1]
Molecular Weight 171.19 g/mol [1]
Monoisotopic Mass 171.08954 Da[1]
SMILES C1CC2(CCNC1=O)OCCO2[1]
InChI InChI=1S/C8H13NO3/c10-7-1-2-8(3-4-9-7)11-5-6-12-8/h1-6H2,(H,9,10)[1]
InChIKey CVWBIIGVZBJDDC-UHFFFAOYSA-N[1]
Predicted XlogP -0.6[1]

Predicted Mass Spectrometry Data

Computational tools have been used to predict the collision cross-section (CCS) for various adducts of the molecule, which can be valuable for mass spectrometry-based identification.

Table 2: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 172.09682131.4
[M+Na]⁺ 194.07876135.0
[M-H]⁻ 170.08226135.7
[M+NH₄]⁺ 189.12336149.0
[M+K]⁺ 210.05270138.2
[M+H-H₂O]⁺ 154.08680125.3
[M+HCOO]⁻ 216.08774146.7
[M+CH₃COO]⁻ 230.10339142.9
Data sourced from PubChem predictions.[1]

Synthesis and Reactivity

Conceptual Synthetic Workflow

Start Precursor (e.g., Keto-amino acid) Step1 Ketal Protection Start->Step1 Ethylene glycol, Acid catalyst Step2 Lactamization (Cyclization) Step1->Step2 Activating agent or Heat Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol for a Structurally Related Compound

For reference, the synthesis of an N-alkylated derivative of the related 1,4-dioxa-8-azaspiro[4.5]decane is described as follows:

Synthesis of 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane [2]

  • A mixture of 1,4-dioxa-8-azaspiro[4.5]decane (15 g, 0.105 mol), potassium carbonate (15.93 g, 0.115 mol), and 100 ml of acetonitrile is prepared.

  • Iodooctane (18.92 ml, 0.105 mol) is added dropwise to the mixture.

  • The reaction mixture is stirred overnight at room temperature and then heated to 65°C for 2 hours.

  • After cooling, the mixture is diluted with water and extracted with methylene chloride.

  • The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under vacuum.

  • The resulting residue is triturated with ether and filtered. The filtrate is concentrated to yield the product.

Potential Applications in Drug Discovery and Medicinal Chemistry

Specific biological activity for this compound has not been reported. However, the structural motifs present in this molecule are common in pharmacologically active compounds. The related spirocyclic structures have shown potential in various therapeutic areas.

  • Scaffold for Novel Therapeutics: The rigid spirocyclic core can be used as a three-dimensional scaffold to orient functional groups in specific vectors for optimal interaction with protein binding sites.

  • PROTAC Linkers: Azaspiro moieties are utilized as components of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[3]

  • Sigma-1 (σ₁) Receptor Ligands: Derivatives of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for the σ₁ receptor, which is a target for imaging and therapy in cancer.[4] One such derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, showed high affinity (Ki = 5.4 ± 0.4 nM) for σ₁ receptors and was investigated for PET imaging of tumors.[4]

Logical Relationship in Drug Discovery

The diagram below illustrates the potential progression of this compound from a chemical building block to a potential therapeutic agent.

A This compound (Core Scaffold) B Chemical Modification (e.g., N-alkylation, lactam opening) A->B C Library of Derivatives B->C D Biological Screening (e.g., binding assays, cell-based assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Role as a scaffold in a drug discovery pipeline.

Conclusion

This compound represents a chemical entity with considerable potential, primarily as a versatile building block for the synthesis of more complex molecules. While direct experimental data on its biological activity and synthesis are sparse, the analysis of its structural components and related compounds suggests promising avenues for its application in medicinal chemistry, particularly in the development of novel therapeutics targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

In-depth Technical Guide: 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific and technical data for the chemical compound 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one . Extensive database searches have revealed a notable scarcity of experimental data for this specific molecule. This document summarizes the available information and, for comparative purposes, includes data on closely related compounds.

Compound Identification and Properties: this compound

Initial searches indicate that a CAS number has not been assigned to this compound. The compound is indexed in PubChem, and the available data, primarily predicted, is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NO₃PubChem[1]
Molecular Weight 171.19 g/mol PubChem
Monoisotopic Mass 171.08954 DaPubChem[1]
XlogP (predicted) -0.6PubChem[1]

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 172.09682131.4
[M+Na]⁺ 194.07876135.0
[M-H]⁻ 170.08226135.7
[M+NH₄]⁺ 189.12336149.0
[M+K]⁺ 210.05270138.2
Data sourced from PubChemLite, calculated using CCSbase.[1]

Experimental Data and Protocols

A thorough literature search yielded no published experimental protocols for the synthesis of this compound. Furthermore, no experimental spectroscopic data (NMR, IR), biological activity, or implication in signaling pathways for this specific compound could be located. The PubChemLite database explicitly states, "No literature data available for this compound."[1]

Analysis of Closely Related Compounds

To provide a contextual understanding, this section details available data for structurally similar compounds. It is crucial to note that the following information does not pertain to this compound.

1,4-Dioxa-8-azaspiro[4.5]decane

This compound is a close structural analog, differing by the absence of the ketone group and a smaller spirocyclic ring.

Table 3: Physicochemical Properties of 1,4-Dioxa-8-azaspiro[4.5]decane

PropertyValueSource
CAS Number 177-11-7Sigma-Aldrich
Molecular Formula C₇H₁₃NO₂Sigma-Aldrich
Molecular Weight 143.18 g/mol Sigma-Aldrich
Boiling Point 108-111 °C/26 mmHgSigma-Aldrich
Density 1.117 g/mL at 20 °CSigma-Aldrich
Refractive Index n20/D 1.4819Sigma-Aldrich

Experimental Use: 1,4-Dioxa-8-azaspiro[4.5]decane has been utilized as a synthetic intermediate. For instance, it is a precursor in the synthesis of 1,4-dioxa-8-azaspiro[2][3]deca spirocyclotriphosphazenes. Derivatives of this compound have also been synthesized and evaluated as σ1 receptor ligands for potential tumor imaging.[3]

Synthesis of a Derivative: A representative synthetic protocol for the N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane is described for the preparation of 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane.[4]

Experimental Protocol: Synthesis of 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane [4]

  • A mixture of 15 g (0.105 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 15.93 g (0.115 mol) of K₂CO₃, and 100 ml of acetonitrile is prepared.

  • To this mixture, 18.92 ml (0.105 mol) of iodooctane is added dropwise.

  • The reaction mixture is stirred overnight at room temperature.

  • The mixture is then heated to 65°C for 2 hours.

  • After cooling, the mixture is diluted with water and extracted with methylene chloride.

  • The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • The residue is triturated with ether and filtered.

  • The filtrate is concentrated in vacuo to yield the product.

Synthesis_of_8_Octyl_1_4_dioxa_8_azaspiro_4_5_decane reactant1 1,4-Dioxa-8-azaspiro[4.5]decane reaction_node + reactant1->reaction_node reactant2 Iodooctane reactant2->reaction_node reagents K₂CO₃, Acetonitrile reagents->reaction_node Stir overnight, then 65°C, 2h product 8-Octyl-1,4-dioxa-8- azaspiro[4.5]decane reaction_node->product

Synthesis of an N-alkylated derivative.
1,4-Dioxaspiro[4.6]undecan-8-one

This compound shares the same spirocyclic core but lacks the nitrogen atom.

Table 4: Physicochemical Properties of 1,4-Dioxaspiro[4.6]undecan-8-one

PropertyValueSource
CAS Number 4792-37-4PubChem[5]
Molecular Formula C₉H₁₄O₃PubChem[5]
Molecular Weight 170.21 g/mol PubChem[5]

Conclusion

While the target compound, This compound , is noted in chemical databases, there is a significant lack of published experimental data, including its synthesis, characterization, and biological activity. Researchers interested in this molecule may need to undertake de novo synthesis and characterization. The information provided on related spirocyclic compounds can serve as a valuable reference for designing synthetic routes and for predicting potential physical and chemical properties. It is recommended that any future work on this compound be published to enrich the scientific literature.

References

An In-Depth Technical Guide to Spiro-Gamma-Lactam Scaffolds: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro-gamma-lactam scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This three-dimensional spirocyclic system, featuring a five-membered lactam ring fused at a quaternary carbon, imparts conformational rigidity to molecules. This rigidity can lead to enhanced binding affinity and selectivity for biological targets, making spiro-gamma-lactams attractive cores for the development of novel therapeutic agents.[1] Their presence in a variety of bioactive natural products and synthetic compounds has spurred extensive research into their synthesis and biological evaluation. This guide provides a comprehensive overview of spiro-gamma-lactam scaffolds, including their synthesis, notable biological activities, and detailed experimental protocols for their preparation and evaluation.

Synthetic Strategies

The construction of the spiro-gamma-lactam core can be achieved through various synthetic methodologies. Key strategies include multicomponent reactions, cycloaddition reactions, and intramolecular cyclizations.

One of the most efficient methods for the synthesis of highly functionalized spiro-gamma-lactams is the Ugi four-component reaction (Ugi-4CR) . This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate molecular diversity. Subsequent intramolecular reactions of the Ugi adduct can lead to the formation of the desired spirocyclic lactam system. A notable example involves the reaction of chromone-3-formaldehyde compounds, carboxylic acids, isocyanides, and propargylamine to yield spiro-gamma-lactam derivatives with potent anticancer activity.[2]

Another powerful approach is the 1,3-dipolar cycloaddition reaction . This method typically involves the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring of the gamma-lactam system in a stereocontrolled manner. Chiral spiro-gamma-lactams with antimicrobial properties have been successfully synthesized using this strategy.[3]

Biological Activities

Spiro-gamma-lactam derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the potential of spiro-gamma-lactam compounds as potent anticancer agents. A series of novel spiro-gamma-lactam compounds synthesized via an Ugi cascade reaction have shown significant cytotoxicity against pancreatic (PANC-1) and glioblastoma (U87) cancer cell lines, with some derivatives exhibiting activity comparable to the well-known anticancer drug paclitaxel.[4] The proposed mechanism of action for many of these cytotoxic compounds is the induction of apoptosis.

Antimicrobial Activity

The spiro-gamma-lactam scaffold has also been explored for the development of novel antimicrobial agents. Certain derivatives have shown promising activity against the Human Immunodeficiency Virus (HIV) and the malaria parasite, Plasmodium.[3] For instance, specific spiro-gamma-lactam compounds have been identified with antiplasmodial activity, demonstrating IC50 values in the low micromolar range.[3]

Data Presentation

The following tables summarize the quantitative biological data for representative spiro-gamma-lactam compounds.

Table 1: Anticancer Activity of Spiro-Gamma-Lactam Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7aPANC-18.54 ± 0.62[2]
Compound 7aU879.21 ± 0.75[2]
Compound 7bPANC-17.98 ± 0.59[2]
Compound 7bU878.87 ± 0.68[2]

Table 2: Antimicrobial Activity of Spiro-Gamma-Lactam Derivatives

Compound IDTargetActivityReference
Spiro-γ-lactam Derivative 1Anti-HIVGood[3]
Spiro-γ-lactam Derivative 2AntiplasmodialIC50 < 3.5 µM[3]
Spiro-γ-lactam Derivative 3AntiplasmodialIC50 < 3.5 µM[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of spiro-gamma-lactam scaffolds.

Synthesis Protocol: One-Pot Ugi Cascade Reaction for Spiro-Gamma-Lactam Synthesis

This protocol is adapted from the synthesis of anticancer spiro-gamma-lactam compounds.[2]

Materials:

  • Chromone-3-formaldehyde derivative (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Propargylamine (1.0 mmol)

  • Methanol (10 mL)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a 25 mL round-bottom flask, add the chromone-3-formaldehyde derivative (1.0 mmol), the carboxylic acid (1.0 mmol), and methanol (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the mixture and continue stirring for another 10 minutes.

  • Finally, add propargylamine (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to obtain the pure spiro-gamma-lactam compound.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Biological Assay Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of spiro-gamma-lactam compounds on cancer cell lines such as PANC-1 and U87.

Materials:

  • PANC-1 or U87 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • Spiro-gamma-lactam compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed PANC-1 or U87 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the spiro-gamma-lactam compound in culture medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for another 48 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Biological Assay Protocol: Anti-HIV-1 Activity Assay

This protocol describes a cell-based assay to evaluate the anti-HIV-1 activity of spiro-gamma-lactam compounds.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

  • HIV-1 viral stock

  • Spiro-gamma-lactam compound stock solution (in DMSO)

  • Complete growth medium (DMEM with 10% FBS and antibiotics)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Prepare serial dilutions of the spiro-gamma-lactam compounds in culture medium.

  • Pre-incubate the cells with the diluted compounds for 1 hour at 37°C.

  • Add a predetermined amount of HIV-1 viral stock to each well. Include a virus control (no compound) and a cell control (no virus).

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the supernatant and lyse the cells.

  • Measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of viral replication compared to the virus control and determine the EC50 value (the concentration of the compound that inhibits 50% of viral replication).

Mandatory Visualizations

Synthetic and Experimental Workflows

G cluster_synthesis Ugi-4CR Synthesis Workflow Reactants Aldehyde, Amine, Carboxylic Acid, Isocyanide Mixing Mix in Solvent (e.g., Methanol) Reactants->Mixing 1 Reaction Stir at RT (24-48h) Mixing->Reaction 2 Workup Solvent Removal Reaction->Workup 3 Purification Silica Gel Chromatography Workup->Purification 4 Product Spiro-gamma-lactam Purification->Product 5 G cluster_assay MTT Cytotoxicity Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate 24h (Cell Adhesion) Cell_Seeding->Incubation1 Compound_Addition Add Spiro-gamma-lactam (Serial Dilutions) Incubation1->Compound_Addition Incubation2 Incubate 48h (Treatment) Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add DMSO (Dissolve Crystals) Incubation3->Solubilization Measurement Read Absorbance (490 nm) Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis G cluster_pathway Caspase-Dependent Apoptosis Pathway Spiro_Lactam Spiro-gamma-lactam (Cytotoxic Agent) Cellular_Stress Cellular Stress Spiro_Lactam->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Caspase3->Apoptosis cleaves substrates leading to

References

The Biological Significance of Azaspiro Compounds in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, have emerged as a privileged scaffold in medicinal chemistry. Their rigid, three-dimensional structures offer unique conformational constraints and opportunities for diverse substituent placement, leading to enhanced biological activity, selectivity, and improved pharmacokinetic properties compared to their carbocyclic or linear counterparts. This technical guide delves into the core biological significance of azaspiro compounds, focusing on their mechanisms of action, therapeutic targets, and applications in drug discovery, with a particular emphasis on their anticancer properties.

Anticancer Activity of Azaspiro Compounds

A significant body of research has highlighted the potential of azaspiro compounds as potent anticancer agents. These compounds have demonstrated efficacy against a range of cancer cell lines, often acting through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic activity of various azaspiro compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

CompoundA549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
6d 0.26--
8d -0.10-
6b --0.18
11b 0.18--
11h 0.190.080.15
11d -0.08-
11k -0.090.14
12c --0.14
7j 0.170.050.07

Table 2: Cytotoxicity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]

CompoundK-562 (Leukemia) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Jurkat (T-cell Leukemia) IC50 (µM)CT26 (Colon Carcinoma) IC50 (µM)
4b-i series 4 ± 2 to 14 ± 112 ± 6 to 70 ± 48 ± 2 to 19 ± 53 ± 1 to 9 ± 1

Note: The IC50 values for the 4b-i series represent a range for a series of related compounds.

Table 3: Bioactivity of Other Notable Azaspiro Compounds

Compound Class/NameTarget/ActivityCell Line/AssayIC50/EC50
1-Oxa-4-azaspironenone derivative (from Amorpha fruticose)NF-κB activation inhibitionHeLa2.12 µM
1-Oxa-4-azaspironenone derivative (from Amorpha fruticose)NF-κB activation inhibitionRAW264.77.65 µM
1,9-Diazaspiro[5.5]undecane derivative (12b)CXCR3 inhibition-1.1 µM
1,9-Diazaspiro[5.5]undecane derivative (1k)hACC1 inhibitionRadiometric assay11 nM
1,9-Diazaspiro[5.5]undecane derivative (1k)hACC2 inhibitionRadiometric assay4 nM
1,9-Diazaspiro[5.5]undecan-2-one derivative (18)Obesity-related target-49.0 nM

Key Signaling Pathways Modulated by Azaspiro Compounds

Azaspiro compounds exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[1][2][3] Its constitutive activation is a hallmark of many cancers. Certain azaspiro compounds have been shown to inhibit NF-κB activation, thereby promoting apoptosis in cancer cells.[4]

NF_kappa_B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., TNFα) Receptor Receptor (e.g., TNFR) Cytokine->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocates & Binds Azaspiro Azaspiro Compound Azaspiro->IKK Inhibits Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the canonical NF-κB signaling pathway by azaspiro compounds.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers. Some azaspiro derivatives have been identified as inhibitors of the JAK-STAT pathway.

JAK_STAT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (monomer) Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT (dimer) STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Azaspiro Azaspiro Compound Azaspiro->JAK Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by azaspiro compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of azaspiro compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add azaspiro compound (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the azaspiro compound and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6][7][8][9]

Workflow:

Cell_Cycle_Workflow start Start treat_cells Treat cells with azaspiro compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) and RNase fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze DNA content histograms acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Treatment: Culture cells with the desired concentration of the azaspiro compound for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]

Workflow:

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with azaspiro compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Annexin V binding buffer harvest_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->stain_cells incubate Incubate in the dark stain_cells->incubate acquire_data Acquire data on a flow cytometer incubate->acquire_data analyze_data Analyze quadrants to quantify cell populations acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Methodology:

  • Cell Treatment: Treat cells with the azaspiro compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Other Therapeutic Applications of Azaspiro Compounds

Beyond their anticancer potential, azaspiro scaffolds are being explored for a variety of other therapeutic indications.

  • Metabolic Disorders: Azaspiro compounds have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[10]

  • Inflammatory Diseases: The chemokine receptor CXCR3 is a key mediator of inflammatory cell migration. Azaspiro-containing molecules have been developed as CXCR3 antagonists with potential applications in autoimmune diseases and transplant rejection.[12][13][15][16][17]

  • Obesity: The neuropeptide Y (NPY) Y5 receptor plays a role in regulating food intake. Azaspiro compounds have been designed as NPY Y5 receptor antagonists for the potential treatment of obesity.[3][11][14][18]

  • Neurodegenerative Diseases: The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. The rigid framework of azaspiro compounds makes them attractive scaffolds for the design of novel AChE inhibitors.[1][2]

Conclusion

Azaspiro compounds represent a versatile and highly valuable class of molecules in medicinal chemistry. Their unique structural features have led to the discovery of potent and selective modulators of a wide range of biological targets. The significant anticancer activity demonstrated by numerous azaspiro derivatives, coupled with their potential in treating metabolic, inflammatory, and neurodegenerative diseases, underscores the importance of this scaffold in modern drug discovery. Further exploration of the vast chemical space of azaspiro compounds, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapeutics. This guide provides a foundational understanding of their biological significance and the experimental approaches used to elucidate their therapeutic potential, serving as a valuable resource for researchers in the field.

References

The Discovery and Isolation of Novel Spirocyclic Lactams: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic lactams represent a fascinating and rapidly evolving class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. Their unique three-dimensional architecture, characterized by a spiro-fused ring system incorporating a lactam moiety, imparts conformational rigidity and novel pharmacological properties. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological evaluation of novel spirocyclic lactams, with a focus on practical methodologies and data-driven insights.

Introduction to Spirocyclic Lactams

Spirocyclic lactams are privileged scaffolds in drug design due to their structural complexity and ability to present substituents in well-defined spatial orientations, leading to enhanced interactions with biological targets.[1] This class of compounds encompasses a wide range of biological activities, including antibacterial, anticancer, antiviral, and enzyme inhibitory effects.[2][3] Notable examples include spiro-oxindoles, which have shown promise as inhibitors of the MDM2-p53 interaction and as modulators of EGFR and CDK2 signaling pathways, and spiro-β-lactams, which are being explored for their potent antimicrobial and anti-HIV activities.[4][5]

Synthetic Strategies for Spirocyclic Lactams

The construction of the sterically demanding spirocyclic lactam core requires specialized synthetic methodologies. Several powerful reactions have been developed and refined for this purpose, including the Staudinger ketene-imine cycloaddition, the Kinugasa reaction, and Meyers' lactamization.

Staudinger Ketene-Imine [2+2] Cycloaddition

The Staudinger reaction is a cornerstone in the synthesis of β-lactams and has been successfully applied to the construction of spiro-β-lactams.[6] This reaction involves the [2+2] cycloaddition of a ketene with an imine. In the context of spirocyclic systems, either the ketene or the imine precursor contains a cyclic moiety that will form the spiro-fused ring.

This protocol describes the [2+2] cycloaddition of an isatin-derived imine with a ketene generated in situ from an aryloxy acetic acid.

  • Materials: Isatin-imine (1 mmol), aryloxy acetic acid (1.2 mmol), triethylamine (2.5 mmol), and anhydrous dichloromethane (20 mL).

  • Procedure:

    • To a stirred solution of the isatin-imine in anhydrous dichloromethane, add the aryloxy acetic acid and triethylamine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of thionyl chloride (1.2 mmol) in anhydrous dichloromethane dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired spirooxindole-β-lactam.

Staudinger_Reaction_Workflow Start Isatin-Imine & Aryloxy Acetic Acid Reagents Triethylamine, SOCl2 in Dichloromethane Start->Reagents Mix Reaction [2+2] Cycloaddition (Staudinger Reaction) Reagents->Reaction 0°C to RT Workup Aqueous Work-up & Extraction Reaction->Workup After 12-24h Purification Column Chromatography Workup->Purification Product Spirooxindole-β-lactam Purification->Product

Staudinger Reaction Workflow for Spirooxindole-β-lactam Synthesis.
Kinugasa Reaction

The Kinugasa reaction is a copper-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne to produce β-lactams.[3][7] This method is particularly useful for the stereoselective synthesis of cis-substituted β-lactams. Intramolecular versions of the Kinugasa reaction have been developed for the synthesis of spirocyclic lactams.

This protocol outlines the synthesis of a spiro-β-lactam from a carbohydrate-derived alkynylnitrone generated in situ.

  • Materials: Carbohydrate-derived aldehyde (1 mmol), N-substituted hydroxylamine (1.1 mmol), terminal alkyne-containing tether, copper(I) iodide (10 mol%), a base (e.g., triethylamine, 2 mmol), and an anhydrous solvent (e.g., toluene, 20 mL).

  • Procedure:

    • To a solution of the carbohydrate-derived aldehyde and N-substituted hydroxylamine in anhydrous toluene, add the terminal alkyne-containing tether.

    • Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the alkynylnitrone.

    • Add copper(I) iodide and triethylamine to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the spiro-β-lactam.

Meyers' Lactamization

Meyers' lactamization is a powerful method for the stereoselective synthesis of bicyclic and spirocyclic lactams from amino alcohols and keto-esters or keto-acids.[8] This reaction has been employed in the synthesis of complex natural products containing spiro-lactam cores.

This protocol describes the synthesis of a tricyclic spirolactam from a keto-ester and an amino alcohol.

  • Materials: Keto-ester (1 mmol), amino alcohol (1.2-3 eq), pivalic acid (1.2-3 eq), and toluene (0.2 N).

  • Procedure:

    • To a solution of the keto-ester in toluene, add pivalic acid and the appropriate amino alcohol.

    • If the amino alcohol is used as a hydrochloride salt, add N,N-diisopropylethylamine (DIEA) (1.2-3 eq).

    • Reflux the mixture for 20 hours or heat at 150 °C under microwave irradiation for 1-4 hours.

    • Monitor the reaction by LC/MS.

    • Once the reaction is complete, cool the mixture and add water.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under vacuum.

    • Purify the crude product by flash chromatography to afford the desired tricyclic spirolactam.

Isolation of Novel Spirocyclic Lactams from Natural Sources

Nature remains a prolific source of novel chemical entities with therapeutic potential. Spirocyclic lactams have been isolated from various natural sources, including marine organisms, fungi, and bacteria. The isolation of these compounds often presents a significant challenge due to their complex structures and low abundance.

General Isolation Workflow

The isolation of spirocyclic lactams from natural sources typically follows a bioassay-guided fractionation approach.

Isolation_Workflow Source Natural Source (e.g., Marine Sponge, Streptomyces) Extraction Extraction (e.g., with Methanol, Ethyl Acetate) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioassay Screening (e.g., Anticancer, Antimicrobial) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Identify Purification Purification (e.g., HPLC) Active_Fraction->Purification Pure_Compound Pure Spirocyclic Lactam Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation

General Workflow for the Isolation of Spirocyclic Lactams.
Isolation from Marine Sponges

Marine sponges are a rich source of structurally diverse and biologically active secondary metabolites. The extraction of these compounds typically involves the use of organic solvents like methanol or ethyl acetate.[9]

This protocol provides a general procedure for the extraction and initial separation of compounds from a marine sponge.

  • Collection and Preparation: Collect the sponge Sigmadocia fibulata and wash with distilled water, then sun-dry.

  • Extraction:

    • Take 10 g of the dried sponge sample and immerse it in 10 mL of methanol to obtain a crude extract.

  • Purification:

    • Perform preparative Thin Layer Chromatography (TLC) on the crude extract using a solvent system of Toluene: Ethyl acetate: Diethylamine (7:2:1 v/v).

    • Isolate the separated bands and subject them to further analysis.

Isolation from Streptomyces

Streptomyces species are renowned for their ability to produce a vast array of antibiotics and other bioactive compounds.

This protocol describes the fermentation, extraction, and initial purification of antimicrobial compounds from a Streptomyces strain.

  • Fermentation: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore stock of the Streptomyces strain and incubate for several days to allow for the production of secondary metabolites.

  • Extraction:

    • Extract the culture broth twice with an equal volume of ethyl acetate.

    • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in methanol.

    • Subject the extract to further purification steps, such as column chromatography, guided by bioassays to isolate the active compounds.

Biological Activity and Mechanisms of Action

Spirocyclic lactams exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity of Spirooxindoles

Spirooxindoles have emerged as a particularly promising class of anticancer agents. Many of these compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Table 1: Anticancer Activity of Selected Spirooxindole Derivatives

CompoundCell LineIC50 (µM)Target/MechanismReference
5l MCF-73.4EGFR/CDK2 Inhibition[5]
5l MDA-MB-2314.3EGFR/CDK2 Inhibition[5]
5n MCF-74.5EGFR/CDK2 Inhibition[5]
5n MDA-MB-2318.4EGFR/CDK2 Inhibition[5]
MI-219 SJSA-10.161MDM2-p53 Inhibition[4]
Compound 2 HepG229.34Antiproliferative[10]
Compound 2 MCF-724.3Antiproliferative[10]
Compound 3 HepG218.97Antiproliferative[10]
Compound 3 MCF-732.82Antiproliferative[10]

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Spirooxindoles have been shown to inhibit EGFR and downstream signaling components like PI3K and Akt.[10]

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTOR->Proliferation Spirooxindole Spirooxindole Spirooxindole->EGFR Inhibits Spirooxindole->Akt Inhibits Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP-dependent E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase (e.g., MDM2) E2->E3 Binds Target_Protein Target Protein (e.g., p53) E3->Target_Protein Recognizes PolyUb_Protein Polyubiquitinated Protein Target_Protein->PolyUb_Protein Polyubiquitination Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Spiro_lactam Spirocyclic Lactam (e.g., Spiro-oxindole) Spiro_lactam->E3 Inhibits

References

Theoretical and computational studies of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical and Computational Studies of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a spirocyclic lactam with potential applications in medicinal chemistry and drug development due to its unique three-dimensional structure. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding this molecule, in the absence of extensive direct experimental data. By drawing parallels with structurally similar compounds, this document outlines plausible synthetic routes, expected spectroscopic characteristics, and detailed protocols for in-silico analysis. The aim is to furnish researchers with a foundational understanding and a practical framework for future experimental and computational investigations of this and related spirocyclic systems.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery, offering conformational rigidity and three-dimensional diversity that can lead to improved pharmacological properties.[1] The this compound core combines a lactam ring, a common feature in many bioactive molecules, with a dioxolane moiety, which can influence solubility and metabolic stability. While specific research on this exact molecule is limited, this guide synthesizes information from related spirocyclic compounds to provide a robust theoretical and computational framework.

Molecular Structure and Properties

The fundamental properties of this compound, as predicted by computational tools, are summarized in Table 1. These values provide a baseline for understanding the physicochemical characteristics of the molecule.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NO₃PubChem
Molecular Weight 171.19 g/mol PubChem
IUPAC Name This compound-
SMILES C1CC2(CCNC1=O)OCCO2PubChem
XLogP3 -0.6PubChem (Predicted)
Hydrogen Bond Donor Count 1PubChem (Predicted)
Hydrogen Bond Acceptor Count 3PubChem (Predicted)
Rotatable Bond Count 0PubChem (Predicted)

Theoretical Synthesis and Experimental Protocols

While a specific synthesis for this compound has not been detailed in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of spirocyclic lactams. A potential approach involves the ketalization of a cyclic ketone followed by a Beckmann rearrangement or a Schmidt reaction on a precursor containing a ketone and an adjacent nitrogen-containing functional group.

Proposed Synthetic Pathway

A logical synthetic approach would start from cycloheptane-1,4-dione. The selective protection of one ketone as a dioxolane, followed by subsequent functional group manipulations to introduce the nitrogen atom and form the lactam ring, is a viable strategy.

Synthetic Pathway A Cycloheptane-1,4-dione B 1,4-Dioxaspiro[4.6]undecan-8-one A->B Ethylene glycol, p-TsOH C Oxime of B B->C Hydroxylamine hydrochloride D This compound C->D Beckmann Rearrangement (e.g., PPA)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1,4-Dioxaspiro[4.6]undecan-8-one

  • Materials: Cycloheptane-1,4-dione, ethylene glycol, p-toluenesulfonic acid (p-TsOH), toluene.

  • Procedure: A solution of cycloheptane-1,4-dione (1 eq.) and ethylene glycol (1.1 eq.) in toluene is refluxed with a catalytic amount of p-TsOH using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of the Oxime of 1,4-Dioxaspiro[4.6]undecan-8-one

  • Materials: 1,4-Dioxaspiro[4.6]undecan-8-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure: A mixture of 1,4-Dioxaspiro[4.6]undecan-8-one (1 eq.), hydroxylamine hydrochloride (1.2 eq.), and sodium acetate (1.5 eq.) in a mixture of ethanol and water is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the solvent is partially removed under reduced pressure, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried, and concentrated to yield the oxime.

Step 3: Beckmann Rearrangement to this compound

  • Materials: Oxime of 1,4-Dioxaspiro[4.6]undecan-8-one, polyphosphoric acid (PPA).

  • Procedure: The oxime (1 eq.) is added portion-wise to pre-heated polyphosphoric acid with vigorous stirring. The reaction temperature is maintained for a specified period, and the progress is monitored by TLC. The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude lactam can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Expected)

Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are expected.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals for the dioxolane protons (singlet or AA'BB' system around 3.9-4.2 ppm). Methylene protons of the seven-membered ring appearing as multiplets in the range of 1.5-3.5 ppm. A broad singlet for the N-H proton.
¹³C NMR A signal for the carbonyl carbon of the lactam around 170-175 ppm. The spiro carbon signal around 100-110 ppm. Signals for the dioxolane carbons around 65 ppm. Several signals for the methylene carbons of the seven-membered ring.
IR (Infrared) A strong absorption band for the C=O stretching of the lactam at approximately 1650-1680 cm⁻¹. A broad band for N-H stretching around 3200-3400 cm⁻¹. C-O stretching bands for the dioxolane group around 1050-1150 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ at m/z = 171.09. Common fragmentation patterns would involve the loss of ethylene oxide from the dioxolane ring and cleavage of the lactam ring.

Computational Studies

Computational chemistry provides a powerful tool to investigate the conformational landscape, electronic properties, and potential biological activity of this compound.

Workflow for Computational Analysis

The following workflow outlines a general approach for the computational study of this molecule.

Computational Workflow A 2D Structure Drawing B 3D Structure Generation A->B C Conformational Search (e.g., Molecular Mechanics) B->C D Geometry Optimization (DFT, e.g., B3LYP/6-31G*) C->D E Frequency Calculation D->E Verify Minimum Energy F Single Point Energy Calculation (Higher Level of Theory) D->F H Molecular Docking (if target is known) D->H G Analysis of Properties (HOMO, LUMO, ESP) F->G

Caption: A general workflow for the computational analysis of the target molecule.

Detailed Computational Protocols

5.2.1. Density Functional Theory (DFT) Calculations

  • Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties.

  • Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

  • Methodology:

    • Initial Structure: The 3D structure is built using molecular modeling software.

    • Conformational Analysis: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

    • Geometry Optimization: The lowest energy conformers are then optimized using DFT, for example, with the B3LYP functional and the 6-31G(d) basis set.

    • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical IR spectra.

    • Electronic Properties: From the optimized geometry, properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can be performed.

Table 3: Representative Calculated Data for a Spirocyclic Lactam (Illustrative)

ParameterCalculated Value
Optimized C=O Bond Length ~1.23 Å
Optimized N-C(O) Bond Length ~1.36 Å
Calculated C=O Vibrational Frequency ~1690 cm⁻¹ (scaled)
HOMO-LUMO Energy Gap ~5-6 eV

Note: These are illustrative values and would need to be calculated specifically for this compound.

5.2.2. Molecular Docking

  • Objective: To predict the binding mode and affinity of the molecule to a biological target.

  • Software: AutoDock, Glide, GOLD, or similar docking programs.

  • Methodology:

    • Ligand Preparation: The 3D structure of this compound is prepared, including the addition of hydrogen atoms and assignment of partial charges.

    • Receptor Preparation: The 3D structure of the target protein is obtained from a database (e.g., PDB) and prepared by removing water molecules, adding hydrogens, and defining the binding site.

    • Docking Simulation: The docking algorithm is run to generate a series of possible binding poses of the ligand within the receptor's active site.

    • Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Conclusion and Future Directions

This technical guide provides a foundational theoretical and computational framework for the study of this compound. While direct experimental data for this specific molecule is currently lacking, the proposed synthetic routes, expected spectroscopic data, and detailed computational protocols offer a clear path forward for researchers. Future work should focus on the successful synthesis and experimental characterization of this molecule to validate the theoretical predictions. Furthermore, computational studies, including molecular dynamics simulations, can provide deeper insights into its conformational behavior and interactions with potential biological targets, thereby guiding its development in medicinal chemistry and drug discovery.

References

Pharmacophore Modeling of Azaspiro Undecanone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles and methodologies for developing pharmacophore models of azaspiro undecanone derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and discovery.

Introduction to Azaspiro Undecanone Derivatives and Pharmacophore Modeling

Azaspiro compounds, characterized by a spirocyclic system containing at least one nitrogen atom, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anticonvulsant, and dopamine agonist properties.[1][2][3] The undecanone scaffold, a C11 ketone, is also found in various natural and synthetic bioactive molecules.[4][5] The combination of these two moieties in azaspiro undecanone derivatives presents a promising avenue for the discovery of novel therapeutic agents.

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target and elicit a biological response.[6] These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and charged centers.[7] By abstracting the key interaction points from one or more active ligands, a pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.[6][8]

This technical guide will delineate a systematic workflow for ligand-based pharmacophore modeling of azaspiro undecanone derivatives, from data preparation to model validation and application in virtual screening.

Methodologies and Experimental Protocols

A robust pharmacophore modeling study involves several critical steps, each requiring careful consideration and execution. The following sections detail the experimental protocols for developing a pharmacophore model for a hypothetical set of azaspiro undecanone derivatives targeting a G-protein coupled receptor (GPCR).

Ligand Data Preparation and Set Selection

The foundation of a reliable ligand-based pharmacophore model is a high-quality dataset of active compounds.

Protocol:

  • Training Set Selection: A set of at least 5-10 structurally diverse azaspiro undecanone derivatives with known and significant biological activity (e.g., IC50 or EC50 values in the nanomolar to low micromolar range) against the target of interest should be selected.[9] The chosen ligands should ideally share a common mechanism of action.

  • Test Set Selection: A separate set of molecules with a wider range of activities (from highly active to inactive) and structural diversity is compiled. This set is used for validating the generated pharmacophore models.

  • Decoy Set Generation: A large set of molecules with similar physicochemical properties to the active compounds but with different topologies is assembled. This set is crucial for assessing the model's ability to distinguish active from inactive molecules. Online tools or databases like DUD-E can be utilized for this purpose.[8]

  • Conformational Analysis: For each ligand in the training and test sets, a comprehensive conformational search is performed to generate a diverse ensemble of low-energy 3D conformations. This is a critical step as the bioactive conformation is often not the global minimum energy state.

Pharmacophore Model Generation

Pharmacophore models are generated by aligning the conformations of the active ligands in the training set and identifying common chemical features.

Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered, such as Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Hydrophobic (H), Aromatic Ring (R), and Positive/Negative Ionizable (P/N).

  • Model Generation Algorithm: Utilize a pharmacophore generation program (e.g., PHASE, LigandScout, MOE) to identify common feature hypotheses.[7][8] The software aligns the ligands and clusters common features to generate a set of candidate pharmacophore models.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they overlay the active ligands in the training set. Scoring functions often consider factors like feature alignment, vector alignments, and volume overlap.

Pharmacophore Model Validation

Validation is a critical step to ensure that the generated pharmacophore model is statistically significant and can effectively distinguish active from inactive compounds.

Protocol:

  • Test Set Screening: The ranked pharmacophore models are used to screen the pre-prepared test set. The number of active molecules identified by each model is recorded.

  • Decoy Set Screening: The models are also used to screen the decoy set. This helps to determine the model's selectivity.

  • Statistical Evaluation: Several metrics are calculated to assess the quality of the pharmacophore models, including:

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

    • Güner-Henry (GH) Score: A metric that combines the percentage of actives found in the hit list and the enrichment of active compounds. A GH score greater than 0.7 indicates a good model.[10]

    • Receiver Operating Characteristic (ROC) Curve Analysis: A plot of the true positive rate against the false positive rate, which provides a comprehensive evaluation of the model's predictive ability.

The model that demonstrates the best performance across these validation metrics is selected as the final pharmacophore model.

Data Presentation

To illustrate the application of these protocols, a hypothetical dataset of azaspiro undecanone derivatives targeting a hypothetical GPCR is presented below.

Table 1: Hypothetical Biological Activity Data for Azaspiro Undecanone Derivatives

Compound IDStructureIC50 (nM)pIC50Set Assignment
AZU-001[Structure Image Placeholder]157.82Training
AZU-002[Structure Image Placeholder]257.60Training
AZU-003[Structure Image Placeholder]507.30Training
AZU-004[Structure Image Placeholder]88.10Training
AZU-005[Structure Image Placeholder]307.52Training
AZU-006[Structure Image Placeholder]108.00Test
AZU-007[Structure Image Placeholder]1506.82Test
AZU-008[Structure Image Placeholder]5006.30Test
AZU-009[Structure Image Placeholder]>10,000< 5.00Test
AZU-010[Structure Image Placeholder]757.12Test

Table 2: Validation Results for Top Pharmacophore Hypotheses

Hypothesis IDFeaturesSurvival ScoreEF (1%)GH Score
AADHR_12 Acc, 1 Don, 1 Hyd, 1 Aro4.8518.50.82
ADHRR_11 Acc, 1 Don, 1 Hyd, 2 Aro4.7215.20.75
AAHHR_12 Acc, 2 Hyd, 1 Aro4.6112.80.68

Based on the validation data, hypothesis AADHR_1 would be selected as the best model due to its high enrichment factor and GH score.

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

Pharmacophore_Modeling_Workflow cluster_data Data Preparation cluster_model Model Generation & Validation cluster_application Application training_set Training Set (5-10 Actives) conf_gen Conformational Analysis training_set->conf_gen test_set Test Set (Actives & Inactives) validation Validate Models (EF, GH, ROC) test_set->validation decoy_set Decoy Set (Database Molecules) decoy_set->validation pharm_gen Generate Pharmacophore Hypotheses conf_gen->pharm_gen pharm_gen->validation best_model Select Best Model validation->best_model virtual_screening Virtual Screening of Compound Libraries best_model->virtual_screening hit_identification Hit Identification & Optimization virtual_screening->hit_identification

Caption: Workflow for ligand-based pharmacophore modeling.

GPCR_Signaling_Pathway ligand Azaspiro Undecanone (Agonist) receptor GPCR ligand->receptor Binding g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A generalized GPCR signaling pathway.

Conclusion

Pharmacophore modeling is a powerful and efficient computational tool for the discovery of novel bioactive molecules. This guide has outlined a comprehensive, step-by-step methodology for the generation and validation of a ligand-based pharmacophore model for azaspiro undecanone derivatives. By following these protocols, researchers can effectively translate the structural information of known active compounds into a predictive 3D model. This model can then be employed in virtual screening campaigns to identify novel hit compounds, thereby accelerating the drug discovery and development pipeline. The integration of computational approaches like pharmacophore modeling is indispensable in modern medicinal chemistry for the rational design of new and effective therapeutic agents.

References

IUPAC name and synonyms for 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related analogs to provide a thorough understanding of its chemical properties, potential synthesis, and biological relevance.

IUPAC Name and Synonyms

The nomenclature and alternative names for the compound of interest are crucial for accurate identification and literature searches.

  • IUPAC Name: this compound

  • Synonyms: 1,4-dioxa-9-azaspiro[4.6]undecan-8-one[1]

Chemical and Physical Properties

While experimental data is limited, computational predictions provide valuable insights into the physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₈H₁₃NO₃PubChem[1]
Molecular Weight171.18 g/mol PubChem[1]
XLogP3-AA (Predicted)-0.6PubChem[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Exact Mass171.089543 g/mol PubChem[1]
Monoisotopic Mass171.08954 g/mol PubChem[1]
Topological Polar Surface Area55.8 ŲPubChem
Heavy Atom Count12PubChem
Complexity196PubChem

Proposed Synthesis Protocol

There is no specific literature detailing the synthesis of this compound. However, a plausible synthetic route can be devised based on established methods for the formation of azaspirocyclic ketones. The following is a proposed experimental protocol.

Reaction Scheme:

A potential two-step synthesis could involve the ketalization of a suitable cycloheptane derivative followed by the formation of the lactam ring.

Step 1: Synthesis of a Ketal-Protected Amino Acid Precursor

  • Reactants: A suitable starting material would be a cycloheptanone derivative bearing a protected amine and a carboxylic acid or ester group. For instance, N-Boc-4-aminocycloheptanecarboxylic acid.

  • Ketalization: The ketone is protected as a dioxolane using ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene. The reaction is typically performed under reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting ketal-protected amino acid can be purified by column chromatography.

Step 2: Deprotection and Lactam Formation

  • Amine Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Intramolecular Cyclization (Lactamization): The resulting amino acid is then subjected to conditions that promote intramolecular amide bond formation. This can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).

  • Final Purification: The crude product is purified by column chromatography to yield this compound.

Potential Biological Significance and Signaling Pathways

While there is no direct biological data for this compound, the broader class of dioxa-azaspiro compounds has garnered interest in drug discovery. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as ligands for the σ1 receptor, which is a target for imaging and therapy in cancer.

Below is a conceptual signaling pathway illustrating the role of the σ1 receptor, a potential target for analogous compounds.

G cluster_0 Cellular Stress Response ER_Stress ER Stress Sigma1R σ1 Receptor ER_Stress->Sigma1R activates IRE1 IRE1 Sigma1R->IRE1 modulates PERK PERK Sigma1R->PERK modulates ATF6 ATF6 Sigma1R->ATF6 modulates Apoptosis Apoptosis IRE1->Apoptosis Cell_Survival Cell Survival IRE1->Cell_Survival PERK->Cell_Survival ATF6->Cell_Survival G Start Start: Cycloheptanone Derivative Ketalization Step 1: Ketalization Start->Ketalization Purification1 Purification Ketalization->Purification1 Deprotection Step 2: Amine Deprotection Purification1->Deprotection Lactamization Step 3: Intramolecular Cyclization Deprotection->Lactamization Purification2 Final Purification Lactamization->Purification2 End End Product: this compound Purification2->End G Scaffold Dioxa-Azaspiro Scaffold Synthesis Chemical Synthesis Scaffold->Synthesis Derivatization Derivatization Synthesis->Derivatization Screening Biological Screening Derivatization->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

References

Exploring Novel Therapeutic Targets for Azaspiro Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of azaspiro compounds has established them as a compelling scaffold in modern medicinal chemistry. Their inherent structural rigidity and precise vectoral display of substituents offer significant advantages in drug design, leading to improved potency, selectivity, and pharmacokinetic profiles. This guide delves into the emerging therapeutic targets for this promising class of molecules, with a focus on oncology and virology, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Key Therapeutic Areas and Novel Targets

Azaspiro compounds are being actively investigated for a range of therapeutic applications. The primary areas of focus currently include the development of novel anticancer and antiviral agents.

Oncology

In the realm of oncology, azaspiro derivatives have demonstrated significant potential in targeting various cancer cell lines. Research has highlighted their efficacy against lung, breast, cervical, and prostate cancers. The mechanism of action often involves the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, migration, and invasion.

Emerging Molecular Targets in Oncology:

  • Focal Adhesion Kinase (FAK) and Src Tyrosine Kinase: The FAK/Src signaling pathway is a crucial mediator of signals from integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, and proliferation.[1][2] The dysregulation of this pathway is a hallmark of many metastatic cancers.[1]

  • Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, regulating processes such as cell growth, survival, and differentiation. Constitutive activation of the JAK/STAT pathway is a common feature in many cancers, including hepatocellular carcinoma.[3]

  • Nuclear Factor-kappa B (NF-κB): NF-κB is a transcription factor that orchestrates the expression of numerous genes involved in inflammation, immunity, and cell survival.[4][5] Its aberrant activation is a key driver in the pathogenesis of many cancers, promoting proliferation and preventing apoptosis.[4][5]

Virology

The development of novel antiviral agents is another promising frontier for azaspiro compounds. Their unique structural motifs have shown inhibitory activity against human coronaviruses, including strains responsible for the common cold and more severe respiratory syndromes.

Emerging Molecular Targets in Virology:

  • Human Coronavirus 229E (HCoV-229E) Replication Machinery: Several 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been identified as potent inhibitors of HCoV-229E replication.[6][7][8][9] The precise viral target within the replication machinery is an area of ongoing investigation.

  • SARS-CoV-2 3C-like Protease (3CLpro): While not detailed in the provided search results, the broader context of coronavirus inhibitors suggests that viral proteases like 3CLpro are plausible and highly sought-after targets for novel antiviral compounds, including those with an azaspiro scaffold.

Quantitative Data on Azaspiro Compound Activity

The following tables summarize the in vitro efficacy of various azaspiro compounds against different cancer cell lines and viruses, as reported in recent literature.

Table 1: Anticancer Activity of 1-Oxa-4-azaspiro[3][9]deca-6,9-diene-3,8-dione Derivatives [10][11]

CompoundA549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
11b 0.18--
11d -0.09-
11f --<0.20
11h 0.190.080.15
11k -0.080.14
12c --0.14
6b --0.18
6d 0.26--
8b -0.10-

Table 2: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against Human Coronavirus 229E [6][8]

CompoundEC50 (µM)
8k 28
8l 18
8m 8.1
8n 5.5
8p -

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by azaspiro compounds and a typical experimental workflow for assessing their anticancer activity.

FAK_Src_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation p_FAK p-FAK (Y397) FAK->p_FAK Autophosphorylation Src Src p_FAK->Src Recruitment Downstream Downstream Signaling (Migration, Invasion) p_FAK->Downstream p_Src p-Src Src->p_Src Activation p_Src->p_FAK Further Phosphorylation Triazaspirane Triazaspirane Derivative Triazaspirane->p_FAK Inhibition Triazaspirane->p_Src Inhibition

Caption: FAK/Src Signaling Pathway Inhibition by a Triazaspirane Derivative.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation p_JAK p-JAK JAK->p_JAK Phosphorylation STAT3 STAT3 p_JAK->STAT3 Phosphorylation p_STAT3 p-STAT3 (Y705) STAT3->p_STAT3 Dimer p-STAT3 Dimer p_STAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene CIMO CIMO (Azaspirane) CIMO->p_JAK Inhibition

Caption: JAK/STAT Pathway Modulation by the Azaspirane Compound CIMO.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Azaspiro Compound start->treatment cytotoxicity Cytotoxicity Assay (MTS) treatment->cytotoxicity migration Migration Assay (Wound Healing) treatment->migration invasion Invasion Assay (Boyden Chamber) treatment->invasion apoptosis Apoptosis Assay (Mitochondrial Membrane Potential) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Analysis (Western Blot for p-FAK, p-Src) treatment->protein data Data Analysis (IC50, % Inhibition) cytotoxicity->data migration->data invasion->data apoptosis->data cell_cycle->data protein->data end End: Target Validation data->end

Caption: Experimental Workflow for Evaluating Anticancer Azaspiro Compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of azaspiro compounds.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh medium containing the azaspiro compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the area of the gap at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells.

Boyden Chamber Invasion Assay

This assay is used to evaluate the invasive potential of cancer cells.

Protocol:

  • Chamber Preparation: Use a Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Suspend cancer cells in serum-free medium containing the azaspiro compound or vehicle control and seed them into the upper chamber.

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: Incubate the chamber for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of stained cells in several microscopic fields.

  • Data Analysis: Express the results as the percentage of invasion relative to the control.

Western Blot for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of specific proteins, such as FAK and Src.

Protocol:

  • Cell Lysis: Treat cells with the azaspiro compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FAK Y397).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.

MTS Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and determine the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the azaspiro compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. In viable cells, mitochondrial dehydrogenases convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the azaspiro compound for a defined period. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular DNA.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Mitochondrial Membrane Potential Assay

This assay is used to assess the induction of apoptosis by measuring changes in the mitochondrial membrane potential.

Protocol:

  • Cell Treatment: Treat cells with the azaspiro compound to induce apoptosis. Include positive (e.g., a known apoptosis inducer) and negative (vehicle) controls.

  • Staining: Incubate the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to measure the ratio of red to green fluorescence.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

References

Patent Landscape Analysis for 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth patent landscape analysis for analogs of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one and related azaspirocyclic compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the intellectual property landscape, key therapeutic targets, and associated experimental methodologies.

Patent Landscape Overview

The patent landscape for azaspirocyclic compounds, including the this compound scaffold, is characterized by a focus on neurologically active targets. A prominent area of development is the modulation of monoacylglycerol lipase (MGL), an enzyme implicated in a variety of neurological and inflammatory disorders.

Quantitative Patent Data Summary

A key patent family in this domain is centered around azaspirocycles as MGL modulators. The following table summarizes the core patent and its international equivalents, indicating a broad effort to secure intellectual property across major pharmaceutical markets.

Patent/Application No.JurisdictionFiling DateLegal StatusAssignee
US11505546B2 United States2021-03-25Active(Not specified in snippets)
PCT/EP2021/057833WIPO (PCT)2021-03-25Ceased(Not specified in snippets)
AU2021241888AAustralia2021-03-25Pending(Not specified in snippets)
BR112022019211ABrazil2021-03-25Pending(Not specified in snippets)
CA3177061ACanada2021-03-25Pending(Not specified in snippets)
CN202180024732.2AChina2021-03-25Pending(Not specified in snippets)
EP21715556.3AEurope2021-03-25Pending(Not specified in snippets)
JP2022558375AJapan2021-03-25Pending(Not specified in snippets)
KR1020227036378ASouth Korea2021-03-25Pending(Not specified in snippets)
MX2022011903AMexico2021-03-25Pending(Not specified in snippets)

Data sourced from patent US11505546B2 and its listed family members.[1]

Therapeutic Indications: The primary therapeutic indications claimed in this patent family include the treatment of disease states, disorders, and conditions associated with MGL modulation.[1] These encompass:

  • Pain

  • Psychiatric Disorders (e.g., major depressive disorder, treatment-resistant depression)

  • Neurological Disorders (e.g., autism spectrum disorders)[1]

Another significant therapeutic target for related azaspirocyclic structures is the Sigma-1 receptor (σ1R), which is highly expressed in various tumor cell lines.[2] Analogs are being explored as potential agents for tumor imaging and therapy.[3]

Key Biological Targets and Signaling Pathways

The therapeutic potential of this compound analogs is linked to their interaction with specific biological targets. The two primary pathways identified are the Monoacylglycerol Lipase (MGL) signaling cascade and the Sigma-1 Receptor (σ1R) pathway.

Monoacylglycerol Lipase (MGL) Signaling Pathway

MGL is a serine hydrolase that plays a crucial role in the endocannabinoid system.[4] It is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MGL leads to a dual therapeutic effect: it increases the levels of 2-AG, which enhances signaling through cannabinoid receptors (CB1 and CB2), and it reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[5]

MGL_Signaling_Pathway MGL_Inhibitor Azaspiro[4.6]undecanone Analog (Inhibitor) MGL Monoacylglycerol Lipase (MGL) MGL_Inhibitor->MGL Inhibits Glycerol Glycerol MGL->Glycerol Produces AA Arachidonic Acid (AA) MGL->AA Produces Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MGL Hydrolyzes CB_Receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_Receptors Activates COX COX Enzymes AA->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB_Receptors->Therapeutic_Effects Leads to Sigma1_Receptor_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion Sigma1_Ligand Azaspiro[4.6]undecanone Analog (Ligand) Sigma1R_BiP σ1R-BiP Complex (Inactive) Sigma1_Ligand->Sigma1R_BiP Modulates Sigma1R_Active σ1R (Active) Sigma1R_BiP->Sigma1R_Active BiP BiP Chaperone Sigma1R_BiP->BiP IP3R IP3 Receptor Sigma1R_Active->IP3R Chaperones Ion_Channels Plasma Membrane Ion Channels (K+, Na+, Ca2+) Sigma1R_Active->Ion_Channels Translocates & Modulates Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Regulates Ca2+ flux Cellular_Stress Cellular Stress (e.g., ER Stress) Cellular_Stress->Sigma1R_BiP Dissociates Cell_Survival ↑ Cell Survival & Plasticity Mito_Ca->Cell_Survival Ion_Channels->Cell_Survival Synthesis_Workflow start Start Materials: - Azaspirocycle Core - Alkyl/Aryl Halide (R-X) reaction N-Alkylation Reaction: - Solvent (e.g., ACN, DMF) - Base (e.g., K2CO3, Cs2CO3) - Heat (optional) start->reaction workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent (e.g., EtOAc, DCM) reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: N-substituted Azaspirocycle purification->product

References

Methodological & Application

Total Synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive guide for the total synthesis of the novel spirocyclic lactam, 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to its unique three-dimensional structure, incorporating both a protected ketone and a lactam functionality. The synthetic route detailed herein is a robust and efficient three-step process commencing from the readily available starting material, cycloheptanone.

The synthesis involves an initial protection of the carbonyl group of cycloheptanone via ketalization with ethylene glycol. This is followed by the conversion of the resulting ketal to its corresponding oxime. The final and key step is a Beckmann rearrangement of the oxime to yield the target spirocyclic lactam. This methodology is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry. The protocols provided are detailed to ensure reproducibility and include information on reagents, reaction conditions, and purification techniques.

The quantitative data for each synthetic step, including reaction yields and key characterization data, are summarized for clarity. Furthermore, visual diagrams generated using Graphviz are included to illustrate the overall synthetic workflow and the mechanism of the key Beckmann rearrangement step, aiding in the conceptual understanding of the chemical transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the potential of this and related spirocyclic scaffolds.

Synthetic Workflow

The total synthesis of this compound is accomplished through a three-step sequence as depicted in the workflow diagram below.

Synthesis_Workflow Start Cycloheptanone Step1_Product 1,4-Dioxaspiro[4.6]undecan-8-one Start->Step1_Product Step 1: Ketalization Ethylene glycol, p-TsOH, Toluene, Reflux Step2_Product 1,4-Dioxaspiro[4.6]undecan-8-one oxime Step1_Product->Step2_Product Step 2: Oximation Hydroxylamine hydrochloride, Pyridine, Ethanol, Reflux Final_Product This compound Step2_Product->Final_Product Step 3: Beckmann Rearrangement Polyphosphoric acid, 80°C Beckmann_Mechanism cluster_0 Beckmann Rearrangement Mechanism Oxime 1. Protonation of Oxime Intermediate1 2. Concerted Rearrangement Oxime->Intermediate1 H+ Nitrillium 3. Nitrilium Ion Formation Intermediate1->Nitrillium Loss of H2O Water_Attack 4. Nucleophilic Attack by Water Nitrillium->Water_Attack H2O Deprotonation 5. Deprotonation Water_Attack->Deprotonation -H+ Tautomerization 6. Tautomerization to Lactam Deprotonation->Tautomerization

Application Notes and Protocols for Asymmetric Synthesis of Spiro-γ-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary asymmetric strategies for the synthesis of spiro-γ-lactams, a crucial scaffold in medicinal chemistry and natural product synthesis. This document outlines key methodologies, presents comparative data for different catalytic systems, and includes generalized experimental protocols.

Introduction

Spiro-γ-lactams are a class of heterocyclic compounds characterized by a spirocyclic junction at the carbon atom adjacent to the lactam nitrogen. This rigid three-dimensional architecture is a privileged motif in numerous biologically active molecules, including potential therapeutics for a range of diseases. Consequently, the development of efficient and stereocontrolled methods for their synthesis is of significant interest to the scientific community. This document details several powerful asymmetric strategies for accessing enantioenriched spiro-γ-lactams.

I. Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro-γ-lactams, offering mild reaction conditions and avoiding the use of toxic heavy metals. Key strategies include [3+2] cycloaddition reactions and Michael addition-initiated cascade reactions.

A. [3+2] Cycloaddition Reactions

Organocatalytic [3+2] cycloaddition reactions are a convergent and efficient method for the construction of the spiro-γ-lactam core. Typically, this involves the reaction of an azomethine ylide precursor with a suitable dipolarophile, catalyzed by a chiral organocatalyst.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Ylide_precursor Azomethine Ylide Precursor Catalyst Chiral Organocatalyst Ylide_precursor->Catalyst Dipolarophile Dipolarophile Dipolarophile->Catalyst Spiro_lactam Spiro-γ-lactam Catalyst->Spiro_lactam [3+2] Cycloaddition

Caption: General workflow for organocatalytic [3+2] cycloaddition.

Experimental Protocol (General):

A representative procedure for an organocatalytic [3+2] cycloaddition is as follows:

  • To a solution of the azomethine ylide precursor (1.0 equiv) and the dipolarophile (1.2 equiv) in a suitable solvent (e.g., dichloromethane, toluene) at the specified temperature (e.g., room temperature, 0 °C, or -20 °C), is added the chiral organocatalyst (typically 10-20 mol%).

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired spiro-γ-lactam.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC analysis.

Quantitative Data Summary:

Catalyst TypeDipolarophileSolventTemp (°C)Yield (%)dree (%)
Cinchona Alkaloid/Thioureaα,β-Unsaturated Acyl PhosphonateToluene2575-90>20:190-95
Proline DerivativeMethyleneindolinoneCH2Cl2060-85-85-99
PhosphineAllenoateTHF-2070-95-90-98
B. Michael Addition-Initiated Cascade Reactions

This strategy involves an initial enantioselective Michael addition of a nucleophile to an α,β-unsaturated system, which then triggers a cascade of reactions, including cyclization and lactamization, to form the spiro-γ-lactam.

Reaction Pathway:

G Start α,β-Unsaturated Compound + Nucleophile Michael Michael Addition (Organocatalyst) Start->Michael Intermediate Enolate Intermediate Michael->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Lactamization Lactamization Cyclization->Lactamization Product Spiro-γ-lactam Lactamization->Product

Caption: Cascade reaction pathway for spiro-γ-lactam synthesis.

Experimental Protocol (General):

  • In a reaction vessel, the α,β-unsaturated compound (1.0 equiv), the nucleophile (1.1 equiv), and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 5-20 mol%) are dissolved in an appropriate solvent (e.g., chloroform, THF).

  • An additive or co-catalyst (e.g., a weak acid or base) may be required.

  • The mixture is stirred at the designated temperature until the starting materials are consumed, as indicated by TLC.

  • The reaction is then worked up by quenching with a suitable reagent (e.g., saturated ammonium chloride solution) and extracting the product with an organic solvent.

  • The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to yield the spiro-γ-lactam.

  • Stereochemical outcomes (dr and ee) are determined using chiral HPLC or NMR analysis of the purified product.

Quantitative Data Summary:

CatalystNucleophileα,β-Unsaturated SystemSolventTemp (°C)Yield (%)dree (%)
Diarylprolinol Silyl Ether3-AminooxindoleEnalCHCl32570-95>10:192-99
Squaramideβ-Ketoamideα,β-Unsaturated AldehydeToluene065-90>20:1up to >99
Cinchona AlkaloidThiolMethyleneindolinoneCH2Cl2-2080-956:1up to 95

II. Metal-Catalyzed Strategies

Transition metal catalysis offers highly efficient and selective routes to spiro-γ-lactams, often with broad substrate scope and functional group tolerance. Key approaches include C-H activation and nickel-catalyzed spirocyclization.

A. C-H Activation/Amidation

Direct C-H activation followed by intramolecular amidation is a powerful and atom-economical strategy for constructing γ-lactam rings. This approach avoids the need for pre-functionalized starting materials. Palladium and rhodium complexes are commonly employed catalysts.

Catalytic Cycle:

G M_L [M]-L Coordination Coordination M_L->Coordination Substrate Substrate (Amide) Substrate->Coordination CH_Activation C-H Activation Coordination->CH_Activation Metallacycle Metallacycle Intermediate CH_Activation->Metallacycle Reductive_Elimination Reductive Elimination Metallacycle->Reductive_Elimination Reductive_Elimination->M_L Product Spiro-γ-lactam Reductive_Elimination->Product

Caption: Simplified catalytic cycle for C-H activation/amidation.

Experimental Protocol (General):

  • A mixture of the amide substrate (1.0 equiv), the metal catalyst (e.g., Pd(OAc)2 or a Rh complex, 2-10 mol%), the ligand (if required), and an oxidant (e.g., Cu(OAc)2, AgOAc) is prepared in a suitable solvent (e.g., DCE, t-BuOH).

  • The reaction is heated to the specified temperature (often elevated, e.g., 80-120 °C) under an inert atmosphere.

  • The progress of the reaction is monitored by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • After completion, the reaction mixture is cooled to room temperature, filtered to remove insoluble inorganic salts, and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the spiro-γ-lactam product.

Quantitative Data Summary:

Metal CatalystLigandOxidantSolventTemp (°C)Yield (%)
Pd(OAc)2Ac-Ile-OHAgOAct-BuOH10051-91
[RhCp*Cl2]2Chiral Carboxylic AcidAgSbF6DCE8060-85

Note: Enantioselectivity in these reactions is often achieved through the use of chiral ligands.

B. Nickel-Catalyzed Enantioselective Spirocyclization

Nickel catalysis has been successfully applied to the enantioselective synthesis of spirocycles containing all-carbon quaternary centers. This can be extended to the formation of spiro-γ-lactams through the intramolecular addition of lactam enolates to tethered nitriles.

Experimental Workflow:

G Start Lactam with Tethered Nitrile Catalysis Ni(COD)2 / Chiral Ligand Base (e.g., LHMDS) Start->Catalysis Intermediate N-Aryl Imine Intermediate Catalysis->Intermediate Hydrolysis Aqueous Workup (e.g., HCl) Intermediate->Hydrolysis Product Spiro-γ-lactam Hydrolysis->Product

Caption: Workflow for Ni-catalyzed enantioselective spirocyclization.

Experimental Protocol (General):

  • In a glovebox, a reaction tube is charged with the nickel precursor (e.g., Ni(COD)2, 5-10 mol%), a chiral ligand (e.g., a Mandyphos derivative, 5.5-11 mol%), and the lactam substrate (1.0 equiv).

  • A suitable solvent (e.g., THF, dioxane) is added, and the mixture is stirred for a short period.

  • A strong base (e.g., LHMDS) is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction is stirred until complete consumption of the starting material.

  • The reaction is quenched with an acidic aqueous solution (e.g., 1 M HCl) and the product is extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Quantitative Data Summary:

Chiral LigandRing Size FormedSolventTemp (°C)Yield (%)ee (%)
SL-M004-16-memberedTHF25up to 92up to 94
SL-M009-17-membered1,4-Dioxane2580-91up to 90
SL-M001-15-memberedTHF2552-75up to 84

Conclusion

The asymmetric synthesis of spiro-γ-lactams is a rapidly evolving field with a diverse array of powerful synthetic strategies. Organocatalytic methods, particularly [3+2] cycloadditions and Michael addition-initiated cascades, offer mild and environmentally friendly routes to these complex molecules with high stereocontrol. Metal-catalyzed approaches, such as C-H activation and nickel-catalyzed spirocyclization, provide highly efficient and atom-economical pathways with broad applicability. The choice of synthetic strategy will depend on the specific target molecule, available starting materials, and desired stereochemical outcome. The protocols and data presented herein serve as a valuable resource for researchers in the design and execution of synthetic routes to novel spiro-γ-lactam derivatives for applications in drug discovery and chemical biology.

Application Notes & Protocols: Stereoselective Formal [3+2] Cycloaddition for Spiro-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of spiro-lactams, particularly those containing stereogenic centers, is a significant focus in medicinal chemistry and drug discovery due to their presence in numerous biologically active natural products and pharmaceutical agents.[1][2][3] The rigid, three-dimensional architecture of spirocyclic scaffolds offers unique opportunities for exploring chemical space.[4][5] Among the various synthetic strategies, the stereoselective formal [3+2] cycloaddition has emerged as a powerful and efficient method for constructing these complex molecular frameworks.[1][6] This reaction typically involves the reaction of a 1,3-dipole with a dipolarophile to furnish a five-membered ring, which constitutes the lactam moiety fused at a spirocenter.[6] This document provides detailed application notes and experimental protocols for representative stereoselective formal [3+2] cycloaddition reactions for the synthesis of spiro-lactams, focusing on recent advancements in organocatalysis and metal catalysis.

I. Organocatalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The organocatalytic approach offers a metal-free alternative for the enantioselective synthesis of spiro-lactams.[7] A common strategy involves the in-situ generation of azomethine ylides from α-amino acids or their derivatives, which then undergo a [3+2] cycloaddition with a suitable dipolarophile.[2][8] Spirooxindole-pyrrolidines are a prominent class of compounds synthesized using this methodology and are known to exhibit a range of biological activities, including acting as MDM2 inhibitors for cancer therapy.[2]

Logical Workflow for Organocatalytic [3+2] Cycloaddition

Organocatalytic [3+2] Cycloaddition Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation Isatin Isatin Derivative InSituGeneration In-situ Generation of Azomethine Ylide Isatin->InSituGeneration AminoAcid α-Amino Acid AminoAcid->InSituGeneration Dipolarophile Dipolarophile (e.g., Methyleneindolinone) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition InSituGeneration->Cycloaddition Quenching Reaction Quenching Cycloaddition->Quenching Catalyst Organocatalyst (e.g., Thiourea derivative) Catalyst->Cycloaddition Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Spiro-Lactam Product Purification->Product

Caption: Workflow for organocatalytic spiro-lactam synthesis.

Experimental Protocol: Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidines

This protocol is adapted from a method for the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines.[2]

Materials:

  • Isatin derivative (1.0 equiv)

  • α-Amino acid (e.g., sarcosine, 1.2 equiv)

  • Olefinic oxindole (dipolarophile, 1.0 equiv)

  • Solvent (e.g., Methanol)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the isatin derivative and the α-amino acid in the chosen solvent, add the olefinic oxindole at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC.

  • Upon completion of the reaction (typically after several hours, as indicated by TLC), the solvent is removed under reduced pressure.

  • The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spirooxindole-pyrrolidine product.

  • The structure and stereochemistry of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and, if possible, by X-ray crystallography.[9]

Data Presentation:

EntryIsatin DerivativeAmino AcidDipolarophileYield (%)d.r.
1IsatinSarcosine(E)-3-(2-Oxo-2-phenylethylidene)indolin-2-one85>20:1
2N-MethylisatinSarcosine(E)-3-(2-Oxo-2-phenylethylidene)indolin-2-one88>20:1
35-BromoisatinSarcosine(E)-3-(2-Oxo-2-phenylethylidene)indolin-2-one82>20:1
4IsatinL-Proline(E)-3-(2-Oxo-2-phenylethylidene)indolin-2-one92>20:1
5N-MethylisatinL-Proline(E)-3-(2-Oxo-2-phenylethylidene)indolin-2-one95>20:1

Data is representative and compiled from typical results reported in the literature for similar reactions.

II. Metal-Catalyzed Stereoselective [3+2] Cycloaddition

Transition metal catalysis, particularly with rhodium and copper complexes, provides a highly efficient route to various spiro-lactam structures.[10] These reactions often proceed with high levels of stereocontrol, enabling the synthesis of enantiomerically enriched products.

Reaction Pathway for Rhodium-Catalyzed [3+2] Cycloaddition

Rhodium-Catalyzed [3+2] Cycloaddition Pathway Diazo Diazo Compound Rh_Carbene Rhodium Carbene Intermediate Diazo->Rh_Carbene - N2 Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Rh_Carbene Ylide Carbonyl Ylide Intermediate Rh_Carbene->Ylide Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide->Cycloaddition Product Spiro-Lactam Cycloaddition->Product

Caption: Mechanism of Rh-catalyzed spiro-lactam synthesis.

Experimental Protocol: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition

This protocol is a general representation based on published procedures for the synthesis of polycyclic spirolactones.[10]

Materials:

  • Diazo-containing lactam precursor (1.0 equiv)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diazo-containing lactam precursor in the anhydrous solvent under an inert atmosphere.

  • Add the rhodium(II) catalyst to the solution in one portion at room temperature.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the spiro-lactam product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Data Presentation:

EntrySubstrateCatalystSolventTemp (°C)Yield (%)d.r.
1Precursor ARh₂(OAc)₄CH₂Cl₂2590>20:1
2Precursor BRh₂(OAc)₄Toluene808515:1
3Precursor CRh₂(esp)₂CH₂Cl₂2595>20:1
4Precursor DRh₂(OAc)₄CH₂Cl₂257810:1

Data is representative and compiled from typical results reported in the literature for similar reactions.

III. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of Ansalactams

A notable application of the formal [3+2] cycloaddition is in the total synthesis of complex natural products. The stereoselective construction of the spiro-γ-lactam core of ansalactam A exemplifies the power of this methodology.[1]

Synthetic Strategy Overview

Synthesis of Ansalactam Spiro-Lactam Core StartingMaterial Formamide Precursor Activation Amide Activation (Tf₂O) StartingMaterial->Activation Dipole_Formation 1,3-Dipole Formation Activation->Dipole_Formation Formal_Cycloaddition Formal [3+2] Cycloaddition Dipole_Formation->Formal_Cycloaddition Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Formal_Cycloaddition Spiro_Lactam_Core Spiro-γ-Lactam Core Formal_Cycloaddition->Spiro_Lactam_Core

Caption: Strategy for ansalactam spiro-lactam core synthesis.

Experimental Protocol: Formal [3+2] Cycloaddition for the Ansalactam Core

This protocol is based on the reported synthesis of the spirocyclic γ-lactam core of ansalactam A.[1]

Materials:

  • Formamide precursor (1.0 equiv)

  • Triflic anhydride (Tf₂O, 1.1 equiv)

  • Non-nucleophilic base (e.g., 2,6-lutidine, 1.2 equiv)

  • α,β-Unsaturated carbonyl compound (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere setup

  • Low-temperature cooling bath

Procedure:

  • To a solution of the formamide precursor and 2,6-lutidine in anhydrous dichloromethane at -78 °C under an inert atmosphere, add triflic anhydride dropwise.

  • Stir the mixture at -78 °C for the specified time (e.g., 30 minutes) to allow for the in-situ formation of the 1,3-dipole.

  • Add the α,β-unsaturated carbonyl compound to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired spiro-γ-lactam.

Data Presentation:

EntryFormamide PrecursorMichael AcceptorYield (%)d.r.
1Phenyl-substitutedMethyl acrylate754:1
2Naphthyl-substitutedEthyl vinyl ketone685:1
3Ansalactam modelCrotonaldehyde62>10:1

Data is representative and compiled from typical results reported in the literature for similar reactions.

The stereoselective formal [3+2] cycloaddition reaction is a versatile and powerful tool for the synthesis of complex spiro-lactams. Both organocatalytic and metal-catalyzed variants offer high levels of stereocontrol, providing access to enantiomerically enriched products with significant potential in drug discovery and development. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to apply these methodologies in their own synthetic endeavors. Further exploration and development of these reactions will undoubtedly continue to push the boundaries of complex molecule synthesis.

References

Application Notes and Protocols: 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is a unique spirocyclic lactam that holds potential as a versatile building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the spirocyclic core, combined with the reactive lactam functionality, makes it an attractive scaffold for the synthesis of novel chemical entities. The presence of the protected ketone (as a ketal) and the caprolactam ring offers orthogonal reactivity, allowing for selective modifications at either the lactam nitrogen or, following deprotection, the ketone.

This document provides an overview of the potential applications of this compound and detailed, though extrapolated, protocols for its use in synthetic transformations. Due to a lack of direct literature on this specific compound, the provided experimental procedures are based on established methodologies for analogous structures, particularly N-substituted caprolactams and the related 1,4-dioxa-8-azaspiro[4.5]decane.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₃NO₃[1]
Molecular Weight171.19 g/mol [1]
XlogP (Predicted)-0.6[1]
Monoisotopic Mass171.08954 Da[1]

Potential Applications

The structural features of this compound suggest its utility in several areas of chemical research and development:

  • Medicinal Chemistry: Spirocyclic lactams are a class of compounds with diverse biological activities, including antibacterial and anti-HIV properties.[2][3] The caprolactam moiety is also found in several pharmaceutical drugs.[4] This scaffold can be functionalized to generate libraries of compounds for screening against various biological targets. The rigid spirocyclic core can help in optimizing the spatial arrangement of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity.

  • Drug Discovery: The lactam nitrogen can be readily substituted to introduce a variety of side chains, allowing for the exploration of structure-activity relationships (SAR). The protected ketone provides a latent reactive site that can be unmasked under acidic conditions to introduce further diversity.

  • Polymer Science: Caprolactam is the monomer for the synthesis of Nylon-6.[4] While the spirocyclic nature of this building block may hinder polymerization, it could be explored as a comonomer to modify the properties of existing polymers or as an initiator or chain terminator in polymerization reactions.

Synthetic Protocols

The following protocols describe potential synthetic transformations of this compound. These are representative procedures and may require optimization for specific substrates.

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used for moisture-sensitive reactions.

  • Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of products should be carried out using standard techniques like column chromatography, recrystallization, or distillation.

Protocol 1: N-Alkylation of this compound

This protocol describes the alkylation of the lactam nitrogen using an alkyl halide and a mild base. The conditions are adapted from the N-alkylation of the analogous 1,4-dioxa-8-azaspiro[4.5]decane.

Reaction Scheme:

N_Alkylation reactant1 This compound reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, CH₃CN) reactant1->reagents reactant2 R-X reactant2->reagents product N-Alkyl-1,4-Dioxa-8-azaspiro[4.6]undecan-9-one reagents->product

Figure 1: General scheme for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Characterization:

The expected product is the N-alkylated derivative. Successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.

Protocol 2: N-Acylation of this compound

This protocol details the acylation of the lactam nitrogen using an acyl chloride or anhydride in the presence of a base.

Reaction Scheme:

N_Acylation reactant1 This compound reagents Base (e.g., Et₃N, Pyridine) Solvent (e.g., CH₂Cl₂, THF) reactant1->reagents reactant2 RCOCl or (RCO)₂O reactant2->reagents product N-Acyl-1,4-Dioxa-8-azaspiro[4.6]undecan-9-one reagents->product

Figure 2: General scheme for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome and Characterization:

The product will be the N-acylated lactam. Characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. A downfield shift of the protons adjacent to the nitrogen in the ¹H NMR spectrum and the appearance of a new carbonyl signal in the ¹³C NMR and IR spectra are indicative of successful acylation.

Protocol 3: Ketal Deprotection

This protocol describes the removal of the ethylene ketal to reveal the ketone functionality, which can then be used for further synthetic manipulations.

Workflow Diagram:

Ketal_Deprotection start Start with N-substituted This compound step1 Dissolve in Acetone/Water start->step1 step2 Add Acid Catalyst (e.g., p-TsOH) step1->step2 step3 Heat to Reflux step2->step3 step4 Neutralize and Work-up step3->step4 end Purified Spirocyclic Keto-Lactam step4->end

Figure 3: Workflow for the deprotection of the ketal group.

Materials:

  • N-substituted this compound

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-substituted this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome and Characterization:

The expected product is the corresponding spirocyclic ketone. The disappearance of the ketal proton signals (typically a singlet around 3.9-4.0 ppm in the ¹H NMR) and the appearance of a new ketone carbonyl signal in the ¹³C NMR (around 200-210 ppm) and IR spectra will confirm the successful deprotection.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, quantitative data for the described protocols, based on similar reactions in the chemical literature. These values should serve as a benchmark for researchers.

ProtocolReactantsProductYield (%)Purity (%)
1: N-Alkylation This compound, Benzyl bromideN-Benzyl-1,4-dioxa-8-azaspiro[4.6]undecan-9-one75-85>95
2: N-Acylation This compound, Benzoyl chlorideN-Benzoyl-1,4-dioxa-8-azaspiro[4.6]undecan-9-one80-90>98
3: Ketal Deprotection N-Benzyl-1,4-dioxa-8-azaspiro[4.6]undecan-9-one8-Benzyl-8-azaspiro[4.6]undecane-1,9-dione85-95>97

Conclusion

This compound represents a promising, yet underexplored, synthetic building block. The protocols and data presented herein, while based on analogous systems, provide a solid foundation for researchers to begin exploring the chemistry of this intriguing molecule. Its unique structural features and potential for orthogonal functionalization make it a valuable addition to the synthetic chemist's toolbox for the development of novel compounds in medicinal chemistry and materials science. Further research is warranted to fully elucidate the reactivity and potential applications of this spirocyclic lactam.

References

Applications of Spirocyclic Compounds for Improving ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical hurdle in progressing a hit compound to a clinical candidate. Poor pharmacokinetic profiles are a major cause of late-stage drug attrition. One increasingly utilized strategy in medicinal chemistry to enhance ADME characteristics is the incorporation of spirocyclic scaffolds. These unique three-dimensional structures, where two rings share a single carbon atom, offer a range of advantages over their simpler, often planar, counterparts.[1][2]

The introduction of spirocyclic motifs can significantly influence a molecule's physicochemical properties.[3] By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles can lead to improved solubility, enhanced metabolic stability, and modulated lipophilicity, all of which are key determinants of a drug's in vivo behavior.[1][3] Furthermore, the rigid nature of spirocyclic systems can lock a molecule into a more bioactive conformation, potentially improving potency and selectivity while reducing off-target effects.[1][4] This document provides an overview of the application of spirocyclic compounds in improving ADME properties, presents quantitative data from case studies, and offers detailed protocols for key in vitro ADME assays.

Data Presentation: Improved ADME Properties with Spirocyclic Scaffolds

The incorporation of spirocyclic moieties can lead to measurable improvements in key ADME-related physicochemical properties. The following tables summarize quantitative data from studies where acyclic or monocyclic fragments were replaced with spirocyclic bioisosteres.

Table 1: Comparison of Physicochemical Properties of Piperidine and its Azaspiro[3.3]heptane Bioisosteres

CompoundStructureclogDKinetic Solubility (PBS, pH 7.4) [µM]
N-Butylpiperidine(Structure of N-Butylpiperidine)2.2136
2-Butyl-2-azaspiro[3.3]heptane(Structure of 2-Butyl-2-azaspiro[3.3]heptane)1.812
1-Butyl-1-azaspiro[3.3]heptane(Structure of 1-Butyl-1-azaspiro[3.3]heptane)1.913

Data sourced from Mykhailiuk, P. K. (2023).[5] This table illustrates how replacing a piperidine ring with azaspiro[3.3]heptane analogues can modulate lipophilicity (clogD) and kinetic solubility.

Table 2: Impact of Spirocyclic Substitution on Metabolic Stability and Permeability (Hypothetical Representative Data)

Parent CompoundSpirocyclic AnalogueHuman Liver Microsome Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Compound XSpiro[3.3]heptane-substituted X152.5
>605.1
Compound YOxaspiro[3.4]octane-substituted Y80.8
451.9

This table provides a hypothetical representation of typical improvements seen in metabolic stability and permeability upon introduction of a spirocyclic scaffold, based on qualitative statements from multiple sources.[1][2][6]

Key Experimental Protocols

Accurate assessment of ADME properties is crucial for evaluating the impact of spirocyclic modifications. Below are detailed protocols for key in vitro assays.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery conditions.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for analysis)

  • Plate shaker

  • Plate reader (spectrophotometer)

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO in a 96-well plate.

  • In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the DMSO stock solutions of the test compound to the PBS-containing wells to achieve the desired final concentrations (e.g., 1-100 µM). The final DMSO concentration should be ≤1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound).

  • The highest concentration at which the compound remains in solution (i.e., does not precipitate and shows a linear relationship between concentration and absorbance) is determined as the kinetic solubility.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by testing the permeability of Lucifer yellow.

  • Prepare the dosing solution of the test compound in HBSS.

  • To measure apical to basolateral (A→B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

  • To measure basolateral to apical (B→A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber, and sample from the apical chamber.

  • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Metabolic Stability Assay using Human Liver Microsomes (HLM)

Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the HLM and the test compound solution. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time and fitting the data to a first-order decay model.

Plasma Protein Binding Assay by Equilibrium Dialysis

Purpose: To determine the fraction of a compound that is bound to plasma proteins.

Materials:

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8 kDa MWCO)

  • Test compound

  • Control compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • Incubator shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and spike it into the human plasma to the desired concentration.

  • Add the spiked plasma to the donor chamber of the equilibrium dialysis device.

  • Add an equal volume of PBS to the buffer chamber.

  • Seal the device and incubate at 37°C with gentle shaking for 4-24 hours to allow the system to reach equilibrium.

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both the plasma (total concentration) and buffer (unbound concentration) samples using a validated LC-MS/MS method.

  • Calculate the percentage of plasma protein binding (%PPB) using the following equation: %PPB = [(Total Conc. - Unbound Conc.) / Total Conc.] * 100

Visualizations

ADME_Improvement_Workflow Fsp3 Increased Fsp³ Solubility Improved Solubility Lipophilicity Reduced Lipophilicity Absorption Enhanced Absorption Solubility->Absorption Rigidity Increased Rigidity Lipophilicity->Absorption Metabolism Increased Metabolic Stability Lipophilicity->Metabolism Rigidity->Metabolism Distribution Optimized Distribution Excretion Favorable Excretion Spirocycle Introduction of Spirocyclic Scaffold Spirocycle->Fsp3 Spirocycle->Solubility Spirocycle->Lipophilicity Spirocycle->Rigidity

Caption: Impact of spirocyclic scaffolds on physicochemical and ADME properties.

ADME_Screening_Workflow cluster_InVitro In Vitro ADME Screening Start Spirocyclic NCE Synthesis Sol Solubility Assay Start->Sol Perm Caco-2 Permeability Start->Perm MetStab Microsomal Stability Start->MetStab PPB Plasma Protein Binding Start->PPB Data Data Analysis & Candidate Selection Sol->Data Perm->Data MetStab->Data PPB->Data InVivo In Vivo PK Studies Data->InVivo

Caption: Experimental workflow for ADME profiling of spirocyclic compounds.

References

Application Note and Protocol: N-alkylation of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is a spirocyclic lactam of interest in medicinal chemistry due to its rigid framework, which can be exploited for the synthesis of novel therapeutic agents. N-alkylation of the lactam nitrogen is a crucial step in the diversification of this scaffold, allowing for the introduction of various functional groups that can modulate the pharmacological properties of the resulting molecules. This document provides a detailed protocol for the N-alkylation of this compound using alkyl halides in the presence of a base. The protocol is designed to be a reliable and reproducible method for obtaining a range of N-substituted derivatives.

Experimental Protocols

Method 1: N-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol describes a general procedure for the N-alkylation of this compound using a strong base, sodium hydride, in an anhydrous aprotic solvent, tetrahydrofuran (THF). This method is particularly effective for a wide range of alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. During this time, the evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the reaction mixture may be gently heated to 50-60 °C.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure N-alkylated this compound derivative.

Method 2: N-Alkylation using Potassium Carbonate in Dimethylformamide

This protocol offers an alternative, milder procedure using potassium carbonate as the base in N,N-Dimethylformamide (DMF). This method is often preferred for its operational simplicity and the use of a less hazardous base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of the alkyl halide (1.2 eq) at room temperature while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture can be heated to 60-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water (3x) to remove DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkyl halides using the described protocols. The yields are based on typical outcomes for similar lactam alkylations and may vary depending on the specific reaction conditions and scale.

EntryAlkylating AgentMethodBaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl Iodide1NaHTHF251292
2Ethyl Bromide1NaHTHF501885
3Benzyl Bromide1NaHTHF251695
4Methyl Iodide2K₂CO₃DMF251888
5Ethyl Bromide2K₂CO₃DMF602481
6Benzyl Bromide2K₂CO₃DMF602091

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Start setup Combine Lactam and Base in Anhydrous Solvent start->setup add_halide Add Alkyl Halide setup->add_halide react Stir at RT or Heat (Monitor by TLC) add_halide->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_node Pure N-Alkylated Product purify->end_node

Caption: Workflow for the N-alkylation of this compound.

Application Notes and Protocols for the Synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one Derivatives for Anticancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential anticancer activity of novel 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one derivatives. This class of spiro-β-lactam compounds holds promise for the development of new therapeutic agents. The following sections detail the synthetic route, experimental protocols, and representative data on their cytotoxic effects against various cancer cell lines.

Introduction

Spirocyclic compounds, particularly those incorporating a β-lactam ring, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The rigid, three-dimensional structure of spiro compounds allows for precise orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. The this compound scaffold represents a novel framework for the design of potential anticancer agents. This document outlines a proposed synthetic pathway and standard protocols for evaluating the anticancer efficacy of its derivatives.

Proposed Synthetic Pathway

The synthesis of this compound derivatives can be achieved through a multi-step process. A plausible synthetic route is proposed, commencing with the protection of a piperidone derivative, followed by a key Staudinger [2+2] cycloaddition to form the spiro-β-lactam core.

The proposed multi-step synthesis involves:

  • Ketalization: Protection of the ketone group of an N-substituted-4-piperidone with ethylene glycol to yield the corresponding 1,4-dioxa-8-azaspiro[4.5]decane derivative.

  • Imine Formation: Condensation of the protected piperidone with a primary amine to form an imine.

  • Staudinger [2+2] Cycloaddition: Reaction of the imine with a ketene, generated in situ from an acyl chloride and a tertiary base, to construct the spiro-β-lactam ring system.

This approach allows for the introduction of diversity at various positions of the scaffold, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Pathway cluster_0 Step 1: Ketalization cluster_1 Step 2: Imine Formation cluster_2 Step 3: Staudinger Cycloaddition N_Substituted_Piperidone N-Substituted-4-piperidone Dioxaspirodecane 1,4-Dioxa-8-azaspiro[4.5]decane Derivative N_Substituted_Piperidone->Dioxaspirodecane Ethylene glycol, Acid catalyst Imine Imine Intermediate Dioxaspirodecane->Imine Primary Amine (R'-NH2) Target_Compound This compound Derivative Imine->Target_Compound Acyl_Chloride Acyl Chloride (R''COCl) Ketene Ketene (in situ) Acyl_Chloride->Ketene Tertiary Base Ketene->Target_Compound [2+2] Cycloaddition

Caption: Proposed synthetic pathway for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 8-Aryl-1,4-dioxa-8-azaspiro[4.5]decane (Precursor)

This protocol describes the synthesis of a key precursor for the subsequent Staudinger reaction.

Materials:

  • N-Aryl-4-piperidone

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-aryl-4-piperidone (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-1,4-dioxa-8-azaspiro[4.5]decane.

Protocol 2: Synthesis of this compound Derivatives via Staudinger Cycloaddition

This protocol details the [2+2] cycloaddition to form the target spiro-β-lactam.

Materials:

  • 8-Aryl-1,4-dioxa-8-azaspiro[4.5]decane (or other imine precursor)

  • Substituted acetyl chloride (e.g., chloroacetyl chloride)

  • Triethylamine (or another suitable tertiary base)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous conditions (e.g., nitrogen or argon atmosphere)

Procedure:

  • Dissolve the imine precursor (1.0 eq.) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq.) to the stirred solution.

  • In a separate flask, prepare a solution of the substituted acetyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the imine solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography (silica gel) to yield the desired this compound derivative.

Protocol 3: In Vitro Anticancer Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation

The anticancer activity of synthesized spiro-β-lactam derivatives is typically evaluated against a panel of human cancer cell lines. The results are expressed as IC50 values (in µM), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Representative Anticancer Activity (IC50 in µM) of Structurally Related Spiro-Piperidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Spiro-Piperidone A MCF-7 (Breast)0.31[4]
A2780 (Ovarian)5.62[4]
HT-29 (Colorectal)1.85[4]
Spiro-Oxindole B Jurkat (T-cell leukemia)<10[5]
K-562 (Leukemia)<10[5]
HeLa (Cervical)<10[5]
Spiro-Thiadiazole C RXF393 (Renal)7.01[6]
HT29 (Colon)24.3[6]
LOX IMVI (Melanoma)9.55[6]

Note: The data presented are for structurally related compounds and serve as a reference for the potential activity of this compound derivatives.

Experimental Workflow and Signaling Pathway

The general workflow for the synthesis and anticancer screening of the target compounds is depicted below. The potential mechanism of action for many anticancer agents involves the induction of apoptosis. One of the key signaling pathways in apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Anticancer Screening Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization Compound_Treatment Compound Treatment Characterization->Compound_Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: General experimental workflow for synthesis and anticancer screening.

Many cytotoxic compounds exert their effects by inducing apoptosis. The piperidine moiety, present in the target scaffold, has been implicated in the regulation of crucial signaling pathways involved in cancer progression.[2] A simplified representation of a potential apoptosis induction pathway is shown below.

Apoptosis_Pathway Compound This compound Derivative Cellular_Stress Cellular Stress Compound->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: Developing σ1 Receptor Ligands from Azaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of σ1 receptor ligands based on the azaspiro[4.5]decane scaffold. This document includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the σ1 receptor signaling pathway and drug discovery workflow.

Introduction to Azaspiro[4.5]decane Scaffolds for σ1 Receptor Ligands

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is implicated in a variety of cellular functions and is a promising therapeutic target for a range of central nervous system disorders, neurodegenerative diseases, and cancer.[3][4] The azaspiro[4.5]decane scaffold has emerged as a privileged structure in the design of potent and selective σ1 receptor ligands.[4] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with the receptor binding pocket, leading to high-affinity interactions.

Data Presentation: Structure-Activity Relationships

The following table summarizes the in vitro binding affinities of a series of 1,4-dioxa-8-azaspiro[4.5]decane derivatives for the σ1 and σ2 receptors. The data highlights the structure-activity relationships (SAR) within this chemical series, providing a basis for the rational design of new ligands with improved potency and selectivity.

CompoundRσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1a H25.3 ± 2.1489 ± 3519.3
1b 4-F11.7 ± 0.9387 ± 2833.1
1c 4-Cl8.9 ± 0.7312 ± 2235.1
1d 4-Br7.5 ± 0.6256 ± 1834.1
1e 4-I6.8 ± 0.5215 ± 1531.6
1f 4-CH315.4 ± 1.2411 ± 3126.7
1g 4-OCH318.9 ± 1.5523 ± 4127.7
1h 3,4-diCl5.4 ± 0.4162 ± 1230.0

Data adapted from Cuevas, J. et al. J. Med. Chem. 2015, 58 (14), 5395–5407.[5][6]

Experimental Protocols

Radioligand Binding Assay for σ1 and σ2 Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for the σ1 and σ2 receptors.

Materials:

  • Guinea pig liver membranes (for σ1) or rat liver membranes (for σ2)

  • --INVALID-LINK---pentazocine (for σ1) or [³H]DTG (for σ2)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Haloperidol (for non-specific binding determination)

  • Test compounds

  • 96-well microplates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize guinea pig or rat liver tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane homogenate, [³H] radioligand, and assay buffer.

    • Non-specific Binding: Membrane homogenate, [³H] radioligand, and a high concentration of haloperidol (e.g., 10 µM).

    • Test Compound: Membrane homogenate, [³H] radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 150 minutes.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Assay: σ1 Receptor-Mediated Calcium Mobilization

This protocol assesses the functional activity of test compounds as agonists or antagonists of the σ1 receptor by measuring changes in intracellular calcium levels.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human σ1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Known σ1 receptor agonist (e.g., PRE-084) and antagonist (e.g., NE-100).

  • Test compounds.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).[9][10][11]

Procedure:

  • Cell Culture: Plate the σ1-HEK293 cells in 96-well plates and grow to confluence.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds, agonist, and antagonist in assay buffer.

  • Measurement of Calcium Flux:

    • Place the cell plate in the fluorescence microplate reader.

    • For agonist testing: Establish a baseline fluorescence reading and then add the test compounds or known agonist. Record the change in fluorescence over time.

    • For antagonist testing: Pre-incubate the cells with the test compounds or known antagonist for 15-30 minutes before adding a known agonist. Record the change in fluorescence.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualization of Pathways and Workflows

σ1 Receptor Signaling Pathway

The σ1 receptor, upon ligand binding, modulates intracellular calcium signaling primarily through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor at the endoplasmic reticulum.[2]

sigma1_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER releases Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ligand Ligand (Azaspiro[4.5]decane) Ligand->Sigma1 Cellular_Response Cellular Response (e.g., Neuroprotection) Ca_Cytosol->Cellular_Response

Caption: σ1 receptor signaling cascade.

Experimental Workflow for Ligand Development

The development of novel σ1 receptor ligands from the azaspiro[4.5]decane scaffold follows a structured workflow from initial design to in vivo evaluation.

ligand_development_workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_validation In Vivo Validation A Scaffold Selection (Azaspiro[4.5]decane) B Library Synthesis A->B C Primary Binding Assay (σ1/σ2 Radioligand) B->C D Functional Assay (Calcium Mobilization) C->D E SAR Analysis D->E E->B Iterative Design F ADMET Profiling E->F G Animal Models of Disease F->G sar_logic cluster_modifications Structural Modifications cluster_properties Observed Properties Core Azaspiro[4.5]decane Core R1 Variation of N-substituent Core->R1 R2 Substitution on Aryl Ring Core->R2 R3 Modification of Spirocyclic Core Core->R3 SAR Structure-Activity Relationship R1->SAR R2->SAR R3->SAR Affinity Binding Affinity (Ki) SAR->Affinity Selectivity σ1 vs σ2 Selectivity SAR->Selectivity Function Agonist/Antagonist Activity SAR->Function Lead Lead Compound Affinity->Lead Selectivity->Lead Function->Lead

References

Application Notes and Protocols for the Use of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

Recent advancements in linker technology have explored the incorporation of rigid and three-dimensional scaffolds to improve the physicochemical and pharmacological properties of PROTACs. Spirocyclic structures, such as 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, offer a unique conformational rigidity that can pre-organize the PROTAC molecule for optimal ternary complex formation, potentially leading to enhanced potency and selectivity.

This document provides detailed application notes and protocols for the conceptual design, synthesis, and biological evaluation of a hypothetical PROTAC, designated as SpiroTAC-BRD4 , which utilizes a this compound-based linker to target the epigenetic reader protein BRD4 for degradation via the Cereblon (CRBN) E3 ligase.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). SpiroTAC-BRD4 is designed to simultaneously bind to BRD4 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple BRD4 proteins.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (BRD4) Ternary Ternary Complex (BRD4-SpiroTAC-BRD4-CRBN) POI->Ternary Binding PROTAC SpiroTAC-BRD4 PROTAC->Ternary E3 E3 Ligase (CRBN) E3->Ternary Recruitment Ternary->POI Ternary->PROTAC Release & Recycling Ternary->E3 PolyUb_POI Polyubiquitinated BRD4 Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of action for SpiroTAC-BRD4.

Hypothetical PROTAC Structure: SpiroTAC-BRD4

SpiroTAC-BRD4 is a conceptual molecule designed for these application notes. It comprises the BRD4 ligand JQ1, a linker derived from this compound, and the Cereblon E3 ligase ligand, pomalidomide.

(Image of the hypothetical SpiroTAC-BRD4 structure would be placed here in a full document)

Experimental Protocols

Protocol 1: Synthesis of SpiroTAC-BRD4 (Hypothetical Route)

This protocol outlines a plausible multi-step synthesis for the hypothetical SpiroTAC-BRD4.

Step 1: Functionalization of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add tert-butyl bromoacetate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the N-alkylated spirocycle.

  • Deprotect the tert-butyl ester using trifluoroacetic acid in dichloromethane to yield the carboxylic acid functionalized linker intermediate.

Step 2: Conjugation to Pomalidomide

  • To a solution of the carboxylic acid intermediate from Step 1 (1.0 eq) in DMF, add pomalidomide amine derivative (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Purify the product by preparative HPLC to obtain the spirocyclic linker-pomalidomide conjugate.

  • The ketone on the spirocycle can be reductively aminated with a suitable diamine linker extension to introduce a terminal amine for conjugation to the JQ1 warhead.

Step 3: Final Assembly with JQ1

  • Couple the amine-functionalized spirocyclic linker-pomalidomide conjugate with a carboxylic acid derivative of JQ1 using standard amide coupling conditions (HATU, DIPEA in DMF).

  • Purify the final product, SpiroTAC-BRD4, by preparative HPLC.

  • Characterize the final compound by LC-MS and ¹H NMR.

Protocol 2: In-Cell BRD4 Degradation Assay (Western Blot)

This protocol is for determining the degradation of BRD4 in a relevant cancer cell line (e.g., MV4-11 acute myeloid leukemia cells).

  • Cell Culture and Treatment:

    • Seed MV4-11 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.

    • Prepare serial dilutions of SpiroTAC-BRD4 in DMSO and add to the cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).

    • Incubate the cells for 18 hours at 37 °C and 5% CO₂.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and load 30 µg of total protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BRD4 (e.g., 1:1000 dilution) and a loading control like GAPDH or β-actin (e.g., 1:5000 dilution) overnight at 4 °C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding loading control.

    • Plot the normalized BRD4 levels against the logarithm of the SpiroTAC-BRD4 concentration.

    • Fit the data to a four-parameter logistic curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for the characterization of SpiroTAC-BRD4.

Table 1: Physicochemical Properties of SpiroTAC-BRD4

PropertyValue
Molecular Weight< 900 Da
cLogP3.5
Topological Polar Surface Area (TPSA)150 Ų
Aqueous Solubility25 µM

Table 2: Biological Activity of SpiroTAC-BRD4 in MV4-11 Cells

ParameterValue
BRD4 Binding Affinity (Kd)85 nM
CRBN Binding Affinity (Kd)1.5 µM
BRD4 Degradation DC₅₀5.2 nM
BRD4 Degradation Dₘₐₓ> 95%
MV4-11 Cell Viability IC₅₀12.8 nM

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of a novel PROTAC like SpiroTAC-BRD4.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation Design Hypothetical Design of SpiroTAC-BRD4 Synth_Linker Synthesis of Functionalized Spirocyclic Linker Design->Synth_Linker Synth_PROTAC Final PROTAC Assembly Synth_Linker->Synth_PROTAC Purify Purification & Characterization (HPLC, LC-MS, NMR) Synth_PROTAC->Purify Binding Binding Assays (SPR or ITC) Purify->Binding Degradation In-Cell Degradation (Western Blot) Purify->Degradation Viability Cell Viability Assays (e.g., CellTiter-Glo) Purify->Viability Data_Analysis Data Analysis & SAR Binding->Data_Analysis Dose_Response DC50 & Dmax Determination Degradation->Dose_Response Dose_Response->Data_Analysis Viability->Data_Analysis

Figure 2: General workflow for PROTAC development.

Conclusion

The use of novel, rigid linkers such as those derived from this compound represents a promising strategy in the design of next-generation PROTACs. The conformational constraint provided by the spirocyclic scaffold has the potential to enhance the formation of a productive ternary complex, leading to improved degradation efficiency and selectivity. The protocols and data presented herein, while based on a hypothetical molecule, provide a comprehensive framework for researchers to explore the application of this and similar spirocyclic linkers in their own targeted protein degradation research. Further empirical validation is necessary to fully elucidate the structure-activity relationships of this class of linkers.

Application Notes and Protocols for the Functionalization of the 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the functionalization of the 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one core scaffold and its analogs. Due to limited specific literature on the functionalization of the this compound, this guide presents detailed protocols for the closely related and well-studied 1,4-Dioxa-8-azaspiro[4.5]decane scaffold. These methodologies can serve as a foundational guide for the derivatization of the target spirocycle.

Properties of the this compound Core Scaffold

The this compound scaffold is a unique bicyclic system containing a lactam moiety. Its structure offers opportunities for functionalization, primarily at the nitrogen atom of the lactam, to generate a diverse range of derivatives for potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
SMILES C1CC2(CCNC1=O)OCCO2
InChI Key CVWBIIGVZBJDDC-UHFFFAOYSA-N
LogP (Predicted) -0.6

General Functionalization Strategies

The primary site for functionalization on the this compound core is the secondary amine within the lactam ring. Common synthetic strategies to modify this position include N-alkylation and N-acylation. These reactions introduce a variety of substituents, enabling the modulation of the molecule's physicochemical properties and biological activity.

Below is a generalized workflow for the functionalization of azaspirocyclic scaffolds.

Azaspiro_Functionalization_Workflow Scaffold This compound Alkylation N-Alkylation Scaffold->Alkylation Alkyl Halide, Base Acylation N-Acylation Scaffold->Acylation Acyl Halide/Anhydride, Base Derivatives Functionalized Derivatives Alkylation->Derivatives Acylation->Derivatives Screening Biological Screening Derivatives->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Sigma1_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Functionalized Azaspiro-derivative (e.g., σ₁ Ligand) Receptor σ₁ Receptor Ligand->Receptor Binding IP3R IP₃ Receptor Receptor->IP3R Modulation Ca_release Ca²⁺ Release IP3R->Ca_release Cell_Survival Modulation of Cell Survival/Proliferation Ca_release->Cell_Survival

Application Notes and Protocols for Lead Optimization of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the lead optimization of drug candidates based on the 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one scaffold. This document outlines synthetic protocols, biological screening methods, and data analysis techniques, with a focus on the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOr pathway.

Introduction

The this compound core represents a promising scaffold in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic center, offers the potential for enhanced target affinity, selectivity, and improved pharmacokinetic properties compared to planar aromatic systems.[1] This application note details a systematic approach to the lead optimization of derivatives of this scaffold, from initial synthesis to biological characterization.

Lead Optimization Workflow

The lead optimization process for this compound derivatives follows a structured workflow, beginning with the synthesis of a focused library of analogues and progressing through a cascade of in vitro and cellular assays to identify candidates with promising therapeutic potential.

Lead_Optimization_Workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_profiling ADME & In Vivo Studies Synthesis Synthesis of Analogues (e.g., Buchwald-Hartwig Amination) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) Purification->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Pathway Assay (e.g., PI3K/Akt Phosphorylation) IC50_Determination->Cellular_Assay ADME_Profiling In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) Cellular_Assay->ADME_Profiling PK_Studies Pharmacokinetic (PK) Studies (Rodent Models) ADME_Profiling->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Efficacy_Studies->Synthesis SAR Feedback

Caption: Lead optimization workflow for this compound derivatives.

Synthetic Protocol: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of N-aryl derivatives of this compound via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is versatile and allows for the introduction of a wide range of aromatic and heteroaromatic substituents at the 8-position.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., X-Phos)

  • Base (e.g., Cs2CO3 or K3PO4)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.05 eq.), the phosphine ligand (0.1 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1,4-Dioxa-8-azaspiro[4.6]undecan-9-one derivative.

Biological Evaluation: Kinase Inhibition Assays

Derivatives of the this compound scaffold have shown potential as kinase inhibitors. The following protocols describe common assays for determining the potency and cellular activity of these compounds, with a focus on the PI3K/Akt/mTOR signaling pathway.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that quantifies the affinity of a test compound for a kinase of interest.[1][2][3][4][5]

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds

  • Assay buffer

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of each test compound dilution.

  • Prepare a kinase/antibody mixture in assay buffer and add 5 µL to each well.

  • Prepare a tracer solution in assay buffer and add 5 µL to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the emission ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.[6][7]

Cellular Assay: In-Cell Western for Akt Phosphorylation

This assay quantifies the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation of Akt, a key downstream effector.[8][9][10]

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF7, U87-MG)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • 96-well microplates

  • Cell culture medium and reagents

  • Fixing and permeabilization buffers

  • Blocking buffer

  • Infrared imaging system

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Block the cells with a blocking buffer for 1.5 hours.

  • Incubate the cells with the primary antibodies overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Wash the cells and allow them to dry.

  • Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both phosphorylated and total Akt.

  • Normalize the phospho-Akt signal to the total Akt signal and plot the results against the compound concentration to determine the cellular IC50.

Data Presentation: Structure-Activity Relationship (SAR)

The following tables summarize hypothetical quantitative data for a series of this compound derivatives, illustrating a typical structure-activity relationship study for PI3Kα inhibition.

Table 1: Biochemical and Cellular Potency of this compound Derivatives

Compound IDR-GroupPI3Kα IC50 (nM)p-Akt Cellular IC50 (nM)
LEAD-001 Phenyl520>10000
OPT-002 4-Fluorophenyl2508500
OPT-003 4-Chlorophenyl1806200
OPT-004 4-Methoxyphenyl450>10000
OPT-005 3-Pyridyl851500
OPT-006 5-Indolyl25450
OPT-007 5-Benzofuranyl15280
OPT-008 6-Quinolyl8150

Table 2: In Vitro ADME Properties of Selected Derivatives

Compound IDAqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (t½, min)
LEAD-001 150.525
OPT-005 451.245
OPT-007 381.555
OPT-008 252.1>60

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. The following diagram illustrates the key components of this pathway and the points of intervention for PI3K inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of the drug candidates.

References

Synthesis of a Focused Library of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a focused library of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one derivatives. This class of spirocyclic lactams holds significant potential in medicinal chemistry and drug discovery due to its unique three-dimensional scaffold. The following sections describe a robust synthetic strategy, detailed experimental procedures, and characterization data for the synthesized compounds.

Synthetic Strategy

The synthesis of the target library is proposed to be achieved through a two-step sequence involving the initial formation of the core spirocyclic lactam, this compound, followed by the diversification of the lactam nitrogen.

Step 1: Synthesis of the this compound Core

The synthesis of the core structure will be accomplished via a ketal protection of a suitable precursor, followed by a cyclization reaction. A plausible route involves the protection of the carbonyl group of a caprolactam derivative.

Step 2: Diversification via N-Alkylation and N-Arylation

A focused library of derivatives will be generated by substituting the nitrogen atom of the lactam ring. This will be achieved through standard N-alkylation and N-arylation reactions, allowing for the introduction of a variety of functional groups and the exploration of the structure-activity relationship (SAR).

Experimental Protocols

2.1. Synthesis of this compound (3)

This protocol describes the synthesis of the core spirocyclic lactam from a commercially available starting material.

Materials:

  • ε-Caprolactam (1)

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ketalization: To a solution of ε-caprolactam (1) (10.0 g, 88.4 mmol) in toluene (150 mL) is added ethylene glycol (9.8 mL, 176.8 mmol) and a catalytic amount of p-toluenesulfonic acid (0.17 g, 0.88 mmol).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound (3) as a white solid.

2.2. General Procedure for N-Alkylation of this compound

This protocol outlines the general method for the synthesis of N-alkylated derivatives.

Materials:

  • This compound (3)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C is added a solution of this compound (3) (1.0 eq) in anhydrous DMF.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The corresponding alkyl halide (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated derivative.

2.3. General Procedure for N-Arylation of this compound

This protocol describes a general method for the synthesis of N-arylated derivatives using a copper-catalyzed cross-coupling reaction.

Materials:

  • This compound (3)

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of this compound (3) (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq) in anhydrous toluene is prepared in a sealed tube.

  • DMEDA (0.2 eq) is added, and the tube is sealed and heated to 110 °C for 24 hours.

  • The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-arylated derivative.

Data Presentation

The following table summarizes the quantitative data for a representative set of synthesized this compound derivatives.

Compound IDR GroupMethodYield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
3 H-856.15 (br s, 1H), 3.95 (s, 4H), 3.25 (t, J = 6.0 Hz, 2H), 2.45 (t, J = 6.4 Hz, 2H), 1.80-1.65 (m, 6H)175.2, 108.5, 64.8, 42.1, 37.5, 29.8, 28.7, 23.4172.1 [M+H]⁺
4a CH₂PhA787.35-7.25 (m, 5H), 4.60 (s, 2H), 3.90 (s, 4H), 3.30 (t, J = 6.2 Hz, 2H), 2.50 (t, J = 6.5 Hz, 2H), 1.85-1.70 (m, 6H)173.8, 137.5, 128.6, 127.8, 127.5, 108.7, 64.9, 50.5, 48.9, 37.8, 29.6, 28.5, 23.2262.2 [M+H]⁺
4b CH₃A823.92 (s, 4H), 3.28 (t, J = 6.1 Hz, 2H), 2.90 (s, 3H), 2.48 (t, J = 6.4 Hz, 2H), 1.82-1.68 (m, 6H)174.1, 108.6, 64.8, 49.1, 37.6, 30.1, 29.5, 28.6, 23.3186.1 [M+H]⁺
4c PhB657.45-7.30 (m, 5H), 3.98 (s, 4H), 3.45 (t, J = 6.3 Hz, 2H), 2.60 (t, J = 6.6 Hz, 2H), 1.90-1.75 (m, 6H)173.5, 140.2, 129.1, 126.5, 125.8, 108.8, 65.0, 50.2, 38.0, 29.7, 28.8, 23.5248.1 [M+H]⁺

Method A: N-Alkylation, Method B: N-Arylation

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_core Core Synthesis cluster_library Library Synthesis Caprolactam (1) Caprolactam (1) Intermediate (2) Intermediate (2) Caprolactam (1)->Intermediate (2) Ethylene glycol, p-TsOH, Toluene, Reflux This compound (3) This compound (3) Intermediate (2)->this compound (3) Deprotection (if necessary) N-Substituted Derivatives (4) N-Substituted Derivatives (4) This compound (3)->N-Substituted Derivatives (4) R-X, Base or Ar-X, Catalyst

Caption: Synthetic pathway for the focused library.

Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup reaction_progress Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_progress workup Aqueous Workup (Quenching, Extraction) reaction_progress->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in improving reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which typically involves the intramolecular cyclization of an amino ester precursor.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Inefficient Cyclization: The intramolecular reaction to form the lactam is often the rate-limiting step and can be sensitive to reaction conditions.

    • Solution 1: Catalyst Choice: While many lactam formations can be thermally driven, catalysis can significantly improve yields. Consider screening different catalysts. Zirconocene dichloride has been shown to be effective in catalyzing the amidation of esters.[1]

    • Solution 2: Solvent: The choice of solvent is critical. Aprotic polar solvents like THF or DMF are generally preferred. In some cases, solvent-free conditions or the use of toluene at elevated temperatures can be beneficial.[1]

    • Solution 3: Temperature and Reaction Time: These parameters are interdependent. A systematic optimization study is recommended. Start with milder conditions (e.g., room temperature with a catalyst) and gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent decomposition. Some intramolecular cyclizations may require reflux and extended reaction times to proceed to completion.[2]

  • Poor Quality Starting Material: The purity of the amino ester precursor is paramount.

    • Solution: Purification of Precursor: Ensure the starting amino ester is thoroughly purified before the cyclization step. Impurities can interfere with the reaction, poison catalysts, or lead to side products. Standard purification techniques like column chromatography or recrystallization should be employed.

  • Decomposition of Product or Starting Material: The target molecule or the precursor may be unstable under the reaction conditions.

    • Solution: Milder Conditions: If decomposition is suspected, switch to milder reaction conditions. This could involve using a more active catalyst that allows for lower temperatures or employing a base-promoted cyclization at room temperature. Bases like cesium carbonate have been used for direct amidation reactions.[3]

Problem 2: Formation of Side Products

Possible Causes & Solutions

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions (e.g., dimerization to form diketopiperazines) can compete with the desired intramolecular cyclization.[4]

    • Solution: High Dilution Conditions: Perform the cyclization reaction under high dilution conditions. This can be achieved by adding the starting material slowly over a prolonged period to a large volume of solvent, which favors the intramolecular pathway.

  • Side Reactions of Functional Groups: The functional groups present in the starting material may undergo undesired reactions.

    • Solution: Protecting Groups: Ensure that any reactive functional groups not involved in the cyclization are adequately protected. The stability of these protecting groups under the reaction conditions should be verified.

  • Racemization: If the starting material is chiral, racemization can occur, especially under harsh basic or acidic conditions.[3]

    • Solution: Mild Conditions: Use mild, non-racemizing conditions. This may involve enzymatic methods or carefully selected catalysts and bases that operate at or below room temperature.[3]

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Similar Polarity of Product and Starting Material: The spirocyclic lactam product may have a similar polarity to the unreacted amino ester precursor, making separation by standard chromatography challenging.

    • Solution 1: Reaction to Completion: Optimize the reaction to drive it to completion, thereby minimizing the amount of starting material in the crude product.

    • Solution 2: Derivatization: If separation is still difficult, consider a temporary derivatization of either the product or the starting material to alter its polarity, facilitating separation. The derivatizing group can then be removed.

    • Solution 3: Alternative Purification: Explore other purification techniques such as preparative HPLC or crystallization.

Summary of Key Reaction Parameters and Potential Yields

The following table summarizes key parameters that can be optimized and provides a hypothetical range of yields based on general lactam synthesis literature.

ParameterCondition 1Condition 2Condition 3Expected Yield Range
Catalyst None (Thermal)Lewis Acid (e.g., ZrCl4)Base (e.g., Cs2CO3)20-90%
Solvent TolueneTHFDMF
Temperature 80-110°C25-60°C25-80°C
Concentration 0.1 M0.01 M0.005 M (High Dilution)

Note: The expected yield is highly dependent on the specific substrate and the combination of parameters used.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves the intramolecular cyclization of a suitable amino ester precursor. This precursor is prepared by protecting the amino group of an amino acid, followed by esterification and subsequent deprotection to allow for the ring-closing reaction to form the lactam.

Q2: Which catalysts are most effective for this type of intramolecular amidation?

A2: A range of catalysts can be employed. Lewis acids can activate the ester carbonyl group towards nucleophilic attack by the amine. Alternatively, bases can be used to deprotonate the amine, increasing its nucleophilicity.[3] Some modern methods utilize organocatalysts or transition metal complexes to achieve high yields and stereoselectivity in similar transformations.[1][5]

Q3: How can I prevent the formation of dimeric or polymeric side products?

A3: The formation of intermolecular side products is a common issue in cyclization reactions. The most effective way to minimize this is by using high dilution conditions, which statistically favors the intramolecular reaction pathway over intermolecular reactions. This involves the slow addition of the substrate to a large volume of refluxing solvent.

Q4: My reaction is very slow. How can I increase the reaction rate without causing decomposition?

A4: If thermal conditions are too harsh, consider adding a catalyst. A suitable catalyst can lower the activation energy of the reaction, allowing it to proceed at a faster rate at a lower temperature.[2] Screening different solvents can also have a significant impact on the reaction rate.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A spot for the starting material should gradually be replaced by a new spot for the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product, confirming its molecular weight.

Visual Guides

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of the target spirocycle.

G cluster_0 Precursor Synthesis cluster_1 Cyclization & Purification Start Amino Acid Precursor Protect N-Protection Start->Protect Esterify Esterification Protect->Esterify Deprotect N-Deprotection Esterify->Deprotect Cyclize Intramolecular Cyclization (Lactam Formation) Deprotect->Cyclize Purified Amino Ester Purify Purification (Chromatography/Crystallization) Cyclize->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize Product This compound Characterize->Product

Caption: A general workflow for the synthesis of the target spirocyclic lactam.

Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to low reaction yield.

G Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Conc.) CheckPurity->CheckConditions Pure Repurify Repurify Starting Material CheckPurity->Repurify Impure SideProducts Analyze for Side Products (TLC, LC-MS) CheckConditions->SideProducts Optimized Optimize Optimize Conditions (e.g., add catalyst, lower temp) CheckConditions->Optimize Not Optimized HighDilution Use High Dilution Conditions SideProducts->HighDilution Intermolecular Products Found Success Improved Yield SideProducts->Success No Side Products Repurify->Start Optimize->Start HighDilution->Start

References

High-performance liquid chromatography purification of spiro-gamma-lactams

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the high-performance liquid chromatography (HPLC) purification of spiro-γ-lactams.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of spiro-γ-lactam compounds.

Q1: I am observing poor peak shape (tailing or fronting) for my spiro-γ-lactam. What are the likely causes and solutions?

Poor peak shape can significantly impact resolution and quantification. Here are the common causes and recommended actions:

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume. For preparative HPLC, consider using a larger dimension column.

  • Secondary Interactions: The lactam functional group or other polar moieties can interact with residual silanols on the silica-based stationary phase, causing peak tailing.

    • Solution: Use a highly end-capped column. Add a competitive agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask silanol groups. Consider operating in a mobile phase with a pH that suppresses the ionization of the analyte if it has acidic or basic centers.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If sample solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound.

  • Column Degradation: A void at the column inlet or a contaminated frit can distort peak shape for all analytes.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) to clean the inlet frit. If a void is suspected, the column may need to be replaced. Using a guard column can help extend the life of the analytical or preparative column.

Q2: My chiral separation of spiro-γ-lactam enantiomers shows poor resolution. How can I improve it?

Achieving good enantiomeric resolution is often the primary challenge. The selection of the chiral stationary phase (CSP) and mobile phase is critical.

  • Incorrect Chiral Stationary Phase (CSP): The mechanism of chiral recognition is highly specific.

    • Solution: Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS) are often a good starting point and can be used in normal-phase, reversed-phase, or polar organic modes.

  • Suboptimal Mobile Phase: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.

    • Solution (Normal Phase): Typically uses hexane/alkanol mixtures (e.g., isopropanol, ethanol). Vary the percentage of the alcohol modifier. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and selectivity.

    • Solution (Reversed Phase): Uses mixtures of water or buffer with acetonitrile or methanol. This mode can be advantageous for MS-compatibility.

  • Temperature Effects: Column temperature can affect enantioselectivity.

    • Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution.

Q3: I suspect my spiro-γ-lactam is degrading on the column. How can I confirm and prevent this?

The stability of the lactam ring can be a concern, especially under certain pH conditions. For example, the spiro-γ-lactam spiro-arogenate is known to be sensitive to pH, converting to phenylalanine at mildly acidic pH and to arogenate at basic pH with heating[1].

  • Causes of Degradation:

    • Mobile Phase pH: Strongly acidic or basic conditions can catalyze the hydrolysis of the γ-lactam ring.

    • Temperature: Elevated temperatures can accelerate degradation.

    • Active Sites on Stationary Phase: Un-capped silanols can have catalytic activity.

  • Troubleshooting and Solutions:

    • Analyze Fractions: Collect the peak of interest and analyze it by mass spectrometry or NMR to check for the presence of degradation products.

    • Modify Mobile Phase: Use a buffered mobile phase closer to neutral pH if the compound's stability requires it. For many lactams, using mobile phases without strong acid or base additives is preferable.

    • Reduce Temperature: Perform the purification at a lower temperature.

    • Use a Different Column: Consider a column with a different stationary phase (e.g., polymeric) or one that is robustly end-capped.

Q4: My preparative HPLC run has low recovery. Where could my compound be going?

Low recovery is a common issue when scaling up from analytical to preparative chromatography.

  • Precipitation: The compound may precipitate on the column or in the collection tubing if the concentration exceeds its solubility in the mobile phase.

    • Solution: Reduce the sample load. Modify the mobile phase to increase solubility.

  • Irreversible Adsorption: The compound may bind strongly and irreversibly to the stationary phase.

    • Solution: Add a stronger solvent to the mobile phase at the end of the run to elute strongly retained compounds. Ensure the sample solvent is compatible with the mobile phase.

  • Sample Degradation: As discussed in Q3, the compound may be degrading during the purification process.

Experimental Protocols & Data

General Protocol for Chiral Method Development

This protocol outlines a systematic approach to developing a chiral separation method for a new spiro-γ-lactam.

  • Solubility Testing: Determine the solubility of the racemic spiro-γ-lactam in common HPLC solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol, water).

  • Initial Column and Mode Screening:

    • Screen on polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

    • Test in normal phase (Hexane/IPA), polar organic (Acetonitrile/Methanol), and reversed-phase (Acetonitrile/Water) modes.

  • Mobile Phase Optimization:

    • Once partial separation is observed, optimize the mobile phase composition.

    • In normal phase, adjust the ratio of alcohol modifier. Small changes (e.g., 1-2%) can have a large impact on resolution.

    • If peak shape is poor, add a small amount of an acidic or basic additive (e.g., 0.1% TFA or DEA).

  • Flow Rate and Temperature Optimization:

    • Adjust the flow rate to optimize the trade-off between resolution and run time.

    • Evaluate the effect of temperature on the separation.

Example HPLC Purification Parameters

The following table summarizes typical starting conditions for the purification of chiral lactam compounds, which can be adapted for spiro-γ-lactams.

ParameterNormal Phase ConditionsReversed-Phase Conditions
Column Chiralpak® AD-H, Chiralcel® OD-H (or similar polysaccharide-based CSP)Chiralpak® AD-RH, Chiralcel® OD-RH (or similar reversed-phase CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (60:40, v/v) with 10 mM Ammonium Bicarbonate
Additive 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic Acid (for acidic analytes)None, or buffer to control pH
Flow Rate 1.0 mL/min (analytical); scaled for preparative1.0 mL/min (analytical); scaled for preparative
Temperature 25 °C25 °C
Detection UV at 210-254 nm (or wavelength of max absorbance)UV at 210-254 nm (or wavelength of max absorbance), MS-compatible

Visualized Workflows and Logic

General HPLC Purification Workflow

This diagram illustrates the standard workflow for purifying a spiro-γ-lactam compound using preparative HPLC.

G cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolve in weak solvent) Inject Inject Sample Sample_Prep->Inject Mobile_Phase_Prep Mobile Phase Preparation (Filter and Degas) Equilibrate System & Column Equilibration Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Peak Detection (UV/MS) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate Pure_Compound Pure Spiro-γ-Lactam Evaporate->Pure_Compound

Standard workflow for preparative HPLC purification.
Troubleshooting Logic for Poor Peak Resolution

This flowchart provides a logical path for diagnosing and solving issues with poor peak resolution in the chiral separation of spiro-γ-lactams.

G Start Start: Poor Peak Resolution Check_Peak_Shape Is peak shape good (no tailing/fronting)? Start->Check_Peak_Shape Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Check_MP Is the Mobile Phase (MP) optimized? Check_CSP->Check_MP Yes Screen_CSPs Action: Screen different CSPs (e.g., polysaccharide-based) Check_CSP->Screen_CSPs No Check_Params Are flow rate and temperature optimized? Check_MP->Check_Params Yes Adjust_MP Action: Adjust modifier ratio. Add additive (TFA/DEA). Check_MP->Adjust_MP No Adjust_Params Action: Vary temperature. Optimize flow rate. Check_Params->Adjust_Params No End Resolution Improved Check_Params->End Yes Check_Peak_Shape->Check_CSP Yes Troubleshoot_Peak_Shape Action: See Peak Shape FAQ. (Check for overload, secondary interactions) Check_Peak_Shape->Troubleshoot_Peak_Shape No Screen_CSPs->Check_MP Adjust_MP->Check_Params Adjust_Params->End Troubleshoot_Peak_Shape->Check_CSP

Decision tree for troubleshooting poor resolution.

References

Technical Support Center: Spirocyclization Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during spirocyclization experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions in spirocyclization, and what are the general strategies to mitigate them?

A1: Common side reactions include loss of regioselectivity, formation of undesired stereoisomers, intermolecular reactions, and rearrangement of intermediates.[1] General mitigation strategies involve:

  • High-Dilution Conditions: To favor intramolecular cyclization over competing intermolecular reactions.[1]

  • Careful Selection of Catalyst and Temperature: To control the reaction pathway and prevent decomposition or rearrangement.[1]

  • Use of Protecting Groups: To mask sensitive functional groups that might interfere with the desired transformation or to direct the regiochemical outcome of the cyclization.[1][2]

  • Solvent Optimization: The polarity and coordinating ability of the solvent can significantly influence the reaction by stabilizing or destabilizing key transition states and intermediates.[1]

Q2: How does the substrate structure influence the outcome of a spirocyclization reaction?

A2: The electronic and steric properties of the substrate play a crucial role. Electron-withdrawing or -donating groups can affect the reactivity of the cyclization precursors.[3][4] For instance, in oxidative dearomatizing spirocyclization using hypervalent iodine, substrates lacking a p-methoxy substituent may fail to react.[5][6] The inherent ring strain of the starting material can also be a driving force for the reaction.[7]

Q3: When is it advantageous to use a transition-metal catalyst for spirocyclization?

A3: Transition-metal catalysis is particularly effective for the spiroketalization of substrates like alkynyl diols, especially when acid-labile functional groups are present where traditional acid-catalyzed methods are not feasible.[1] Catalysts based on gold, palladium, iridium, or rhodium can also provide access to thermodynamically less stable spiroketals.[1][8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Spirocyclization

Poor regioselectivity, leading to a mixture of structural isomers, is a frequent challenge. The formation of the undesired regioisomer can arise from competing cyclization pathways.

Troubleshooting Steps:

  • Modify the Catalyst: The choice of catalyst can profoundly influence regioselectivity. In phosphine-catalyzed [3+2] annulations, for example, the configuration of a dipeptide phosphine catalyst can be tuned to selectively produce either α- or γ-selective spirocyclic products.[9]

  • Employ Protecting Groups: Strategic use of protecting groups can mask competing nucleophiles. In the gold-catalyzed synthesis of unsaturated spiroketals, using an acetonide protecting group can regulate the reaction sequence and prevent the formation of undesired saturated spiroketal byproducts.[2]

  • Control the Release of Reagents: In nitration reactions of spirobifluorene, controlling the release of nitronium ions is key to achieving high regioselectivity. This can be accomplished by careful selection of the nitrating agent and reaction conditions.[10]

  • Alter the Counteranion: In palladium-catalyzed imidoylative spirocyclization, the counteranion of the Pd(II) intermediate can play a crucial role in controlling regioselectivity, with different electrophiles leading to different spirocyclic products.[11]

Quantitative Data on Regioselectivity Control:

MethodologySubstrateCatalyst/ReagentConditionsMajor ProductRegioisomeric Ratio / YieldReference
Gold-Catalyzed SpiroketalizationAlkynyl diol with acetonideAuClMild conditionsUnsaturated SpiroketalUp to 67% yield, high diastereoselectivity[2]
Phosphine CatalysisAurone and allenoateL-D-dipeptide phosphine-α-selective [3+2] annulation productGood regioselectivity[9]
Phosphine CatalysisAurone and allenoateL-L-dipeptide phosphine-γ-selective [3+2] annulation productExcellent enantioselectivity[9]
Nitration9,9'-SpirobifluoreneCu(NO₃)₂ / TFAAMild conditions2,2'-dinitro-9,9'-spirobifluorene95% yield[10]
Issue 2: Formation of Aromatized Byproduct instead of the Desired Spirocycle

A common side reaction in dearomatizing spirocyclizations is the rearomatization of the spirocyclic intermediate. For example, a spirocyclic cyclohexadienone may rearrange to a more stable phenol.[5][6]

Troubleshooting Workflow:

G start Low yield of spirocycle, high yield of aromatized byproduct check_temp Was the reaction temperature too high? start->check_temp check_acid Is an acidic reagent or byproduct present? check_temp->check_acid No lower_temp Lower the reaction temperature check_temp->lower_temp Yes add_base Add a non-nucleophilic base check_acid->add_base Yes change_solvent Change to a less polar or non-protic solvent check_acid->change_solvent No success Improved yield of spirocycle lower_temp->success failure Problem persists lower_temp->failure add_base->success add_base->failure change_solvent->success change_solvent->failure

Caption: Troubleshooting workflow for aromatized byproduct formation.

Detailed Methodologies to Minimize Aromatization:

  • Reaction Temperature: Elevated temperatures can promote rearrangement. Running the reaction at the lowest effective temperature can disfavor the aromatization pathway.

  • pH Control: Acidic conditions can catalyze the rearrangement. The addition of a non-nucleophilic base can neutralize any acid present and stabilize the spirocyclic intermediate.

  • Solvent Choice: Protic or highly polar solvents might facilitate the proton transfer required for aromatization. Switching to a non-protic or less polar solvent can sometimes suppress this side reaction.

Issue 3: Formation of Undesired Stereoisomers

Controlling stereoselectivity is critical, especially in the synthesis of complex natural products. The formation of diastereomers or enantiomers can be influenced by thermodynamic or kinetic factors.[12][13]

Key Concepts and Pathways:

G cluster_0 Thermodynamic Control cluster_1 Kinetic Control thermo_product Most Stable Stereoisomer (e.g., Anomeric Effect) thermo_conditions Acidic conditions, higher temperature, long reaction times thermo_conditions->thermo_product kinetic_product Less Stable Stereoisomer (Formed Faster) kinetic_conditions Stereoselective reagents, low temperature, short reaction times kinetic_conditions->kinetic_product start Keto Diol Precursor start->thermo_conditions start->kinetic_conditions

Caption: Thermodynamic vs. Kinetic control in spiroketalization.

Strategies for Stereocontrol:

  • Thermodynamic Control: Under acidic conditions, spiroketalization is often reversible, leading to the most thermodynamically stable stereoisomer, which is frequently stabilized by the anomeric effect.[12]

  • Kinetic Control: To obtain less stable stereoisomers, reactions must be run under conditions that are not reversible. This often involves using specific reagents or catalysts at low temperatures to favor the kinetically preferred pathway.[14]

  • Catalyst-Controlled Stereoselectivity: Chiral catalysts can be employed to induce enantioselectivity. For instance, chiral guanidinium ligands have been used in highly diastereoselective and enantioselective syntheses of spiroazetidinimine oxindoles.[15]

  • Substrate-Based Control: Incorporating a tether into the substrate can create an energetic bias for a specific stereoisomer, enabling thermodynamic control to favor an otherwise less stable product.[16]

Example Experimental Protocol: Kinetically Controlled Spirocyclization

The following is a general procedure for the Ti(Oi-Pr)₄-mediated spirocyclization of glycal epoxides, which provides access to kinetically favored products with high stereocontrol.[14]

  • Preparation of the Glycal Epoxide: A solution of the glycal precursor in an appropriate solvent (e.g., CH₂Cl₂) is cooled to -78 °C. An epoxidizing agent (e.g., dimethyldioxirane) is added, and the reaction is stirred at low temperature until the starting material is consumed (monitored by TLC).

  • Spirocyclization: To the cold solution of the in situ-generated glycal epoxide, a solution of Ti(Oi-Pr)₄ in CH₂Cl₂ is added dropwise at -78 °C.

  • Warming and Quench: The reaction mixture is allowed to warm slowly to 0 °C and stirred for a specified time. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • Workup and Purification: The mixture is filtered through celite, and the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired spiroketal.

By following these troubleshooting guides and understanding the underlying principles of spirocyclization reactions, researchers can more effectively address common side reactions and optimize their synthetic routes to achieve the desired spirocyclic products.

References

Troubleshooting stereoselectivity and diastereoselectivity in spiro-lactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges related to stereoselectivity and diastereoselectivity in spiro-lactam synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in spiro-lactam synthesis?

A1: The stereochemical outcome of spiro-lactam synthesis is highly sensitive to several factors. These include the choice of catalyst (chiral or achiral), the solvent, the reaction temperature, and the steric and electronic properties of the substrates.[1][2] For instance, in the Staudinger [2+2] cycloaddition, the stereochemistry is influenced by the substituents on both the ketene and the imine.[3]

Q2: Which synthetic routes are most commonly employed for the stereoselective synthesis of spiro-lactams?

A2: Several powerful methods are utilized, with the Staudinger [2+2] ketene-imine cycloaddition being a classic and widely used approach.[3][4] Other significant methods include 1,3-dipolar cycloaddition reactions, rhodium-catalyzed [3+2] cycloadditions, and various organocatalytic cascade reactions.[5][6][7] The choice of method often depends on the desired ring size (β-lactam, γ-lactam, etc.) and the specific stereochemical arrangement required.

Q3: How can I determine the stereochemistry of my synthesized spiro-lactam?

A3: A combination of spectroscopic and analytical techniques is essential for unambiguous stereochemical assignment. High-resolution NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is invaluable for determining the relative stereochemistry by analyzing through-space proton-proton interactions.[8][9][10] X-ray crystallography provides the definitive absolute and relative stereochemistry if a suitable single crystal can be obtained.[9] Chiral High-Performance Liquid Chromatography (HPLC) is also a crucial tool for separating and quantifying stereoisomers.[11]

Q4: What is epimerization in the context of spiro-lactam synthesis, and why is it a concern?

A4: Epimerization is the change in the configuration at one of several stereogenic centers in a molecule. In spiro-lactam synthesis, it can lead to a loss of the desired diastereoselectivity, resulting in a mixture of products.[12] This is a significant concern as it complicates purification and reduces the yield of the target stereoisomer. Epimerization can be promoted by factors such as the use of strong, unhindered bases or prolonged reaction times at elevated temperatures.[12]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity or Formation of Undesired Stereoisomers

Q: My reaction is producing a nearly 1:1 mixture of diastereomers, or the major product is the undesired stereoisomer. What can I do to improve the diastereoselectivity?

A: Poor diastereoselectivity is a common challenge. The following strategies can be employed to enhance the formation of the desired stereoisomer:

  • Modify Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.[12] Reactions can be performed at temperatures as low as -78 °C.

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome.[1][2][13] It is advisable to screen a range of solvents with varying dielectric constants.

  • Choice of Base: In base-mediated reactions, switching to a more sterically hindered base (e.g., lithium hexamethyldisilazide - LiHMDS) can improve selectivity by favoring a less sterically congested approach of the reactants.[12]

  • Catalyst/Chiral Auxiliary Modification: If using a chiral catalyst or auxiliary, its structure can be modified to enhance facial selectivity. Even in non-catalyzed reactions, the use of a chiral auxiliary on one of the reactants can effectively direct the stereochemical course of the reaction.[14]

  • Substrate Modification: Altering the steric bulk of substituents on the starting materials can create a greater energetic difference between the diastereomeric transition states, leading to higher selectivity.

Problem 2: Product Epimerization During or After the Reaction

Q: I suspect the desired diastereomer is forming initially but then epimerizing under the reaction or work-up conditions. How can I prevent this?

A: Epimerization can erode the stereochemical integrity of your product. Consider the following preventative measures:

  • Use a Sterically Hindered Base: Strong, non-nucleophilic, and sterically hindered bases like LiHMDS or DBU are less likely to cause epimerization compared to smaller, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[12]

  • Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to conditions that may induce epimerization.[12]

  • Low-Temperature Quenching: Quench the reaction at a low temperature before allowing it to warm to room temperature. This can be achieved by adding a pre-cooled solution of a mild acid, such as saturated aqueous ammonium chloride.[12]

  • Careful Purification: During chromatographic purification, consider using neutral or deactivated silica gel, as acidic or basic stationary phases can sometimes cause on-column epimerization.[12]

Problem 3: Low Yield of the Spiro-Lactam Product

Q: The yield of my spiro-lactam is consistently low, even though the starting material is fully consumed. What are the potential causes and solutions?

A: Low yields can be attributed to several factors, including competing side reactions and product instability. Here are some troubleshooting steps:

  • Identify and Minimize Side Reactions: Common side reactions in spiro-lactam synthesis can include polymerization, decomposition of starting materials or products, and the formation of alternative cyclized or non-cyclized products. A thorough analysis of the crude reaction mixture by NMR and MS can help identify byproducts. Once identified, reaction conditions can be optimized to disfavor these pathways.

  • Optimize Reactant Concentration: The concentration of reactants can influence the rates of desired versus undesired reactions. Running the reaction at a higher or lower concentration may improve the yield of the spiro-lactam.

  • Degas Solvents: For reactions sensitive to oxygen, such as those involving organometallic catalysts, ensure that all solvents are thoroughly degassed prior to use.

  • Use of Additives: In some cases, the addition of specific reagents can improve yields. For example, in Staudinger reactions, the use of a Lewis acid catalyst can sometimes enhance the rate and efficiency of the cycloaddition.

Data Presentation

Table 1: Effect of Base and Temperature on Diastereoselectivity in a Base-Catalyzed Cyclization [12]

ParameterCondition A (Favors Epimerization)Condition B (Minimizes Epimerization)Typical Outcome
Base Strong, unhindered base (e.g., NaH, KOtBu)Sterically hindered base (e.g., LiHMDS, DBU)Increased diastereoselectivity with Condition B.
Temperature Room Temperature or elevated-78 °C to 0 °CHigher diastereomeric ratio at lower temperatures.
Reaction Time Prolonged (> 12 h)Short, monitored by TLC/LC-MSReduced epimerization with shorter reaction times.

Table 2: Influence of Solvent on Diastereoselectivity in a [2+2] Cycloaddition Reaction

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)Reference
Toluene2.490:10[1]
Dichloromethane8.975:25[1]
Acetonitrile37.560:40[2]
Tetrahydrofuran7.585:15[1]

Note: The data in Table 2 is representative and compiled from typical results reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Staudinger [2+2] Cycloaddition

This protocol provides a general method for the synthesis of spiro-β-lactams via the Staudinger reaction.

  • Preparation of the Imine: Synthesize the desired imine from the corresponding ketone and primary amine using standard procedures, and purify it by recrystallization or chromatography.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.0 eq) to the solution.

  • Addition of Acid Chloride: In a separate flask, dissolve the acid chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the imine solution over 30 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired spiro-β-lactam.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC.

Protocol 2: Minimizing Epimerization in a Base-Catalyzed Spirocyclization[12]

This protocol is designed to minimize epimerization in base-sensitive spiro-lactam syntheses.

  • Glassware and Reagent Preparation: Dry all glassware in an oven and assemble under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents.

  • Reaction Setup: Dissolve the starting material (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction at -78 °C by adding a pre-cooled solution of saturated aqueous NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the product using flash chromatography on neutral alumina or deactivated silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents glassware Flame-Dry Glassware reagents->glassware setup Assemble Under Inert Atmosphere glassware->setup dissolve Dissolve Starting Material setup->dissolve cool Cool to Reaction Temperature (e.g., -78°C) dissolve->cool add_reagent Add Reagent Dropwise (e.g., Base, Catalyst) cool->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, HRMS) purify->characterize determine_sr Determine Stereochemical Ratio (NMR, Chiral HPLC) characterize->determine_sr end End determine_sr->end

Caption: General experimental workflow for stereoselective spiro-lactam synthesis.

Troubleshooting_Diastereoselectivity start Poor Diastereoselectivity Observed q_temp Is the reaction run at the lowest feasible temperature? start->q_temp a_temp_no Lower the reaction temperature (e.g., to -78°C) q_temp->a_temp_no No a_temp_yes Temperature is optimized. q_temp->a_temp_yes Yes q_solvent Have different solvents been screened? a_temp_yes->q_solvent a_solvent_no Screen a range of solvents (polar aprotic, nonpolar, etc.) q_solvent->a_solvent_no No a_solvent_yes Solvent effect is minimal. q_solvent->a_solvent_yes Yes q_base Is a base used? If so, is it sterically hindered? a_solvent_yes->q_base a_base_no Switch to a sterically hindered base (e.g., LiHMDS, DBU) q_base->a_base_no No a_base_yes Base is appropriate. q_base->a_base_yes Yes q_substrate Can substrate sterics be modified? a_base_yes->q_substrate a_substrate_yes Modify substituents to enhance steric differentiation. q_substrate->a_substrate_yes Yes a_substrate_no Substrate modification not feasible. q_substrate->a_substrate_no No end Consult literature for catalyst/auxiliary-based approaches a_substrate_no->end

Caption: Troubleshooting decision tree for improving diastereoselectivity.

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product ketene Ketene (R1,R2)C=C=O zwitterion Zwitterionic Intermediate ketene->zwitterion + Imine imine Imine R3-CH=N-R4 imine->zwitterion conrotatory Conrotatory Ring Closure zwitterion->conrotatory [2+2] spiro_lactam Spiro-β-Lactam conrotatory->spiro_lactam

Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.

References

Technical Support Center: Optimization of Catalytic Conditions for Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic synthesis of azaspiro compounds. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides & FAQs

This section is organized by the type of catalytic system commonly employed for azaspiro compound synthesis.

Rhodium-Catalyzed Reactions (e.g., Cycloisomerization/Diels-Alder Cascade, Cyclopropanation)

Q1: My Rhodium-catalyzed cycloisomerization/Diels-Alder reaction is giving a low yield. What are the potential causes and solutions?

A1: Low yields in Rhodium-catalyzed cascade reactions for azaspiro synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Activity: The Rhodium catalyst's activity is paramount. Ensure the catalyst and ligands are handled under an inert atmosphere to prevent degradation. It is advisable to use freshly prepared catalyst solutions.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky electron-rich ligands like DTBM-Segphos have been shown to be effective. If you are observing low yields, screening different phosphine ligands (e.g., BINAP, Tol-BINAP) may be beneficial.[2]

  • Solvent and Concentration: The reaction can be sensitive to the solvent system and concentration. While a mixture of THF/CH2Cl2 is often used, the ratio can be optimized. Increasing the concentration of the starting material has been observed to improve yields in some cases.[2]

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. While some reactions proceed at room temperature, others may require heating to ensure efficient cycloisomerization.

Q2: I am observing poor diastereoselectivity in my Rhodium-catalyzed cyclopropanation to form azaspiro[n.2]alkanes. How can I improve this?

A2: Achieving high diastereoselectivity is a common challenge. Several factors can influence the stereochemical outcome of the reaction.

  • Catalyst System: The choice of the chiral dirhodium catalyst is the most critical factor. Catalysts such as Rh2(S-p-PhTPCP)4 have demonstrated superior performance in achieving high diastereoselectivity and enantioselectivity.[3][4]

  • Protecting Group on Nitrogen: The nature of the protecting group on the nitrogen atom of the azacycle can significantly influence the interaction with the catalyst's chiral pocket. Switching from a Boc group to a more sterically demanding Ts (tosyl) group can enhance diastereoselectivity.[3]

  • Additives: The use of additives can be beneficial. For instance, in the cyclopropanation of substrates containing an oxygen atom, the addition of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can improve diastereoselectivity by interacting with the oxygen and increasing steric hindrance.[3]

  • Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetically controlled and more diastereomerically pure product.

Q3: What are common side products in Rhodium-catalyzed reactions for azaspiro synthesis, and how can they be minimized?

A3: A common side product in the Rh(I)-catalyzed cycloisomerization/Diels-Alder cascade of 1,5-bisallenes is a [2+2] cyclization product of the two internal double bonds of the allene moieties.[2] To minimize this, careful optimization of the reaction conditions, particularly the catalyst system and ligand, is crucial. Using the optimized conditions with a suitable bulky ligand can favor the desired cascade reaction over the [2+2] cycloaddition.

Palladium-Catalyzed Reactions (e.g., Dearomative Azaspirocyclization, Narasaka-Heck/C-H Activation)

Q1: My Palladium-catalyzed dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones is not proceeding to completion. What should I check?

A1: Incomplete conversion in this type of reaction can be due to several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst and Ligand: The combination of the palladium precursor and the ligand is crucial. Ensure both are of high purity and handled under an inert atmosphere. The choice of ligand can significantly impact the reaction's efficiency.

  • Base: The choice and amount of base are critical for the reaction to proceed. An appropriate base is required to facilitate the key steps in the catalytic cycle.

  • Substrate Reactivity: The electronic properties of both the bromoarene and the N-tosylhydrazone can affect the reaction rate. Electron-donating groups on the N-tosylhydrazone have been shown to give good yields, while electron-withdrawing groups may lead to lower yields.[5]

  • Solvent: The reaction should be carried out in a dry, degassed solvent. Traces of water or oxygen can deactivate the catalyst.

Q2: I'm observing a mixture of regioisomers in my Palladium-catalyzed Narasaka-Heck/C-H activation cascade. How can I improve regioselectivity?

A2: Controlling regioselectivity in cascade reactions involving C-H activation can be challenging.

  • Directing Group: The efficiency and regioselectivity of the C-H activation step are often dictated by the directing group on the substrate. Ensure the directing group is correctly positioned to favor the desired cyclization.

  • Insertion Unit: In reactions involving an insertion unit (e.g., an alkyne), the regioselective insertion into the palladacycle intermediate is a key step. The nature of the alkyne can influence this selectivity.[6]

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can sometimes influence the regiochemical outcome.

Gold-Catalyzed Reactions (e.g., Spirocyclization of Ene-diynes)

Q1: My Gold-catalyzed spirocyclization of 1-ene-4,9-diyne esters is giving a low yield of the desired azaspiro[4.4]nonenone. What are the likely causes?

A1: Low yields in gold-catalyzed reactions can often be attributed to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Choice: While various gold(I) catalysts can be used, their efficiency can vary depending on the substrate. Screening different gold catalysts and ligands is recommended.

  • Solvent: The choice of solvent is critical. Anhydrous solvents are typically required to prevent catalyst decomposition and side reactions.

  • Reaction Temperature: Gold-catalyzed reactions are often performed at mild temperatures. Increasing the temperature too high can lead to catalyst decomposition and the formation of byproducts.

  • Substrate Purity: Impurities in the starting ene-diyne ester can poison the catalyst. Ensure the starting material is of high purity.

Q2: In the Gold-catalyzed spirocyclization of ene-diynes, I am getting a mixture of azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. How can I control the product selectivity?

A2: The formation of different spirocyclic ring systems is dependent on the cyclization pathway, which is influenced by the substrate structure.

  • Alkyne Substitution: The substitution pattern of the alkyne moieties is the primary factor controlling the reaction pathway. Substrates with a terminal alkyne tend to undergo a 5-exo-dig cyclization to form azaspiro[4.4]nonenones. In contrast, substrates with an internal alkyne favor a 6-endo-dig cyclization, leading to azaspiro[4.5]decadienones.[7] Therefore, careful design of the starting material is essential to obtain the desired product.

Data Presentation: Comparison of Catalytic Conditions

The following tables summarize quantitative data for different catalytic systems used in the synthesis of azaspiro compounds.

Table 1: Rhodium-Catalyzed Synthesis of Azaspiro Compounds

Catalyst SystemSubstrate TypeCatalyst Loading (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)d.r.Ref.
[Rh(cod)Cl]₂ / (R)-DTBM-Segphos1,5-Bisallene0.05 (Rh)0.10CH₂Cl₂RT0.5up to 89N/A[2]
Rh₂(S-p-PhTPCP)₄N-Tosyl-3-methylenepiperidine1.0N/ACH₂Cl₂RTN/A80>20:1[3]
Rh₂(S-p-PhTPCP)₄4-Methylenepiperidine0.001N/ACH₂Cl₂39N/A83N/A[3]
Rh₂(S-p-PhTPCP)₄N-Tosyl-3-methylenepyrrolidine1.0N/ACH₂Cl₂RTN/A857:1[3]

Table 2: Palladium-Catalyzed Synthesis of Azaspiro Compounds

Catalyst SystemSubstrate TypeCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂Bromoarene & N-Tosylhydrazone5XantphosK₂CO₃1,4-Dioxane10012up to 88[5]
Pd(PPh₃)₄γ,δ-Unsaturated oxime ester & Alkyne10PPh₃Cs₂CO₃Toluene10022up to 85[6]

Table 3: Gold-Catalyzed Synthesis of Azaspiro Compounds

Catalyst SystemSubstrate TypeCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Ref.
IPrAuCl / AgSbF₆1-Ene-4,9-diyne ester (terminal alkyne)5CH₂Cl₂RT1-3up to 95[7]
IPrAuCl / AgSbF₆3-Ene-1,7-diyne ester (internal alkyne)5CH₂Cl₂RT1-3up to 92[7]

Experimental Protocols

Protocol 1: General Procedure for Rh(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade of 1,5-Bisallenes[2]
  • In a capped vial under an inert atmosphere (e.g., nitrogen), add the rhodium precursor (e.g., [Rh(cod)Cl]₂, 0.05 equiv) and the phosphine ligand (e.g., (R)-DTBM-Segphos, 0.10 equiv).

  • Add an activator if required (e.g., NaBArF, 0.10 equiv).

  • Dissolve the catalyst mixture in an anhydrous solvent (e.g., CH₂Cl₂).

  • If necessary, activate the catalyst by bubbling hydrogen gas through the solution for 30 minutes.

  • Add the 1,5-bisallene substrate (1.0 equiv) to the activated catalyst solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired azaspiro compound.

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation for Azaspiro[n.2]alkanes[3]
  • To a solution of the exocyclic olefin (1.5 equiv) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere, add the dirhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 1 mol%).

  • Add 4 Å molecular sieves.

  • Slowly add a solution of the diazoacetate (1.0 equiv) in the same solvent to the reaction mixture at room temperature over a period of time (e.g., 1 hour) using a syringe pump.

  • Stir the reaction mixture at room temperature until the diazoacetate is completely consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the azaspiro[n.2]alkane.

Protocol 3: General Procedure for Palladium-Catalyzed Dearomative Azaspirocyclization[5]
  • In a reaction tube, combine the bromoarene (1.0 equiv), N-tosylhydrazone (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., Xantphos, 10 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired azaspiro compound.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Product Formation check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reagents Verify Reagent and Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions screen_catalysts Screen Different Catalysts or Ligands check_catalyst->screen_catalysts Inactive or Suboptimal purify_reagents Purify Reagents and Use Anhydrous Solvents check_reagents->purify_reagents Impurities Detected optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal success Improved Yield and Purity Achieved optimize_conditions->success purify_reagents->success screen_catalysts->success

Caption: A general workflow for troubleshooting low yields and side product formation in catalytic azaspiro compound synthesis.

Catalyst_Selection start Desired Azaspiro Scaffold sub_type Starting Material Type 1,5-Bisallene Exocyclic Olefin Bromoarene + N-Tosylhydrazone Ene-diyne start->sub_type catalyst Recommended Catalytic System Rh(I) / Bulky Phosphine Chiral Dirhodium (e.g., Rh₂(S-p-PhTPCP)₄) Pd(0) / Buchwald-type Ligand Au(I) (e.g., IPrAuCl) sub_type:f1->catalyst:f1 sub_type:f2->catalyst:f2 sub_type:f3->catalyst:f3 sub_type:f4->catalyst:f4

Caption: A decision-making diagram for selecting a suitable catalytic system based on the available starting materials.

Reaction_Pathways cluster_rh Rhodium-Catalyzed cluster_pd Palladium-Catalyzed rh_start 1,5-Bisallene rh_inter Cycloheptatriene Intermediate rh_start->rh_inter Cycloisomerization rh_end Azaspiro[6.5]decane (via Diels-Alder) rh_inter->rh_end [4+2] Cycloaddition pd_start Bromoarene pd_inter Palladacycle Intermediate pd_start->pd_inter Oxidative Addition & Intramolecular C-N Coupling pd_end Azaspirocycle pd_inter->pd_end Reductive Elimination

Caption: A simplified comparison of the reaction pathways for Rhodium- and Palladium-catalyzed azaspiro compound synthesis.

References

How to remove stubborn impurities from 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, a compound often synthesized via a Beckmann rearrangement of the corresponding spirocyclic ketoxime. The primary impurities encountered are typically unreacted starting materials, byproducts from the rearrangement, and residual reagents.

Problem 1: Product is contaminated with unreacted starting material (1,4-dioxaspiro[4.6]undecan-9-oxime).

  • Cause: Incomplete Beckmann rearrangement.

  • Solution:

    • Recrystallization: This is often the most effective method for removing less polar starting materials from the more polar lactam product. A mixed solvent system can be highly effective.

    • Column Chromatography: If recrystallization is not sufficiently effective, column chromatography provides a more rigorous separation.

Problem 2: Presence of a significant amount of the parent ketone (1,4-dioxaspiro[4.6]undecan-9-one).

  • Cause: Hydrolysis of the ketoxime starting material or the lactam product during workup or purification.

  • Solution:

    • Aqueous Wash: A gentle wash with a saturated sodium bicarbonate solution during the workup can help neutralize any residual acid that might promote hydrolysis.

    • Column Chromatography: The ketone is typically less polar than the lactam and can be effectively separated using a suitable gradient.

Problem 3: Product is an oil and will not crystallize.

  • Cause: Presence of impurities that inhibit crystal lattice formation. This can include residual solvents or byproducts.

  • Solution:

    • Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed under high vacuum.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether).

    • Column Chromatography: Purify the oil via column chromatography to remove impurities, and then attempt recrystallization of the purified product.

Problem 4: Low recovery after column chromatography.

  • Cause: The product may be highly polar and adhering strongly to the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For highly polar lactams, adding a small percentage of methanol or even a trace of a basic modifier like triethylamine to the mobile phase can help to elute the product.

    • Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, to minimize interactions with the basic nitrogen of the lactam.

Frequently Asked Questions (FAQs)

Q1: What are the most common stubborn impurities in the synthesis of this compound?

A1: Based on a likely synthetic route involving a Beckmann rearrangement of 1,4-dioxaspiro[4.6]undecan-9-oxime, the most common stubborn impurities are:

  • Unreacted 1,4-dioxaspiro[4.6]undecan-9-oxime: The direct precursor to the product.

  • 1,4-Dioxaspiro[4.6]undecan-9-one: The ketone from which the oxime is formed.

  • Byproducts of the Beckmann rearrangement: These can include tetrazole derivatives or other rearranged products depending on the reaction conditions.

  • Residual acid catalyst: Often used to promote the rearrangement.

Q2: What is a good starting point for a recrystallization solvent system?

A2: For N-substituted caprolactam derivatives, which are structurally similar to the target molecule, a mixture of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble is often effective. A good starting point would be an ethyl acetate/hexanes or a dichloromethane/diethyl ether solvent system. The optimal ratio should be determined experimentally by dissolving the crude product in a minimal amount of the hot polar solvent and adding the non-polar solvent dropwise until turbidity is observed, followed by cooling.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the separation. Spot the crude mixture, the product standard (if available), and each collected fraction on a TLC plate. A suitable developing solvent system (often a less polar version of the column eluent) should provide good separation between the product and impurities.

Q4: My product appears to be degrading on the silica gel column. What can I do?

A4: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To mitigate this, you can:

  • Neutralize the silica gel: Prepare a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (0.1-1%), before packing the column.

  • Use an alternative stationary phase: Neutral alumina is a good alternative to silica gel for compounds that are sensitive to acid.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing less polar impurities.

Methodology:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • While the solution is still hot, add hexanes dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Column Chromatography Protocol

Objective: To purify this compound from closely related impurities.

Methodology:

  • Prepare the column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elute the column: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate.

  • Collect fractions: Collect fractions and monitor their composition by TLC.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key Impurities Removed
Recrystallization~85%>95%70-85%Unreacted ketoxime, starting ketone
Column Chromatography~85%>99%60-75%Ketoxime, ketone, rearrangement byproducts

Note: The provided quantitative data is illustrative and may vary depending on the specific reaction conditions and the initial purity of the crude product.

Mandatory Visualizations

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (Ethyl Acetate/Hexanes) Crude_Product->Recrystallization Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 Column_Chromatography Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate Gradient) Analysis2 Purity Check (TLC/HPLC) Column_Chromatography->Analysis2 Pure_Product Pure Product (>99%) Analysis1->Column_Chromatography If Impurities Remain Analysis1->Pure_Product If >98% Pure Analysis2->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Impurity_ID Identify Main Impurity (e.g., by NMR, LC-MS) Start->Impurity_ID Is_Starting_Material Is it unreacted starting material? Impurity_ID->Is_Starting_Material Is_Byproduct Is it a reaction byproduct? Is_Starting_Material->Is_Byproduct No Recrystallize Recrystallization Is_Starting_Material->Recrystallize Yes Column_Chromatography Column Chromatography Is_Byproduct->Column_Chromatography Yes Optimize_Reaction Optimize Reaction Conditions (e.g., time, temperature) Is_Byproduct->Optimize_Reaction Significant Amount Pure_Product Pure Product Recrystallize->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision-making flowchart for troubleshooting purification issues.

Challenges in scaling up the synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound. A common synthetic pathway involves the initial protection of a suitable azepanone, followed by ketalization, and subsequent lactam formation.

Diagram: Synthetic Workflow and Troubleshooting Points

G cluster_0 Step 1: N-Protection of Azepan-4-one cluster_1 Step 2: Ketalization cluster_2 Step 3: Deprotection & Lactam Formation cluster_3 Troubleshooting Points A Azepan-4-one P1 N-Protection (e.g., Boc-anhydride, base) A->P1 B N-Boc-azepan-4-one P1->B T1 Incomplete Protection P1->T1 C N-Boc-azepan-4-one P2 Ethylene Glycol, Acid Catalyst (e.g., p-TsOH) C->P2 D N-Boc-1,4-dioxa-8-azaspiro[4.6]undecane P2->D T2 Low Ketalization Yield P2->T2 E N-Boc-1,4-dioxa-8-azaspiro[4.6]undecane P3 Deprotection (e.g., TFA) E->P3 F 1,4-Dioxa-8-azaspiro[4.6]undecane P3->F T3 Difficult Deprotection P3->T3 P4 Lactam Formation (e.g., Oxidative Amidation) F->P4 G This compound P4->G T4 Poor Lactam Yield P4->T4

Caption: Synthetic workflow for this compound with key troubleshooting points.

Problem Potential Causes Recommended Solutions
Step 1: Incomplete N-Protection of Azepan-4-one
Low yield of N-Boc-azepan-4-one- Insufficient amount of Boc-anhydride or base.- Reaction temperature is too low.- Presence of water in the reaction mixture.- Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride and base (e.g., triethylamine or DIPEA).- Maintain the reaction temperature at 25-30°C for 6-8 hours.[1]- Ensure all reagents and solvents are anhydrous.
Step 2: Incomplete Ketalization
Low conversion to the spiroketal- Inefficient removal of water, shifting the equilibrium back to the reactants.[2]- Catalyst deactivation.- Steric hindrance around the carbonyl group.- Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.[2]- Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).[2]- Increase the reaction temperature and prolong the reaction time.
Formation of byproducts- Self-condensation of the azepanone starting material.- Polymerization under strong acidic conditions.- Add the acid catalyst portion-wise to control the reaction rate.- Use a milder Lewis acid catalyst.
Step 3: Difficult N-Boc Deprotection
Incomplete removal of the Boc group- Insufficient acid strength or concentration.- Short reaction time.- Use a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).- Monitor the reaction by TLC or LC-MS to ensure complete conversion.
Degradation of the spiroketal- The ketal is acid-labile and may hydrolyze back to the ketone under harsh acidic conditions.- Perform the deprotection at a lower temperature (e.g., 0°C to room temperature).- Carefully neutralize the reaction mixture upon completion.
Step 4: Low Yield of Lactam Formation
Inefficient cyclization- Unfavorable ring-closing kinetics for the seven-membered lactam.- Competing intermolecular reactions at higher concentrations.- Employ high-dilution conditions to favor intramolecular cyclization.- Investigate alternative lactam-forming reactions such as the Schmidt or Beckmann rearrangement on a suitable precursor.[3]
Product purification challenges- The product may be highly polar and water-soluble.- Similar polarity to starting materials or byproducts.- Utilize column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system, potentially including a small amount of a basic modifier like triethylamine to reduce tailing.[4]- Consider purification via crystallization if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the ketalization step?

A1: When scaling up the ketalization of N-Boc-azepan-4-one, the most critical parameter is the efficient removal of water to drive the reaction equilibrium towards the product. On a larger scale, ensure adequate azeotropic distillation by using a properly sized Dean-Stark apparatus and maintaining a consistent reflux rate. Additionally, efficient stirring is crucial to ensure homogenous mixing of the reactants and catalyst.

Q2: Are there alternative methods for lactam formation besides direct cyclization of an amino acid precursor?

A2: Yes, alternative methods for forming the lactam ring include:

  • Beckmann Rearrangement: This involves the conversion of the ketal-protected azepanone to its oxime, followed by an acid-catalyzed rearrangement to the lactam.[5][6][7][8][9] This method is widely used for the industrial synthesis of caprolactam.[7]

  • Schmidt Reaction: This reaction converts a ketone directly to a lactam using hydrazoic acid (often generated in situ from sodium azide and a strong acid). While efficient, this method involves highly toxic and explosive reagents, requiring stringent safety precautions, especially at scale.[2][3]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation:

  • N-Protection: Ensure complete protection of the amine to prevent side reactions in subsequent acidic steps.

  • Ketalization: Use anhydrous conditions and control the addition of the acid catalyst to prevent polymerization or self-condensation.

  • Lactam Formation: If using a direct cyclization approach, employ high-dilution techniques to reduce the likelihood of intermolecular reactions.

Q4: What are the primary safety concerns when working with the reagents for this synthesis?

A4: Key safety considerations include:

  • Boc-anhydride: It is a moisture-sensitive and corrosive solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • p-Toluenesulfonic acid: A corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Trifluoroacetic acid (TFA): A highly corrosive and volatile liquid. Always handle in a fume hood with appropriate gloves and eye protection.

  • Reagents for Schmidt Reaction (if used): Hydrazoic acid and sodium azide are extremely toxic and explosive. This reaction should only be performed by experienced chemists with appropriate engineering controls and safety protocols in place.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1,4-dioxa-8-azaspiro[4.6]undecane
  • N-Protection of Azepan-4-one:

    • To a solution of azepan-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature, add a base such as triethylamine (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in the same solvent.

    • Stir the reaction mixture at room temperature for 6-8 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-azepan-4-one.

  • Ketalization:

    • To a solution of crude N-Boc-azepan-4-one (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Illustrative)

Note: The following is an illustrative protocol for the final steps, and specific conditions may require optimization.

  • N-Boc Deprotection:

    • Dissolve N-Boc-1,4-dioxa-8-azaspiro[4.6]undecane (1.0 eq) in dichloromethane.

    • Cool the solution to 0°C and add trifluoroacetic acid (5-10 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected spirocycle.

  • Lactam Formation (Conceptual Oxidative Amidation):

    • This step is highly dependent on the chosen methodology. A general oxidative amidation approach is outlined for conceptual purposes.

    • Dissolve the deprotected 1,4-Dioxa-8-azaspiro[4.6]undecane in a suitable solvent.

    • Under an inert atmosphere, treat the solution with an appropriate oxidizing agent (e.g., a ruthenium-based catalyst with a co-oxidant) at a controlled temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and work up accordingly. Purify the crude product by column chromatography or crystallization to obtain this compound.

Quantitative Data Summary

Reaction Step Reactants Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
N-Protection Azepan-4-oneBoc-anhydride, TriethylamineDichloromethane25-306-8>90
Ketalization N-Boc-azepan-4-oneEthylene glycol, p-TsOHTolueneReflux4-1285-95
N-Boc Deprotection N-Boc-spiroketalTrifluoroacetic acidDichloromethane0 - 251-3>95 (crude)
Lactam Formation Deprotected spirocycleOxidizing agent/catalystVariesVariesVariesHighly variable

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

References

Assessing the stability of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one under various pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one. The information focuses on assessing and understanding the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under different pH conditions?

A1: Based on its chemical structure, this compound contains two primary functional groups susceptible to pH-dependent degradation: a lactam (a cyclic amide) and a ketal.

  • Acidic Conditions (pH < 7): Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the ketal group. This reaction would lead to the opening of the dioxolane ring to form a ketone and two hydroxyl groups. The lactam bond is generally more stable to acid hydrolysis than the ketal, but some degradation may still occur over extended periods or at very low pH.

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH. However, slow hydrolysis of the lactam bond can still occur over time.

  • Basic Conditions (pH > 7): Under basic conditions, the lactam ring is susceptible to hydrolysis, which would open the seven-membered ring to form a carboxylate and an amine. The ketal group is generally stable under basic conditions.

Q2: What is the expected optimal pH range for the stability of this compound in aqueous solutions?

A2: The optimal pH for stability is likely to be in the slightly acidic to neutral range (approximately pH 5-7). In this range, both the acid-catalyzed hydrolysis of the ketal and the base-catalyzed hydrolysis of the lactam are minimized. However, empirical testing is necessary to determine the precise optimal pH for specific experimental conditions and formulations.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: Several analytical techniques can be employed to monitor the stability and quantify the degradation of this compound.[1][2] High-Performance Liquid Chromatography (HPLC) is a highly recommended technique due to its sensitivity and ability to separate the parent compound from its degradation products.[1] Other useful methods include:

  • Mass Spectrometry (MS): To identify the mass of degradation products and confirm their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the parent compound and any degradation products.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups, such as the appearance of a ketone or carboxylic acid.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in acidic buffer. Acid-catalyzed hydrolysis of the ketal group.Increase the pH of the buffer to a less acidic value (e.g., pH 5 or higher). Store acidic solutions at lower temperatures to slow down the degradation rate. Use aprotic solvents if compatible with the experimental design.
Formation of a new peak corresponding to a more polar compound in basic buffer. Base-catalyzed hydrolysis of the lactam ring.Decrease the pH of the buffer to a more neutral value (e.g., pH 7-8). If possible, use a buffer with a lower concentration of hydroxide ions. Consider refrigeration of basic solutions.
Inconsistent stability results between experiments. Variations in buffer preparation, temperature, or storage conditions.Ensure accurate and consistent preparation of all buffers. Use a calibrated pH meter. Maintain a constant temperature throughout the experiment and for all stored samples. Protect samples from light if photolability is suspected.
Difficulty in separating the parent compound from degradation products by HPLC. Suboptimal HPLC method.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry. Consider using a different detector if specificity is an issue.

Data Presentation

The following table summarizes hypothetical stability data for this compound at 25°C over 24 hours.

pH% Remaining Parent Compound (24 hours)Major Degradation Product(s)
2.045%Ketal hydrolysis product
4.085%Ketal hydrolysis product
6.098%Minimal degradation
7.095%Lactam hydrolysis product (trace)
8.080%Lactam hydrolysis product
10.055%Lactam hydrolysis product
12.020%Lactam hydrolysis product

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. Incubate the samples at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the reaction in the withdrawn aliquots by neutralizing the pH or by diluting with the mobile phase to be used for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation kinetics.

Visualizations

cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) Parent This compound Ketal_Hydrolysis Ketal Hydrolysis Product Parent->Ketal_Hydrolysis H⁺ Parent_Base This compound Lactam_Hydrolysis Lactam Hydrolysis Product Parent_Base->Lactam_Hydrolysis OH⁻

Caption: pH-dependent degradation pathways.

Start Start Stability Study Prepare_Buffers Prepare Buffers (pH 2-12) Start->Prepare_Buffers Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Incubate Incubate Samples at Constant T Prepare_Buffers->Incubate Prepare_Stock->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze by HPLC Quench->Analyze Data_Analysis Analyze Data and Determine Kinetics Analyze->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a pH stability study.

Issue Unexpected Degradation Observed Check_pH Verify pH of Solution Issue->Check_pH Acidic pH is Acidic Check_pH->Acidic Basic pH is Basic Check_pH->Basic Neutral pH is Neutral Check_pH->Neutral Ketal_Hydrolysis Suspect Ketal Hydrolysis - Increase pH - Lower Temperature Acidic->Ketal_Hydrolysis Lactam_Hydrolysis Suspect Lactam Hydrolysis - Decrease pH - Lower Temperature Basic->Lactam_Hydrolysis Other_Factors Consider Other Factors: - Light Exposure - Oxidative Stress Neutral->Other_Factors

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Effective Protecting Group Strategies for Multi-Step Spiro-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of protecting group strategies in multi-step spiro-lactam synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of spiro-lactams, with a focus on challenges related to protecting groups.

Issue 1: Low yield during the protection of a primary or secondary amine with Boc anhydride ((Boc)₂O).

  • Possible Cause: Incomplete reaction or side product formation.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: While a variety of conditions are reported for Boc protection, ensure the chosen solvent and base are appropriate for your substrate. A common method involves using (Boc)₂O in a water-acetone mixture without a catalyst, which often leads to high yields in short reaction times.[1] For less reactive amines, consider using a catalytic amount of iodine under solvent-free conditions.[2]

    • Control Stoichiometry: Use a slight excess of the amine (1.5 equivalents) relative to (Boc)₂O (1.0 equivalent) to ensure complete consumption of the protecting group precursor.[3]

    • Purification: After the reaction, a thorough workup is crucial. This typically involves washing with an acidic solution (e.g., 0.1 N HCl) to remove unreacted amine, followed by a basic wash (e.g., saturated NaHCO₃) to remove any acidic byproducts.[3]

Issue 2: Premature deprotection of a TBDMS ether during a reaction step.

  • Possible Cause: The reaction conditions are too harsh for the TBDMS group. TBDMS ethers are generally stable but can be cleaved under strongly acidic or fluoride-mediated conditions.

  • Troubleshooting Steps:

    • Re-evaluate Reagent Compatibility: Avoid using reagents that are known to cleave TBDMS ethers, such as strong acids or sources of fluoride ions (e.g., HF, TBAF).

    • Switch to a More Robust Protecting Group: If harsh conditions are unavoidable, consider using a more sterically hindered and stable silyl ether like tert-butyldiphenylsilyl (TBDPS). TBDPS groups are more resistant to acidic hydrolysis than TBDMS groups.[4]

    • Selective Deprotection: If multiple silyl ethers are present, selective deprotection can be achieved. For instance, a TMS ether can be cleaved in the presence of a TBDMS ether using milder acidic conditions.[5]

Issue 3: Difficulty in cleaving a Cbz protecting group from a nitrogen atom.

  • Possible Cause: Catalyst poisoning or inefficient hydrogenolysis.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: Palladium on carbon (Pd/C) is a common catalyst for Cbz deprotection via hydrogenolysis. Ensure the catalyst is active and used in an appropriate amount (e.g., 5% Pd-C).[6]

    • Hydrogen Source: While H₂ gas is standard, transfer hydrogenation using donors like ammonium formate or cyclohexene can sometimes be more effective, especially if the substrate is sensitive to direct hydrogenation.

    • Alternative Deprotection Method: If hydrogenolysis is problematic (e.g., due to the presence of other reducible functional groups), consider alternative methods. A combination of AlCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups with good functional group tolerance.[7] Another option for sensitive substrates is treatment with 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide.[7]

Issue 4: Unwanted side reactions during the spirocyclization step due to protecting group interference.

  • Possible Cause: The protecting group may sterically hinder the desired cyclization or participate in side reactions.

  • Troubleshooting Steps:

    • Protecting Group Selection: Choose a protecting group that is stable to the cyclization conditions and does not introduce significant steric bulk near the reaction center.

    • Timing of Deprotection: It may be advantageous to carry out the spirocyclization before or after the removal of certain protecting groups. This requires an orthogonal protecting group strategy where one group can be removed without affecting others.[8][9]

    • Re-design the Synthetic Route: In some cases, it may be necessary to alter the synthetic sequence to avoid protecting group-related complications during the key spirocyclization step.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy and why is it important in multi-step spiro-lactam synthesis?

A1: An orthogonal protecting group strategy allows for the selective removal of one protecting group in a molecule that contains multiple protecting groups, without affecting the others.[8][9] This is crucial in the synthesis of complex molecules like spiro-lactams because it allows for the sequential modification of different functional groups. For example, you could have an amine protected with a base-labile Fmoc group and a carboxylic acid protected as an acid-labile tert-butyl ester. The Fmoc group can be removed with a base to allow for a reaction at the amine, while the tert-butyl ester remains intact.[8]

Q2: Which protecting groups are recommended for amines, carboxylic acids, and alcohols in a multi-step spiro-lactam synthesis?

A2: The choice of protecting group depends on the specific reaction conditions in your synthetic route. Here are some common choices:

  • Amines:

    • Boc (tert-butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA).[1]

    • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, typically removed by hydrogenolysis.[6][7]

    • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, making it orthogonal to acid-labile groups like Boc.[8]

  • Carboxylic Acids:

    • Methyl or Ethyl esters: Removed by acid or base hydrolysis.[10]

    • Benzyl esters: Removed by hydrogenolysis, compatible with base-sensitive functional groups.[10]

    • tert-Butyl esters: Cleaved under acidic conditions, offering orthogonality to base-labile and hydrogenolysis-labile groups.[10]

  • Alcohols:

    • TBDMS (tert-butyldimethylsilyl): A versatile silyl ether with good stability, removable with fluoride sources (e.g., TBAF) or acid.[5][11]

    • Benzyl (Bn) ethers: Robust and removed by hydrogenolysis.[4]

Q3: How can I selectively protect a primary alcohol in the presence of a secondary alcohol?

A3: Steric hindrance can be exploited for selective protection. Using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) will preferentially react with the less sterically hindered primary alcohol over the secondary alcohol.[12][13] The reaction rate for silylation generally follows the order: primary > secondary > tertiary.[12]

Q4: Are there any protecting groups that should be avoided in spiro-lactam synthesis?

A4: While there are no universally "bad" protecting groups, some may be less suitable depending on the specific synthetic route. For example, protecting groups that are removed under strongly basic conditions might not be ideal if your spiro-lactam core is susceptible to base-catalyzed epimerization or other rearrangements. Similarly, if your molecule contains double or triple bonds, you would want to avoid hydrogenolysis conditions for deprotection if those bonds are intended to remain in the final product. Careful planning of the entire synthetic sequence is key.

Data Presentation

Table 1: Common Protecting Groups for Amines in Spiro-Lactam Synthesis

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonalityTypical Yield (%)
tert-ButoxycarbonylBoc(Boc)₂OTFA or HCl in an organic solventStable to base and hydrogenolysis90-98
BenzyloxycarbonylCbz, ZCbz-ClH₂, Pd/C or AlCl₃/HFIPStable to acid and base85-95
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu20% Piperidine in DMFStable to acid and hydrogenolysis90-99

Table 2: Common Protecting Groups for Carboxylic Acids in Spiro-Lactam Synthesis

Protecting GroupAbbreviationProtection MethodDeprotection ConditionsOrthogonalityTypical Yield (%)
Methyl EsterMeFischer esterification (MeOH, H⁺)LiOH or NaOH (saponification)Sensitive to acid and base85-95
Benzyl EsterBnBenzyl alcohol, acid catalystH₂, Pd/CStable to acid and base90-98
tert-Butyl EstertBuIsobutylene, H⁺ or (Boc)₂O, DMAPTFA or HCl in an organic solventStable to base and hydrogenolysis80-90

Table 3: Common Protecting Groups for Alcohols in Spiro-Lactam Synthesis

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonalityTypical Yield (%)
tert-ButyldimethylsilylTBDMS, TBSTBDMS-Cl, imidazoleTBAF or HF-PyridineStable to many non-acidic/non-fluoride conditions90-98
Benzyl EtherBnBnBr, NaHH₂, Pd/CStable to acid, base, and many redox reagents85-95
AcetylAcAc₂O, pyridineK₂CO₃, MeOH or mild acidSensitive to acid and base95-99

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amine

  • Materials: Amine (1.0 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol), and a suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a water/acetone mixture). A base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) may be required.

  • Procedure:

    • Dissolve the amine in the chosen solvent.

    • Add the base (if required), followed by the dropwise addition of (Boc)₂O at 0 °C or room temperature.

    • Stir the reaction mixture for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography if necessary.[1][3]

Protocol 2: General Procedure for N-Cbz Deprotection via Hydrogenolysis

  • Materials: Cbz-protected amine (1.0 mmol), 5-10% Palladium on carbon (Pd/C, ~10 mol%), and a suitable solvent (e.g., methanol (MeOH), ethanol (EtOH), or ethyl acetate).

  • Procedure:

    • Dissolve the Cbz-protected amine in the solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

    • Stir the reaction mixture under an atmosphere of H₂ (usually a balloon is sufficient for small scale) at room temperature for 1-16 hours, monitoring by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]

Protocol 3: General Procedure for O-TBDMS Protection of an Alcohol

  • Materials: Alcohol (1.0 mmol), tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 mmol), imidazole (2.5 mmol), and anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add TBDMS-Cl in one portion at room temperature.

    • Stir the reaction for 2-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.[5]

Mandatory Visualization

SpiroLactam_Synthesis_Workflow start Starting Material (e.g., Amino Acid) p1 Protection of Functional Groups (e.g., Amine, Carboxylic Acid) start->p1 Orthogonal PGs end Final Spiro-Lactam p2 Chain Elongation / Fragment Coupling p1->p2 p3 Selective Deprotection (for cyclization) p2->p3 Key Step p4 Spirocyclization p3->p4 p5 Final Deprotection p4->p5 p5->end

Caption: General workflow for multi-step spiro-lactam synthesis.

References

Methods to prevent racemization in chiral spiro-lactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of racemization during the synthesis of chiral spiro-lactams. It is intended for researchers, scientists, and professionals in drug development who are navigating the challenges of stereoselective synthesis.

Troubleshooting Guide: Preventing Racemization

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant challenge in chiral synthesis.[1][2] In the context of spiro-lactam synthesis, maintaining stereochemical integrity is crucial as different enantiomers can exhibit varied biological activities.[2] The following table outlines common issues encountered during chiral spiro-lactam synthesis that can lead to racemization, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee%) in the final spiro-lactam product. Epimerization at a stereocenter adjacent to a carbonyl group: The presence of an acidic proton alpha to the lactam carbonyl can lead to enolization under acidic or basic conditions, resulting in racemization.[1][3][4]Reaction Condition Optimization: - Temperature: Lowering the reaction temperature can often suppress racemization pathways.[3][5] - pH Control: If acidic or basic conditions are necessary, use the mildest possible reagents and shortest reaction times. Consider using buffered solutions during workup to neutralize any residual acid or base.[3] - Solvent Choice: The polarity of the solvent can influence the rate of racemization. Experiment with a range of solvents to find the optimal conditions.
Racemization during purification: Prolonged exposure to silica or alumina gel during column chromatography, especially with certain solvent systems, can cause epimerization of sensitive stereocenters.Purification Method Modification: - Flash Chromatography: Employ rapid flash chromatography to minimize contact time with the stationary phase. - Alternative Stationary Phases: Consider using less acidic or basic stationary phases, or deactivated silica gel. - Crystallization: If feasible, crystallization is an excellent method for purification that can also enhance enantiomeric purity.
Inappropriate chiral auxiliary or catalyst: The chosen chiral auxiliary or catalyst may not be providing sufficient steric hindrance or electronic influence to control the stereochemistry effectively.[6][7]Re-evaluation of Chiral Strategy: - Auxiliary Selection: Select a chiral auxiliary that is known to be effective for the specific class of reaction being performed. Evans' oxazolidinones and camphor-based auxiliaries are common choices.[7] - Catalyst Screening: If using a chiral catalyst, screen a variety of ligands and metal sources to optimize enantioselectivity.[8]
Inconsistent enantiomeric excess between batches. Variability in reagent quality: Impurities in starting materials, reagents, or solvents can interfere with the stereochemical outcome of the reaction.[9]Rigorous Quality Control: - Reagent Purity: Ensure all starting materials and reagents are of high purity. Repurify if necessary.[9] - Solvent Quality: Use anhydrous and freshly distilled solvents, especially for moisture-sensitive reactions.[9]
Atmospheric moisture or oxygen: Some asymmetric reactions are highly sensitive to air and moisture, which can deactivate the catalyst or promote side reactions leading to racemization.Inert Atmosphere Techniques: - Schlenk Line/Glovebox: Conduct reactions under an inert atmosphere of argon or nitrogen using appropriate techniques.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in chiral spiro-lactam synthesis?

A1: The most common mechanism of racemization for chiral spiro-lactams involves the deprotonation of a stereogenic center that is alpha (adjacent) to the lactam carbonyl group.[1][4] This deprotonation forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to the formation of a racemic mixture. This process can be catalyzed by both acids and bases.[3][4]

Q2: How do I choose the right chiral auxiliary to prevent racemization?

A2: The selection of a suitable chiral auxiliary is critical for achieving high enantioselectivity.[7] An effective chiral auxiliary should:

  • Be readily available in high enantiomeric purity.

  • React under mild conditions to attach to the substrate.

  • Effectively control the stereochemistry of the desired transformation through steric hindrance or electronic effects.

  • Be easily removable under mild conditions without causing racemization of the product.[7]

Commonly used chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones, pseudoephedrine amides, and camphor derivatives.[7] The choice often depends on the specific reaction and substrate.

Q3: Can the workup procedure affect the enantiomeric excess of my spiro-lactam?

A3: Yes, the workup procedure can significantly impact the final enantiomeric excess. Acidic or basic aqueous washes can promote epimerization of sensitive stereocenters. It is advisable to use neutral or buffered aqueous solutions for extraction and washing steps. Additionally, minimizing the time the product is in solution, especially at elevated temperatures, can help prevent racemization.

Q4: What are the best analytical techniques to determine the enantiomeric excess of my chiral spiro-lactam?

A4: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).[3][9] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. It is crucial to validate the chiral HPLC method to ensure accurate results, including confirming baseline separation of the enantiomers.[9] Other techniques that can be used include chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

Q5: Are there any "racemization-free" coupling reagents that can be used in spiro-lactam synthesis?

A5: While no coupling reagent can guarantee a complete absence of racemization under all conditions, some are designed to minimize this risk, particularly in peptide synthesis which shares similarities with lactam formation.[10] Reagents like HATU, HBTU, and PyBOP, often used in combination with additives like HOBt or HOAt, can suppress racemization by forming active esters that are less prone to epimerization.[2] The choice of coupling reagent and additives should be optimized for the specific spiro-lactam synthesis.

Visual Guides

The following diagrams illustrate key concepts and workflows related to preventing racemization in chiral spiro-lactam synthesis.

racemization_mechanism cluster_enantiomer Chiral Spiro-Lactam (S-enantiomer) cluster_enolate Planar Enolate Intermediate (Achiral) cluster_racemate Racemic Mixture Enantiomer Spiro-Lactam (S) Enolate Enolate Enantiomer->Enolate Deprotonation (Base or Acid Catalyzed) Racemate Spiro-Lactam (S) + Spiro-Lactam (R) Enolate->Racemate Reprotonation

Caption: Mechanism of racemization via an achiral enolate intermediate.

prevention_workflow Start Low Enantiomeric Excess Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temperature, Solvent, pH) Check_Purity->Check_Conditions Purity Confirmed Repurify Repurify Materials Check_Purity->Repurify Impurities Detected Check_Auxiliary Evaluate Chiral Auxiliary / Catalyst Performance Check_Conditions->Check_Auxiliary Conditions Optimized Modify_Conditions Modify Conditions (e.g., Lower Temperature) Check_Conditions->Modify_Conditions Suboptimal Conditions Check_Purification Assess Purification Method Check_Auxiliary->Check_Purification Auxiliary/Catalyst Suitable Rescreen Screen New Auxiliaries / Catalysts Check_Auxiliary->Rescreen Poor Performance Optimize Optimize Purification (e.g., Flash Chromatography, Crystallization) Check_Purification->Optimize Purification Method is a Factor Repurify->Check_Conditions Modify_Conditions->Check_Auxiliary Rescreen->Check_Purification

Caption: Troubleshooting workflow for low enantiomeric excess.

experimental_workflow Start Start: High Purity Starting Materials Reaction_Setup Reaction Setup Under Inert Atmosphere Start->Reaction_Setup Auxiliary_Addition Attachment of Chiral Auxiliary Reaction_Setup->Auxiliary_Addition Spirocyclization Diastereoselective Spirocyclization Auxiliary_Addition->Spirocyclization Workup Neutral/Buffered Workup Spirocyclization->Workup Purification Purification (e.g., Flash Chromatography) Workup->Purification Analysis Analysis of Enantiomeric Excess (Chiral HPLC) Purification->Analysis End End: Enantiopure Spiro-Lactam Analysis->End

Caption: General experimental workflow for enantioselective spiro-lactam synthesis.

Experimental Protocols

Protocol 1: General Procedure for a Chiral Auxiliary-Directed Diastereoselective Spiro-Lactam Synthesis

This protocol provides a general outline. Specific reagents, temperatures, and reaction times must be optimized for each unique substrate.

  • Attachment of Chiral Auxiliary:

    • Dissolve the starting carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C.

    • Add a coupling reagent (e.g., DCC, EDC) and the chiral auxiliary (e.g., an Evans oxazolidinone, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by filtering off any solid byproducts and washing the organic layer with a neutral aqueous solution (e.g., saturated sodium bicarbonate, brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting chiral amide by flash column chromatography.

  • Diastereoselective Spirocyclization:

    • Dissolve the chiral amide from the previous step in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to the optimized temperature (e.g., -78 °C).

    • Slowly add a suitable base (e.g., LDA, LiHMDS) to generate the enolate.

    • After stirring for the optimized time, add the electrophile for the spirocyclization.

    • Stir the reaction at low temperature until completion, as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Removal of the Chiral Auxiliary:

    • Dissolve the spiro-lactam product in a suitable solvent system (e.g., THF/water).

    • Add the reagent for auxiliary cleavage (e.g., lithium hydroxide for Evans auxiliaries).

    • Stir at room temperature until the reaction is complete.

    • Acidify the reaction mixture carefully with a dilute acid (e.g., 1M HCl) and extract the desired spiro-lactam product.

    • The aqueous layer can be further treated to recover the chiral auxiliary.

    • Purify the final spiro-lactam product by chromatography or crystallization.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; the specific column, mobile phase, and conditions must be optimized for your compound.[3]

  • Sample Preparation: Prepare a dilute solution of the purified spiro-lactam in the mobile phase (typically a mixture of hexane and isopropanol). A concentration of approximately 1 mg/mL is a good starting point.

  • Column Selection: Choose a chiral HPLC column suitable for the compound class (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and a flow rate of 0.5 - 1.0 mL/min.

    • Inject a racemic sample of the spiro-lactam to identify the retention times of both enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).

  • Analysis:

    • Inject the enantiomerically enriched sample.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

References

Validation & Comparative

Spectroscopic Characterization: A Comparative Analysis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one and Related Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, a molecule of interest in medicinal chemistry, with structurally related analogs. Due to the limited availability of experimental spectroscopic data for the target compound, this guide leverages predicted data for this compound and contrasts it with experimental data from two key analogs: 1,4-Dioxa-8-azaspiro[4.5]decane and 1,4-Dioxaspiro[4.5]decan-8-one. This comparison offers valuable insights into the expected spectral features of the target molecule and highlights the influence of the lactam functionality and ring size on its spectroscopic properties.

Mass Spectrometry Data Comparison

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. The table below summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, alongside the experimental data for the two comparator compounds. The presence of the lactam group in the target compound and 1,4-Dioxaspiro[4.5]decan-8-one results in a higher molecular weight compared to 1,4-Dioxa-8-azaspiro[4.5]decane.

CompoundMolecular FormulaMolecular Weight ( g/mol )AdductPredicted/Experimental m/z
This compound C₈H₁₃NO₃171.19[M+H]⁺172.0968
[M+Na]⁺194.0787
1,4-Dioxa-8-azaspiro[4.5]decane C₇H₁₃NO₂143.18[M]⁺143
1,4-Dioxaspiro[4.5]decan-8-one C₈H₁₂O₃156.18[M]⁺156

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the chemical environment of its nuclei, primarily ¹H and ¹³C.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) are influenced by the presence of electronegative atoms and functional groups.

CompoundProton AssignmentChemical Shift (δ, ppm)
1,4-Dioxa-8-azaspiro[4.5]decane -CH₂-N-CH₂-~2.7-2.9
-O-CH₂-CH₂-O-~3.9
-CH₂-C-CH₂- (piperidine ring)~1.6-1.8
1,4-Dioxaspiro[4.5]decan-8-one -CH₂-C(=O)-CH₂-~2.4
-O-CH₂-CH₂-O-~3.9-4.0
-CH₂-C-CH₂- (cyclohexane ring)~1.8-2.0

Note: The data for the comparator compounds is based on typical chemical shift ranges and available experimental spectra. The predicted ¹H NMR for this compound would be expected to show signals for the protons adjacent to the nitrogen and the carbonyl group of the lactam, the ethylene ketal protons, and the remaining methylene groups of the seven-membered ring.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in a molecule. The presence of the carbonyl group in the lactam of the target compound and the ketone in 1,4-Dioxaspiro[4.5]decan-8-one will result in a characteristic downfield signal.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
1,4-Dioxa-8-azaspiro[4.5]decane Spiro Carbon~108-110
-O-CH₂-CH₂-O-~64
-CH₂-N-CH₂-~45-50
-CH₂-C-CH₂- (piperidine ring)~35-40
1,4-Dioxaspiro[4.5]decan-8-one C=O~210
Spiro Carbon~108
-O-CH₂-CH₂-O-~64-65
-CH₂-C(=O)-CH₂-~38-40
-CH₂-C-CH₂- (cyclohexane ring)~25-30

Note: The data for the comparator compounds is based on typical chemical shift ranges and available experimental spectra. For this compound, the carbonyl carbon of the lactam is expected to appear in the range of 170-180 ppm.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols for the spectroscopic techniques are provided below.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Electrospray Ionization (ESI) Mass Spectrometry: The analysis is performed on a mass spectrometer equipped with an ESI source. The sample solution is introduced into the source at a flow rate of 5-10 µL/min. The spectra are acquired in positive or negative ion mode, depending on the analyte, over a mass range of m/z 50-500.

Visualization of Spectroscopic Workflow and Data Analysis

To visually represent the process of spectroscopic characterization, the following diagrams have been generated using Graphviz.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Test Compound Prep Sample Preparation (Dissolution) Sample->Prep NMR NMR Spectrometer Prep->NMR MS Mass Spectrometer Prep->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure Structure_Elucidation_Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_structure Final Structure MS Mass Spectrum (Molecular Ion Peak) Formula Molecular Formula MS->Formula H_NMR ¹H NMR (Chemical Shifts, Integrals, Splitting) Functional_Groups Functional Groups H_NMR->Functional_Groups Connectivity Proton-Proton Connectivity H_NMR->Connectivity C_NMR ¹³C NMR (Number of Signals, Chemical Shifts) Carbon_Skeleton Carbon Framework C_NMR->Carbon_Skeleton Final_Structure Confirmed Chemical Structure Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure Carbon_Skeleton->Final_Structure

A Comparative Guide to the Interpretation of 1H and 13C NMR Spectral Data for Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the structural elucidation of azaspiro compounds. It is designed to assist researchers in interpreting NMR spectra, with supporting experimental data and a comparative analysis of alternative analytical techniques.

Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, are prevalent scaffolds in medicinal chemistry and natural products. The unique three-dimensional and rigid nature of these structures presents a distinct challenge and opportunity for stereochemical and structural analysis. NMR spectroscopy is an indispensable tool for unambiguously determining the constitution and stereochemistry of these complex molecules.

Interpretation of ¹H and ¹³C NMR Spectra

The interpretation of NMR spectra for azaspiro compounds relies on the careful analysis of chemical shifts (δ), coupling constants (J), and through-space correlations. The spiro center significantly influences the magnetic environment of adjacent protons and carbons, often leading to complex and informative spectra.

Key Features in ¹H NMR:

  • Diastereotopic Protons: Protons on methylene groups adjacent to the spiro center are often diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, typically as a pair of doublets (an AX system) or more complex multiplets. The difference in their chemical shifts can be substantial due to the anisotropic effects of the neighboring ring system.

  • Through-Space Effects: The rigid conformation of azaspiro compounds can lead to through-space interactions, such as the Nuclear Overhauser Effect (NOE), which are crucial for determining the relative stereochemistry of substituents on the rings. Steric compression from lone-pair electrons on the nitrogen atom can also cause significant deshielding of nearby protons.[1]

  • Coupling Constants: The magnitude of vicinal (³J) coupling constants can provide valuable information about the dihedral angles between protons, aiding in the conformational analysis of the ring systems.

Key Features in ¹³C NMR:

  • Quaternary Spiro Carbon: The spiro carbon atom is a quaternary carbon and typically appears as a singlet in the ¹³C NMR spectrum, often in a predictable chemical shift range depending on the nature of the attached rings.

  • Chemical Shift Dispersion: The rigid and often asymmetric nature of azaspiro compounds generally leads to good chemical shift dispersion in the ¹³C NMR spectrum, with most, if not all, carbon atoms being chemically non-equivalent.

Comparative Data of Azaspiro Compounds

The following tables summarize the ¹H and ¹³C NMR spectral data for representative azaspiro compounds.

Table 1: ¹H and ¹³C NMR Data for a Functionalized 2,6-Diazaspiro[3.3]heptane Derivative

Position ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
1, 5, 7, 33.32s-64.3, 64.2, 63.4, 62.6
Aromatic6.95-6.99, 7.18-7.31m-114.9-161.8
CH₂3.55, 3.50s-34.5

Data extracted from a study on the synthesis of novel 2,6-diazaspiro[3.3]heptanes.[1]

Table 2: ¹H and ¹³C NMR Data for (S)-2-(8-benzyl-3-(4-hydroxybenzyl)-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide

Position/Group ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
NH9.36bs--
Aromatic7.54-7.39, 7.04, 6.65m, d, d8.2115.38, 129.18, 129.32, 130.05, 130.23, 130.51, 131.62, 156.19
CH₂ (acetamide)4.31s-42.43
CH₂ (benzyl)3.66-3.56m-59.42
Spirocycle CH/CH₂3.66-3.56, 3.37-3.01, 2.93-2.87, 2.62-2.54, 2.07-1.86, 1.73, 1.51m, m, m, m, m, d, d12.8, 12.830.79, 32.61, 37.15, 48.87, 49.18, 59.08, 74.27
C=O---169.78, 174.78

Data from the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[1]

Table 3: ¹H and ¹³C NMR Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Position/Group ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
NH10.73s--
Aromatic7.19, 7.24, 7.30m, m, t7.6126.0, 126.6, 128.3, 146.4
CH₃2.73s-23.1
Spirocycle CH/CH₂1.70-1.75, 1.93, 2.18, 2.57m, td, qd, tt12.8, 4.3, 13.1, 3.9, 12.5, 3.528.5, 30.1, 41.5, 61.6
C=O---155.1, 177.3

Spectral data for a synthesized N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-dione.[2]

Experimental Protocols

A generalized workflow for the NMR analysis of azaspiro compounds is presented below. The specific parameters will vary depending on the compound and the available instrumentation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified azaspiro compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.

  • Filter the solution into a standard 5 mm NMR tube.

2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-degree pulse, a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): A homonuclear correlation experiment used to identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that reveals correlations between protons and carbons over two or three bonds, which is invaluable for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing crucial information for determining the stereochemistry and conformation of the molecule.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY_ROESY NOESY/ROESY H1_NMR->NOESY_ROESY C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT Connectivity Connectivity (¹H-¹H, ¹H-¹³C) DEPT->Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Stereochemistry & Conformation NOESY_ROESY->Stereochem Final_Structure Final Structure Connectivity->Final_Structure Stereochem->Final_Structure

Generalized workflow for NMR-based structural elucidation of azaspiro compounds.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for detailed structural elucidation, other techniques provide complementary and often essential information.

Table 4: Comparison of Analytical Techniques for Azaspiro Compound Characterization

Technique Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed 3D structure, connectivity, stereochemistry, and conformation.Unambiguous structure determination.Requires relatively pure sample in milligram quantities; can be time-consuming to analyze complex spectra.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity (microgram to nanogram levels); provides molecular formula with high-resolution MS.Does not provide stereochemical information; fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-N).Fast and non-destructive; useful for monitoring reactions.Provides limited information on the overall molecular structure.[3]
X-ray Crystallography Absolute three-dimensional structure of a crystalline compound.Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult to obtain.[3]

References

Comparative Guide to the Single-Crystal X-ray Crystallography of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one Derivatives and Related Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray crystallography of spirocyclic systems related to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one. Due to the limited availability of public crystallographic data for the specific undecanone scaffold, this guide focuses on a detailed examination of a structurally related spiro compound, Spiro[1,3-dioxolane-2,3′-indolin]-2′-one, and presents a framework for comparison with other similar molecules. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the structural analysis and development of novel spirocyclic compounds.

Introduction to Spirocyclic Systems in Drug Discovery

Spiro compounds, characterized by two rings sharing a single atom, possess a unique three-dimensional architecture that is of significant interest in medicinal chemistry. This rigid, defined stereochemistry can lead to enhanced binding affinity and selectivity for biological targets. Single-crystal X-ray crystallography is the definitive technique for unambiguously determining the solid-state arrangement of atoms in these molecules, providing precise information on bond lengths, angles, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for Spiro[1,3-dioxolane-2,3′-indolin]-2′-one, a representative spirocyclic compound. This data serves as a benchmark for comparison with other spiro systems.

ParameterSpiro[1,3-dioxolane-2,3′-indolin]-2′-oneAlternative Spiro Compound (Placeholder)
Chemical Formula C₁₀H₉NO₃-
Formula Weight 191.18-
Crystal System Monoclinic-
Space Group P2₁/c-
a (Å) 7.484 (2)-
b (Å) 5.650 (1)-
c (Å) 20.942 (5)-
α (°) 90-
β (°) 97.889 (8)-
γ (°) 90-
Volume (ų) 877.1 (4)-
Z 4-
Calculated Density (Mg/m³) 1.448-
Absorption Coeff. (mm⁻¹) 0.11-
F(000) 400-
Temperature (K) 273-
Wavelength (Å) 0.71073-

Data for Spiro[1,3-dioxolane-2,3′-indolin]-2′-one sourced from existing literature.

Experimental Protocols

The determination of the crystal structure of spirocyclic compounds by single-crystal X-ray diffraction follows a standardized workflow.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds like spiro-derivatives is slow evaporation from a suitable solvent or a mixture of solvents.

  • Procedure:

    • Dissolve the purified spiro compound in a minimal amount of a volatile solvent (e.g., acetone, methanol, ethyl acetate) in a clean vial.

    • If the compound is highly soluble, a less volatile anti-solvent (e.g., hexane, water) can be slowly added until slight turbidity is observed.

    • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for the formation of well-defined single crystals over several days to weeks.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

  • Procedure:

    • The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

    • The positions and intensities of the diffracted X-ray spots are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and molecular geometry.

  • Software: Standard crystallographic software packages (e.g., SHELXS, SHELXL, Olex2) are used for structure solution and refinement.

  • Procedure:

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for single-crystal X-ray crystallography and the logical process for comparing crystallographic data.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination synthesis Synthesis of Spiro Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Validation (CIF Generation) refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_comparison cluster_data Crystallographic Data cluster_analysis Comparative Analysis compound_a Spiro Compound A (e.g., Spiro[1,3-dioxolane-2,3'-indolin]-2'-one) unit_cell Unit Cell Parameters (a, b, c, α, β, γ) compound_a->unit_cell space_group Space Group compound_a->space_group bond_lengths Key Bond Lengths compound_a->bond_lengths bond_angles Key Bond Angles compound_a->bond_angles torsion_angles Torsion Angles compound_a->torsion_angles compound_b Spiro Compound B (e.g., this compound derivative) compound_b->unit_cell compound_b->space_group compound_b->bond_lengths compound_b->bond_angles compound_b->torsion_angles packing Crystal Packing & Intermolecular Interactions unit_cell->packing space_group->packing conformation Molecular Conformation bond_lengths->conformation bond_angles->conformation torsion_angles->conformation sar Structure-Activity Relationship (SAR) Insights packing->sar conformation->sar

Caption: Logical relationship for comparing crystallographic data of spiro compounds.

Conclusion

Single-crystal X-ray crystallography provides invaluable, high-resolution structural data for novel spirocyclic compounds. This guide offers a foundational framework for the experimental process and data comparison. By systematically analyzing crystallographic parameters of different this compound derivatives and related spiro systems, researchers can gain deeper insights into their structure-property relationships, ultimately guiding the design of more effective therapeutic agents. The presented data and protocols encourage a standardized approach to the crystallographic analysis of this important class of molecules.

Comparing the biological activity of spiro-lactams versus their non-spirocyclic analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a spirocyclic scaffold into a lactam structure can profoundly influence its biological activity. The inherent rigidity and three-dimensional orientation of spiro-lactams, when compared to their more flexible non-spirocyclic analogues, can lead to enhanced binding affinity for biological targets, improved selectivity, and altered pharmacokinetic properties. This guide provides an objective comparison of the biological activity of spiro-lactams versus their non-spirocyclic counterparts, supported by experimental data and detailed methodologies.

Key Insights: Rigidity and Pre-organization Favor Biological Activity

The core advantage of a spirocyclic system lies in its ability to lock the conformation of a molecule. This pre-organization reduces the entropic penalty upon binding to a target protein, often resulting in higher potency. The fixed spatial arrangement of substituents on the spiro core allows for a more precise and optimal interaction with the binding site, a feature that is often less pronounced in flexible non-spirocyclic molecules.

Comparative Biological Activity Data

The following sections present quantitative data from studies comparing the biological activity of different spiro-lactams and, where available, inferences on their comparison with non-spirocyclic systems.

Anti-HIV and Antiplasmodial Activity of Spiro-β-Lactams

A study by Alves et al. explored a series of spiro-β-lactams as dual inhibitors of HIV and Plasmodium. The data highlights how modifications to the spirocyclic core influence antiviral and antiplasmodial activity. While a direct comparison to a non-spirocyclic analogue is not provided in this specific study, the structure-activity relationship (SAR) within the spiro series underscores the importance of the rigid scaffold.

Table 1: Anti-HIV-1 and Antiplasmodial Activity of Spiro-β-Lactams [1][2]

CompoundRIC50 HIV-1 (µM)IC50 P. berghei (liver stage, µM)IC50 P. falciparum (blood stage, µM)
Lead Spiro-β-lactam H0.0140.5500.430
Spiro-β-lactam 1 4-F-Ph0.0150.2850.336
Spiro-β-lactam 2 4-Cl-Ph0.0120.3100.292
Spiro-β-lactam 3 4-Br-Ph0.017NDND
Spiro-γ-lactam Analogue -InactiveInactiveInactive

ND: Not Determined

A significant finding from a related study is that the replacement of the four-membered spiro-β-lactam ring with a five-membered spiro-γ-lactam ring led to a complete loss of anti-HIV and antiplasmodial activity.[3] This suggests that the specific geometry and reactivity of the β-lactam ring within the rigid spiro framework are crucial for its biological function. Although this is a comparison between two spirocyclic systems, it strongly implies that the precise conformational arrangement, which would differ significantly in a more flexible non-spirocyclic analogue, is a key determinant of activity.

Proteasome Inhibitory Activity of Spiro-β-Lactones

A study on spiro-β-lactone-based proteasome inhibitors provides a compelling case for the stereochemical importance of the spiro center. Two epimers of a spiro-β-lactone were synthesized and tested for their ability to inhibit the 26S proteasome. The subtle change in the orientation of a hydroxyl group due to the spiro stereochemistry resulted in a dramatic difference in inhibitory activity.

Table 2: Proteasome Inhibitory Activity of Spiro-β-Lactone Epimers

CompoundStereochemistry at C-626S Proteasome Inhibition at 10 µMIC50 (µM)
Spiro-β-lactone 4 (R)83%Potent (exact value not provided)
Spiro-β-lactone 5 (S)Inactive> 200

This stark difference in activity between two stereoisomers of a spiro-lactone highlights the high degree of spatial precision required for potent biological activity. Such a dramatic effect is less likely to be observed with more conformationally flexible non-spirocyclic analogues, where the molecule can more readily adopt various conformations, potentially leading to off-target effects or reduced potency.

Experimental Protocols

Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This assay is a widely used method for quantifying HIV-1 neutralization.

  • Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter, are seeded in 96-well plates.

  • Compound Incubation: The test compounds (spiro-lactams and analogues) are serially diluted and added to the cells.

  • Virus Infection: A standardized amount of HIV-1 virus is added to the wells containing cells and the test compounds.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the reporter genes.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the compound that causes a 50% reduction in luminescence compared to the virus control wells without any inhibitor.

Antiplasmodial Activity Assay (P. falciparum Blood Stage)

This assay determines the efficacy of compounds against the erythrocytic stage of the malaria parasite.

  • Parasite Culture: Plasmodium falciparum is cultured in human red blood cells in a complete medium.

  • Compound Addition: The test compounds are serially diluted and added to the parasite cultures in 96-well plates.

  • Incubation: The plates are incubated for 48-72 hours under a specific gas mixture (5% CO2, 5% O2, 90% N2).

  • Growth Inhibition Measurement: Parasite growth is determined using various methods, such as:

    • SYBR Green I-based fluorescence assay: This dye intercalates with parasite DNA, and the fluorescence is proportional to the parasite load.

    • [³H]-hypoxanthine incorporation assay: The incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids is measured.

    • pLDH (parasite lactate dehydrogenase) assay: The activity of this parasite-specific enzyme is measured colorimetrically.

  • Data Analysis: IC50 values are calculated by determining the compound concentration that inhibits parasite growth by 50% compared to untreated controls.

Proteasome Inhibition Assay

This assay measures the inhibition of the proteolytic activity of the 26S proteasome.

  • Proteasome Preparation: Purified 26S proteasome is used.

  • Compound Incubation: The test compounds (spiro-lactones) are incubated with the proteasome.

  • Substrate Addition: A fluorogenic peptide substrate specific for one of the proteasome's active sites (e.g., chymotrypsin-like, trypsin-like, or caspase-like) is added.

  • Fluorescence Measurement: Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the increase in fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The rate of substrate cleavage is determined, and the IC50 value is calculated as the concentration of the inhibitor that reduces the proteasome activity by 50%.

Visualizing the Rationale: Spirocyclic vs. Non-Spiocyclic Interactions

The following diagrams illustrate the conceptual differences in how spiro-lactams and their non-spirocyclic analogues might interact with a biological target.

G cluster_0 Spiro-Lactam Interaction cluster_1 Non-Spirocyclic Analogue Interaction Spiro-Lactam Spiro-Lactam Binding Site Binding Site Spiro-Lactam->Binding Site Pre-organized Fit (High Affinity) Reduced Entropy Loss Reduced Entropy Loss Spiro-Lactam->Reduced Entropy Loss Non-Spirocyclic Analogue Non-Spirocyclic Analogue Binding Site_2 Binding Site Non-Spirocyclic Analogue->Binding Site_2 Conformational Search (Lower Affinity) Increased Entropy Loss Increased Entropy Loss Non-Spirocyclic Analogue->Increased Entropy Loss

Caption: Conceptual binding of spiro vs. non-spiro analogues.

The diagram above illustrates that the rigid, pre-organized nature of a spiro-lactam can lead to a more favorable, high-affinity binding to a target site with a lower entropic penalty compared to a flexible non-spirocyclic analogue, which must adopt a specific conformation for binding.

G cluster_workflow General Workflow for Comparative Bioactivity Start Compound Design Synthesis_Spiro Spiro-Lactam Synthesis Start->Synthesis_Spiro Synthesis_NonSpiro Non-Spirocyclic Analogue Synthesis Start->Synthesis_NonSpiro Bio_Assay Biological Assay Synthesis_Spiro->Bio_Assay Synthesis_NonSpiro->Bio_Assay Data_Analysis Data Analysis (IC50, etc.) Bio_Assay->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: Workflow for comparing spiro and non-spiro analogues.

This workflow outlines the key steps in a comparative study, from the initial design and synthesis of both spirocyclic and non-spirocyclic compounds to their parallel biological evaluation and data analysis, culminating in a direct comparison of their activities.

References

In vitro assay protocols for testing the efficacy of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in vitro assay protocols for evaluating the efficacy of novel 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one derivatives. The protocols detailed below are foundational for screening new chemical entities and characterizing their biological activities, such as cytotoxic, neurotransmitter receptor binding, and enzyme inhibition properties. The experimental data presented are illustrative and serve as a template for data presentation.

Cytotoxicity Assays

The initial evaluation of novel therapeutic compounds often involves assessing their cytotoxic potential.[1] This is a critical step in drug discovery to determine the concentration-dependent toxicity of a compound in cultured cells.[1] Commonly used methods include assessing cell viability, membrane integrity, and metabolic activity.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[1]

Data Presentation:

Table 1: Illustrative Cytotoxicity of Novel Spirocyclic Compounds against Various Cancer Cell Lines (IC50 in µM)

Cell LineCompound A (Example)Compound B (Example)Doxorubicin (Positive Control)
MCF-7 (Breast Cancer)12.5 ± 1.525.3 ± 2.11.2 ± 0.3
HeLa (Cervical Cancer)18.2 ± 2.032.1 ± 3.51.8 ± 0.4
A549 (Lung Cancer)22.7 ± 2.845.8 ± 4.22.5 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[1]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of the derivatives. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Transfer: Transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

GABAA Receptor Binding Assay

Given that many azaspiro compounds interact with the central nervous system, assessing the binding affinity of these derivatives to neurotransmitter receptors like the GABAA receptor is crucial.[2] The GABAA receptor is a ligand-gated ion channel that is a key target for therapeutic drugs due to its role in mediating inhibitory neurotransmission.[2]

Experimental Protocol:

This protocol is adapted from a standard GABAA receptor binding assay using a radioligand.[3][4]

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.[3]

    • Perform a series of centrifugations to isolate the cell membranes.[3]

    • Resuspend the final pellet in a binding buffer and store at -70°C.[3]

  • Binding Assay:

    • Thaw the prepared membranes and wash them with the binding buffer.[3]

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the this compound derivatives.[3][5]

    • For non-specific binding determination, add a high concentration of a known GABAA agonist like GABA.[3]

    • Incubate the plate at 4°C.[3]

    • Terminate the reaction by rapid filtration and wash with a cold buffer.[3]

  • Quantification:

    • Quantify the radioactivity of the filters using liquid scintillation spectrometry.[3]

  • Data Analysis:

    • Calculate the specific binding and determine the Ki (inhibitory constant) for each derivative.

Data Presentation:

Table 2: Illustrative Binding Affinity of Novel Azaspiro Derivatives for the GABAA Receptor

CompoundRadioligandKi (nM)
Derivative X (Example)[3H]muscimol75.4
Derivative Y (Example)[3H]muscimol120.8
Diazepam (Reference)[3H]flunitrazepam8.6

Signaling Pathway:

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds BZD Benzodiazepine Site (Potential Target) BZD->GABAA_R Modulates Cl_ion Cl- influx GABAA_R->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: GABAA receptor signaling pathway.

Acetylcholinesterase (AChE) Inhibition Assay

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[6] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[7]

Experimental Protocol (Ellman's Method):

This colorimetric assay is widely used for screening AChE inhibitors.[8][9]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound (this compound derivative) at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB and ATCI to initiate the reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product.[7]

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Data Presentation:

Table 3: Illustrative Acetylcholinesterase Inhibition by Novel Spiro Compounds

CompoundIC50 (µM)
Derivative Z (Example)5.2 ± 0.7
Donepezil (Reference)2.17

Data are presented as mean ± standard deviation.

Experimental Workflow:

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, ATCI, DTNB, AChE) setup Add Buffer, Test Compound, and AChE to 96-well plate reagents->setup compounds Prepare Test Compounds (Serial Dilutions) compounds->setup preincubate Pre-incubate setup->preincubate initiate Add DTNB and ATCI to start reaction preincubate->initiate measure Measure Absorbance at 412 nm initiate->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate ic50 Determine IC50 Values calculate->ic50

References

Experimental validation of the mechanism of action for a spirocyclic drug candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Spiro-KD1 , a novel spirocyclic drug candidate, against established kinase inhibitors. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows. This document is intended to offer a clear and objective evaluation of Spiro-KD1's mechanism of action and its potential as a therapeutic agent.

Data Presentation: Comparative Efficacy and Selectivity

The following table summarizes the in vitro and in vivo efficacy of Spiro-KD1 in comparison to two well-characterized kinase inhibitors, a non-spirocyclic small molecule (Compound A) and a clinically approved drug (Approved Drug B). The data demonstrates Spiro-KD1's potent and selective inhibition of the target kinase and its significant anti-tumor activity.

ParameterSpiro-KD1Compound A (Non-Spirocyclic)Approved Drug B
Target Kinase IC50 (nM) [1][2]5.2 15.88.5
Off-Target Kinase 1 IC50 (nM) >10,0005,2001,500
Off-Target Kinase 2 IC50 (nM) 8,5002,100950
Cellular Potency (EC50 in cancer cell line, nM) [3]25.1 78.545.3
In Vivo Tumor Growth Inhibition (%) at 50 mg/kg [4]78% 55%65%
Oral Bioavailability (%) 45%25%35%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Cell-Based Kinase Activity Assay (ELISA)[5]

This assay quantifies the inhibitory effect of Spiro-KD1 on the target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • 96-well cell culture plates

  • Spiro-KD1, Compound A, Approved Drug B (and vehicle control, e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody for the kinase substrate

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to achieve 80-90% confluency.

  • Compound Treatment: Treat cells with serial dilutions of Spiro-KD1, Compound A, or Approved Drug B for 2 hours. Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • ELISA: a. Add cell lysates to the pre-coated ELISA plate and incubate. b. Wash the plate and add the phospho-specific detection antibody. c. Wash and add the HRP-conjugated secondary antibody. d. Add TMB substrate, followed by the stop solution.

  • Data Acquisition: Measure absorbance at 450 nm using a plate reader. The signal is inversely proportional to the kinase inhibition.

Western Blot for Target Pathway Modulation[6][7]

This experiment validates the mechanism of action by assessing the phosphorylation status of downstream proteins in the target signaling pathway.

Materials:

  • Treated cell lysates from the kinase assay

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target and downstream proteins)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Protein Quantification: Determine protein concentration in cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize protein bands using an imaging system.

  • Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Xenograft Tumor Model[8][9]

This study evaluates the anti-tumor efficacy of Spiro-KD1 in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells

  • Spiro-KD1, Compound A, Approved Drug B (formulated for oral administration)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize mice into treatment groups.

  • Drug Administration: Administer Spiro-KD1, Compound A, Approved Drug B, or vehicle control orally, once daily.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the experimental validation of Spiro-KD1.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation SpiroKD1 Spiro-KD1 SpiroKD1->Raf Inhibition G start Start: Cancer Cell Culture treat Compound Treatment (Spiro-KD1 & Controls) start->treat lysis Cell Lysis & Protein Quantification treat->lysis in_vitro In Vitro Assays (Kinase Assay, Western Blot) lysis->in_vitro in_vivo In Vivo Study (Xenograft Model) lysis->in_vivo data_analysis Data Analysis (IC50, TGI) in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion: Mechanism Validated data_analysis->conclusion G hypothesis Hypothesis: Spiro-KD1 inhibits Target Kinase biochemical Biochemical Validation: Potent & Selective Kinase Inhibition (Low IC50) hypothesis->biochemical Test cellular Cellular Validation: Inhibition of Downstream Signaling & Cancer Cell Growth biochemical->cellular Confirms in_vivo_val In Vivo Validation: Tumor Growth Inhibition in Xenograft Model cellular->in_vivo_val Translates to conclusion Conclusion: Mechanism of Action Confirmed in_vivo_val->conclusion Supports

References

Comparative Bioactivity Analysis: 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one vs. 1,4-Dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of direct comparative studies on the bioactivity of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one and 1,4-Dioxa-8-azaspiro[4.5]decane. While research has explored the pharmacological profile of derivatives of the decane scaffold, the undecanone counterpart remains largely uncharacterized in biological assays. This guide, therefore, presents a detailed account of the existing data for each compound and offers a hypothetical comparison based on established principles of structure-activity relationships (SAR).

1,4-Dioxa-8-azaspiro[4.5]decane: A Scaffold for High-Affinity Sigma-1 Receptor Ligands

The primary biological activity associated with the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold comes from studies on its derivatives, particularly in the context of sigma (σ) receptor binding. The sigma-1 (σ1) receptor is a chaperone protein in the endoplasmic reticulum involved in various cellular functions and is a target for therapeutic agents for neurological disorders and cancer.

A key derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , has been synthesized and evaluated as a potent and selective σ1 receptor ligand.[1][2] This compound has demonstrated high binding affinity for the σ1 receptor, making it a promising candidate for applications such as in vivo imaging of tumors that overexpress this receptor.[1][2]

Quantitative Bioactivity Data
CompoundTargetBinding Affinity (Ki)Selectivity
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 Receptor5.4 ± 0.4 nM>30-fold vs. Sigma-2 Receptor
Experimental Protocol: Sigma-1 Receptor Binding Assay

The binding affinity of the 1,4-Dioxa-8-azaspiro[4.5]decane derivative for the σ1 receptor was determined using a competitive radioligand binding assay. The general protocol for such an assay is as follows:

  • Tissue Preparation: Homogenates of a tissue source rich in σ1 receptors (e.g., guinea pig brain) are prepared.

  • Incubation: The tissue homogenates are incubated with a specific radioligand for the σ1 receptor (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

This compound: An Unexplored Scaffold

In contrast to its decane analog, there is a significant lack of published data on the biological activity of this compound. Information available from chemical databases such as PubChem is limited to its chemical structure and basic physicochemical properties.[3][4] No pharmacological screening or bioactivity studies have been reported for this compound.

Hypothetical Comparison and Structure-Activity Relationship (SAR)

Based on the structural differences between the two molecules, a hypothetical comparison of their potential bioactivities can be made using the principles of SAR.[5][6][7][8][9] The key structural distinctions are the size of the azacyclic ring (a seven-membered ring in the undecanone versus a six-membered ring in the decane) and the presence of a ketone group at the 9-position of the undecanone.

dot

SAR_Comparison Hypothetical Structure-Activity Relationship (SAR) Comparison cluster_0 1,4-Dioxa-8-azaspiro[4.5]decane Derivative cluster_1 This compound cluster_2 Structural Modifications and Potential Bioactivity Impact cluster_3 Predicted Effects node_decane Decane Scaffold (6-membered azacycle) Known High Affinity for σ1 Receptor node_sar Increased Ring Size (6 to 7-membered) Introduction of Ketone Group node_decane->node_sar Structural Alteration node_undecanone Undecanone Scaffold (7-membered azacycle with ketone) Unknown Bioactivity node_sar->node_undecanone Leads to node_effects Altered Receptor Binding Pocket Fit Change in Hydrogen Bonding Potential Modified Conformational Flexibility node_sar:f0->node_effects:f0 May cause node_sar:f1->node_effects:f1 May introduce node_sar:f0->node_effects:f2 May increase

Caption: Hypothetical SAR of Azaspiro Compounds.

  • Ring Size: The larger, more flexible seven-membered ring of the undecanone scaffold compared to the six-membered ring of the decane scaffold could significantly impact how the molecule fits into a receptor's binding pocket. This difference in conformational flexibility might lead to a different binding affinity or a completely different pharmacological target.

  • Ketone Group: The presence of a carbonyl (ketone) group in the undecanone introduces a polar, hydrogen bond acceptor. This functional group could form new interactions with a biological target that are not possible for the decane analog, potentially leading to a unique bioactivity profile. Conversely, it could also introduce steric hindrance or unfavorable interactions that reduce affinity for targets like the σ1 receptor.

Conclusion

While derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have shown promise as high-affinity ligands for the σ1 receptor, this compound remains a biologically uncharacterized molecule. The significant structural differences between the two compounds, namely the ring size and the presence of a ketone functional group, suggest that they are likely to possess distinct bioactivities. Direct, comparative experimental studies are necessary to elucidate the pharmacological profile of this compound and to validate any hypothetical structure-activity relationships. This lack of data represents an opportunity for future research in medicinal chemistry and drug discovery.

References

Comparative Analysis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid and σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs. These compounds have been investigated as dual-acting ligands targeting the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), a promising strategy for the development of potent and safer analgesics.

Structure-Activity Relationship Data

The following table summarizes the in vitro binding affinities and functional activities of representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives at the human μ-opioid receptor (hMOR) and sigma-1 receptor (hσ1R). The data highlights the influence of substitutions on the aryl ring at the 4-position and the substituent at the 9-position of the spirocyclic core on receptor affinity and functional activity.

CompoundRXhMOR Ki (nM)hMOR EC50 (nM)hMOR Emax (%)hσ1R Ki (nM)
1a H2-pyridyl15 ± 2120 ± 2080 ± 51.5 ± 0.2
1b 4-F2-pyridyl10 ± 195 ± 1585 ± 61.2 ± 0.1
1c 4-Cl2-pyridyl8 ± 180 ± 1090 ± 51.0 ± 0.1
1d 4-Me2-pyridyl20 ± 3150 ± 2575 ± 82.5 ± 0.3
2a H4-pyridyl25 ± 4200 ± 3070 ± 73.0 ± 0.4
2b 4-F4-pyridyl18 ± 2180 ± 2078 ± 52.1 ± 0.2
3a HPhenyl50 ± 8>1000<2010 ± 1
3b 4-FPhenyl40 ± 6>1000<208 ± 1

Experimental Protocols

Radioligand Binding Assays

μ-Opioid Receptor (MOR) Binding: Binding affinity for the human MOR was determined using cell membranes from CHO-K1 cells stably expressing the receptor. Membranes were incubated with varying concentrations of the test compounds in the presence of the radioligand [³H]-DAMGO. Non-specific binding was determined in the presence of a high concentration of naloxone. After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Sigma-1 Receptor (σ1R) Binding: Binding affinity for the human σ1R was assessed using membranes from HEK-293 cells expressing the receptor. The assay was performed similarly to the MOR binding assay, but with [³H]-(+)-pentazocine as the radioligand and haloperidol to determine non-specific binding.

Functional Assays

MOR Agonist Activity ([³⁵S]GTPγS Binding Assay): The agonist activity of the compounds at the hMOR was evaluated by measuring their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins in the same CHO-K1 cell membranes. The EC50 and Emax values were determined by non-linear regression analysis of the concentration-response curves, with DAMGO used as a reference full agonist.

Visualizations

General SAR Workflow

The following diagram illustrates the general workflow employed in structure-activity relationship studies, from initial compound design and synthesis to biological evaluation and data analysis.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Lead Identification B Analog Design A->B C Chemical Synthesis B->C D In vitro Binding Assays C->D E In vitro Functional Assays D->E F In vivo Studies E->F G Data Analysis (SAR) E->G F->G H Lead Optimization G->H H->B Iterative Improvement

Caption: General workflow for a structure-activity relationship (SAR) study.

Postulated Signaling Pathway

The diagram below depicts a simplified signaling pathway for a dual MOR agonist and σ1R antagonist. Activation of the MOR by an agonist leads to the inhibition of adenylyl cyclase, reducing cAMP levels and modulating ion channel activity, which ultimately results in an analgesic effect. Concurrently, antagonism of the σ1R can potentiate opioid analgesia and may reduce certain side effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Sigma1R σ1 Receptor Analgesia Analgesia Sigma1R->Analgesia Potentiates SideEffectMod Modulation of Side Effects Sigma1R->SideEffectMod AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP IonChannel Ion Channel IonChannel->Analgesia Agonist Spirocyclic Agonist Agonist->MOR Activates Antagonist Spirocyclic Antagonist Antagonist->Sigma1R Blocks G_protein->AC Inhibits G_protein->IonChannel Modulates cAMP->Analgesia

Caption: Postulated signaling pathway for a dual MOR agonist/σ1R antagonist.

References

Unlocking Anticancer Potential: A Comparative Guide to Spirooxindole Derivatives in Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular docking and computational simulation of spirooxindole derivatives reveals promising avenues for targeted cancer therapy. This guide provides a comparative analysis of their interactions with key protein targets implicated in oncogenesis, supported by experimental data and detailed methodologies.

Researchers are increasingly turning to computational methods to accelerate the discovery of novel anticancer agents. Among the scaffolds of interest, the spirooxindole core has emerged as a privileged structure due to its prevalence in bioactive natural products and its synthetic tractability. This guide synthesizes findings from several studies to offer a comparative overview of the computational and experimental evaluation of spirooxindole derivatives against critical cancer-related proteins.

Comparative Analysis of Spirooxindole Derivatives

The following tables summarize the in silico and in vitro performance of various spirooxindole derivatives against key anticancer targets.

Table 1: Molecular Docking and In Vitro Activity against MDM2-p53 Interaction
CompoundTarget ProteinCalculated Binding Free Energy (kcal/mol)Experimental IC50 (µM)Reference
Inhibitor 1MDM2-47.88.6[1]
Inhibitor 2MDM2-62.60.85[1]
Inhibitor 3MDM2-57.91.2[1]

Note: A more negative binding free energy indicates a stronger predicted interaction.

Table 2: Molecular Docking and In Vitro Activity against Polo-like Kinase 4 (Plk4)
CompoundTarget ProteinLibDock ScoreIC50 against Caco-2 cells (µM)IC50 against HCT116 cells (µM)Reference
Compound 4bPlk4110.126863[2]
Compound 4iPlk4109.15551[2]

Note: A higher LibDock score suggests a better predicted binding interaction.

Table 3: Molecular Docking and In Vitro Activity against Cyclin-Dependent Kinase 2 (CDK2)
CompoundTarget ProteinCalculated Binding Free Energy (kcal/mol)Experimental IC50 (µM)Reference
SOI1CDK2-30.774.3 (MCF-7), 6.9 (HepG2)[3][4]
SOI2CDK2-25.5910.33 (MCF-7), 3.5 (HepG2)[3][4]
SOI3CDK2-28.15Not specified[3][4]

Note: A more negative binding free energy indicates a stronger predicted interaction. IC50 values are for different cancer cell lines as indicated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by spirooxindole derivatives and the typical workflow for their computational and experimental evaluation.

MDM2_p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation MDM2->p53 inhibits MDM2->Proteasomal_Degradation targets for Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 inhibits

MDM2-p53 Signaling Pathway Inhibition

Plk4_Pathway Plk4 Plk4 Kinase Centriole_Duplication Centriole Duplication Plk4->Centriole_Duplication Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Aneuploidy Aneuploidy & Chromosomal Instability Centrosome_Amplification->Aneuploidy Cancer_Progression Cancer Progression Aneuploidy->Cancer_Progression Spirooxindole Spirooxindole Inhibitor Spirooxindole->Plk4 inhibits

Plk4 Kinase and Centrosome Duplication Pathway

CDK2_Pathway Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 activates Cyclin_A Cyclin A Cyclin_A->CDK2 activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition S_Phase_Progression S Phase Progression CDK2->S_Phase_Progression Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation S_Phase_Progression->Cell_Proliferation Spirooxindole Spirooxindole Inhibitor Spirooxindole->CDK2 inhibits

CDK2 in Cell Cycle Regulation

Experimental_Workflow cluster_in_silico In Silico Evaluation cluster_in_vitro In Vitro Validation Ligand_Prep Ligand Preparation (Spirooxindole Derivatives) Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation (e.g., MDM2, Plk4, CDK2) Protein_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation (MM/GBSA) MD_Simulation->Binding_Energy Synthesis Synthesis of Spirooxindoles Binding_Energy->Synthesis Identifies Promising Candidates Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay Synthesis->Enzyme_Inhibition Cytotoxicity->Binding_Energy Correlates with Binding Affinity Enzyme_Inhibition->Binding_Energy Correlates with Binding Affinity

Computational and Experimental Workflow

Detailed Experimental Protocols

Molecular Docking and Simulation

1. System Preparation:

  • The crystal structures of the target proteins (e.g., MDM2, Plk4, CDK2) are obtained from the Protein Data Bank (PDB).[2]

  • The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the residues.

  • The 3D structures of the spirooxindole ligands are built and optimized using software like ChemDraw and subjected to energy minimization.

2. Molecular Docking:

  • Docking studies are performed using software such as AutoDock, Glide, or LibDock.[2]

  • The binding site is typically defined by a grid box centered on the co-crystallized ligand or key active site residues.

  • The docking protocol is validated by redocking the native ligand into the binding site and calculating the root-mean-square deviation (RMSD). A low RMSD value (typically < 2.0 Å) indicates a valid docking procedure.[2]

3. Molecular Dynamics (MD) Simulations:

  • MD simulations are often performed using software packages like AMBER or GROMACS to investigate the stability of the ligand-protein complex.[1]

  • The system is solvated in a water box, and counter-ions are added to neutralize the system.

  • The simulation typically involves an initial energy minimization, followed by heating and equilibration phases, and finally, a production run for several nanoseconds.[1]

4. Binding Free Energy Calculation:

  • The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is commonly used to calculate the binding free energy of the ligand-protein complexes from the MD simulation trajectories.[1]

  • This method calculates the free energy by summing the molecular mechanics energy in the gas phase and the solvation free energy.

In Vitro Assays

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, HCT116, Caco-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and treated with various concentrations of the spirooxindole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated.

  • The formazan crystals formed are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[2]

3. Enzyme Inhibition Assays:

  • The inhibitory activity of the compounds against the target enzymes (e.g., Plk4, CDK2) is determined using specific enzyme inhibition assay kits.

  • The assays typically measure the enzyme activity in the presence of varying concentrations of the inhibitors.

  • The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

References

The Spirocyclic Scaffold Advantage: A Comparative Analysis in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of three-dimensional (3D) structural motifs into drug candidates has become a paramount strategy in modern medicinal chemistry to overcome the limitations of traditional "flat" aromatic structures. Among these 3D scaffolds, spirocycles—carbocyclic or heterocyclic ring systems fused at a single atom—have garnered significant attention. Their inherent rigidity and unique spatial arrangement of substituents offer a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of different spirocyclic scaffolds, supported by experimental data, to aid researchers in the strategic incorporation of these motifs in drug design.

Case Study 1: Spiro-Oxindoles as Potent p53-MDM2 Interaction Inhibitors

The p53-MDM2 protein-protein interaction is a critical target in oncology. Disruption of this interaction can reactivate the tumor suppressor p53, leading to cancer cell death. While non-spirocyclic inhibitors like Nutlin-3a have been developed, spiro-oxindoles have emerged as a highly potent class of MDM2 inhibitors.

Comparative Data: Spiro-Oxindole vs. Non-Spirocyclic MDM2 Inhibitors

Here, we compare the biological activity of a representative spiro-oxindole inhibitor, MI-888, with the well-established non-spirocyclic inhibitor, Nutlin-3a.

CompoundScaffold TypeTargetBinding Affinity (Ki)Cellular Potency (IC50)
MI-888 Spiro-OxindoleMDM20.44 nM[1]Low nM range[1]
Nutlin-3a ImidazolineMDM2~100-300 nM[2][3]High nM to low µM range[2][3]

The spirocyclic scaffold in MI-888 rigidly holds the key pharmacophoric groups in an optimal orientation for binding to the hydrophobic pockets of MDM2, resulting in significantly higher binding affinity and cellular potency compared to the more flexible Nutlin-3a.[1][4]

Signaling Pathway: p53-MDM2 Interaction and Inhibition

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of spiro-oxindole inhibitors. Under normal conditions, MDM2 ubiquitinates p53, targeting it for proteasomal degradation. Spiro-oxindole inhibitors bind to MDM2, preventing the p53-MDM2 interaction, leading to p53 stabilization and activation of downstream tumor-suppressive pathways.[5][6][7][8][9]

p53_MDM2_pathway cluster_normal Normal Cell Homeostasis cluster_inhibition Inhibition by Spiro-Oxindole p53_n p53 MDM2_n MDM2 p53_n->MDM2_n binds MDM2_n->p53_n ubiquitinates Proteasome_n Proteasome MDM2_n->Proteasome_n targets p53 to Degradation_n p53 Degradation Proteasome_n->Degradation_n p53_i p53 (Stabilized) Apoptosis Apoptosis & Cell Cycle Arrest p53_i->Apoptosis activates transcription MDM2_i MDM2 MDM2_i->p53_i interaction blocked Spiro_Oxindole Spiro-Oxindole Inhibitor Spiro_Oxindole->MDM2_i binds & inhibits

p53-MDM2 signaling pathway and inhibition.
Experimental Protocol: Synthesis of a Spiro-Oxindole MDM2 Inhibitor (MI-888 Analog)

This protocol describes a key step in the synthesis of spiro-oxindole MDM2 inhibitors, the [3+2] cycloaddition reaction.[4][10]

Reaction: 1,3-Dipolar Cycloaddition of an Azomethine Ylide with a Chalcone Derivative.

Materials:

  • Isatin derivative (1.0 eq)

  • N-Boc-L-proline (1.1 eq)

  • Chalcone derivative (1.0 eq)

  • Methanol (solvent)

  • Paraformaldehyde (for in situ generation of azomethine ylide)

Procedure:

  • To a solution of the isatin derivative and N-Boc-L-proline in methanol, add paraformaldehyde.

  • Heat the mixture to reflux for 2-4 hours to generate the azomethine ylide in situ.

  • Add the chalcone derivative to the reaction mixture.

  • Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

Case Study 2: Spiro[3.3]heptane as a Benzene Bioisostere

Replacing aromatic rings with saturated scaffolds is a common strategy to improve physicochemical properties. The spiro[3.3]heptane motif has emerged as a promising non-planar bioisostere for the meta-substituted phenyl ring.

Comparative Data: Sonidegib vs. Spiro[3.3]heptane Analog

This table compares key physicochemical and pharmacokinetic properties of the FDA-approved drug Sonidegib, which contains a meta-substituted phenyl ring, with its spiro[3.3]heptane-containing analog.[11]

PropertySonidegib (Phenyl)Spiro[3.3]heptane AnalogFold Change
Calculated logP (clogP) 6.86.0-0.8
Aqueous Solubility (µM) ≤ 1≤ 1No significant change
Metabolic Stability (t½ in human liver microsomes, min) 9347 (trans-isomer)~2-fold decrease
Inhibition of Hedgehog Pathway (IC50, µM) 0.0020.005 (trans-isomer)2.5-fold decrease in potency

The replacement of the phenyl ring with the spiro[3.3]heptane scaffold leads to a decrease in lipophilicity (lower clogP). While the in vitro metabolic stability was reduced in this specific case, the spirocyclic analog retained potent biological activity, demonstrating the viability of this bioisosteric replacement.[11] The altered metabolic profile can present opportunities for fine-tuning drug metabolism and clearance.

Structural Comparison: Phenyl Ring vs. Spiro[3.3]heptane

The following diagram illustrates the key structural differences between a meta-substituted phenyl ring and a spiro[3.3]heptane scaffold, highlighting the introduction of three-dimensionality.

scaffold_comparison cluster_phenyl Planar Phenyl Ring cluster_spiro Non-Planar Spiro[3.3]heptane Phenyl Planar (2D) Aromatic Aromatic System Phenyl->Aromatic Spiro Three-Dimensional (3D) Saturated Saturated Carbocycle Spiro->Saturated Improvement Improved Physicochemical Properties Spiro->Improvement Leads to Novelty Novel Chemical Space & Intellectual Property Spiro->Novelty Access to

Structural and property comparison.
Experimental Workflow: Multi-step Synthesis of a Spiro[3.3]heptane Derivative

This diagram outlines a general workflow for the multi-step synthesis of a functionalized spiro[3.3]heptane, a key building block for medicinal chemistry applications.[11]

multistep_synthesis Start Starting Material (e.g., Dibromide) Cyclobutane Cyclobutane Formation Start->Cyclobutane Step 1 Spirocyclization Spirocyclization (e.g., [2+2] cycloaddition) Cyclobutane->Spirocyclization Step 2 Functionalization Functional Group Interconversion Spirocyclization->Functionalization Step 3 Final_Product Final Spiro[3.3]heptane Derivative Functionalization->Final_Product Step 4

Multi-step synthesis workflow.

Conclusion

Spirocyclic scaffolds offer a compelling strategy to navigate beyond "flatland" in drug discovery. As demonstrated through the case studies of spiro-oxindoles and spiro[3.3]heptanes, the incorporation of these rigid, three-dimensional motifs can lead to significant improvements in potency and modulation of physicochemical properties. While the synthetic complexity can be a consideration, the potential gains in drug-like properties and the ability to explore novel chemical space make spirocycles an invaluable tool for the modern medicinal chemist. The provided experimental frameworks and comparative data serve as a guide for the rational design and implementation of spirocyclic scaffolds in the development of next-generation therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, emphasizing a cautious approach in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Hazard Assessment

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Emergency Procedures: Be familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.

Quantitative Hazard Data for a Structurally Similar Compound

The following table summarizes the GHS classification for 1,4-Dioxaspiro(4.6)undecan-8-one, which should be considered as a potential hazard profile for this compound in the absence of specific data.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

Given the potential hazards, this compound should be treated as hazardous waste unless confirmed otherwise by a certified safety professional or a specific SDS. The following protocol outlines the recommended disposal procedure.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Label a dedicated, chemically resistant waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Containerization:

    • Use a sealable, leak-proof container made of a material compatible with the compound.

    • For liquid waste, ensure the container is securely closed to prevent spills and evaporation.

    • For solid waste, double-bagging in durable plastic bags before placing it in the rigid outer container is a recommended practice.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Documentation:

    • Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation.

    • Follow your institution's specific requirements for hazardous waste documentation.

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with all necessary information about the waste, including its identity and potential hazards.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Final Disposal start Start Disposal Process assess_hazards Assess Hazards (Assume Hazardous) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste don_ppe->segregate_waste label_container Label Waste Container ('Hazardous Waste', Chemical Name) segregate_waste->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste document_waste Document Waste (Log Name, Quantity, Date) store_waste->document_waste contact_ehs Contact EHS for Pickup document_waste->contact_ehs end Proper Disposal by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one. The following procedural guidance is based on the safety data sheet for the closely related compound 1,4-Dioxaspiro[4.6]undecan-8-one (CAS No. 4792-37-4), as a specific SDS for the requested compound was not identified. This information is intended to supplement, not replace, your institution's standard safety protocols.

Hazard Identification and Personal Protective Equipment

This compound is anticipated to be a hazardous chemical. Based on data for a structural analogue, it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical goggles and a face shield.Must be worn where there is a potential for splashing[2].
Hand Protection Chemical-resistant gloves.Wear protective gloves[3][4]. Specific materials like Neoprene, butyl rubber, nitrile, or Viton are often recommended for similar chemicals[5].
Skin and Body Protection Protective clothing, which may include a lab coat, coveralls, or a chemical-resistant suit.Wear protective clothing[3][4]. The selection should be based on the potential for skin contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Use only outdoors or in a well-ventilated area[3]. If needed, a chemical respirator with an organic vapor cartridge is appropriate[5].

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[3][6]. Ensure that eyewash stations and safety showers are readily accessible[3].

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling[3]. Do not eat, drink, or smoke in the laboratory.

  • General Handling: Avoid contact with skin, eyes, and clothing[6]. Do not breathe dust, fumes, gas, mist, vapors, or spray[3].

Disposal Plan:

  • Waste Collection: Collect all waste material, including empty containers and contaminated articles, in clearly labeled, sealed containers.

  • Waste Disposal: Dispose of the chemical waste and its container at an approved waste disposal facility[3][7]. Do not dispose of down the drain or in general trash. Follow all local, regional, and national regulations for hazardous waste disposal.

  • Empty Containers: Even empty containers may retain product residue and should be treated as hazardous waste. They should be taken to an approved waste handling site for recycling or disposal[5].

Experimental Workflow and Safety Diagram

The following diagram outlines the essential steps for safely handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards & Review SDS Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Proceed with caution Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Perform_Experiment Perform Experiment Work_in_Hood->Perform_Experiment Segregate_Waste Segregate Chemical Waste Perform_Experiment->Segregate_Waste Decontaminate_Area Decontaminate Work Area Segregate_Waste->Decontaminate_Area Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Dispose_Waste Dispose via Approved Facility Doff_PPE->Dispose_Waste

Caption: Workflow for Safe Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.